molecular formula C16H24O8S B11825424 Tos-PEG3-O-C1-CH3COO

Tos-PEG3-O-C1-CH3COO

Cat. No.: B11825424
M. Wt: 376.4 g/mol
InChI Key: RVOIKCJUZNECBA-UHFFFAOYSA-N
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Description

Tos-PEG3-O-C1-CH3COO is a useful research compound. Its molecular formula is C16H24O8S and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H24O8S

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C16H24O8S/c1-14-3-5-15(6-4-14)25(18,19)24-12-11-22-8-7-21-9-10-23-13-16(17)20-2/h3-6H,7-13H2,1-2H3

InChI Key

RVOIKCJUZNECBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC(=O)OC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Tos-PEG3-O-C1-CH3COO: A Heterobifunctional Linker for PROTAC-mediated Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable." At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. The architecture of a PROTAC is crucial to its function, consisting of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This technical guide focuses on Tos-PEG3-O-C1-CH3COO (CAS Number: 855120-17-1) , a polyethylene glycol (PEG)-based linker integral to the synthesis and development of novel PROTACs.

This document provides a comprehensive overview of the properties of this compound, its role in PROTAC design, and detailed experimental protocols for its application in the synthesis and evaluation of PROTACs.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a linker is fundamental for its effective application in PROTAC design and synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 855120-17-1[1][2]
Synonyms PROTAC Linker 6[1][3]
Molecular Formula C₁₆H₂₄O₈S
Molecular Weight 376.42 g/mol [4]
Appearance Varies (typically a solid or oil)
Purity ≥95% (commercially available)
Solubility Soluble in common organic solvents (e.g., DMSO, DMF)
Storage Conditions Store at -20°C for long-term stability

The Role of PEG Linkers in PROTAC Development

The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the overall efficacy and druglike properties of the molecule. PEG linkers, such as this compound, are frequently employed in PROTAC design due to their advantageous properties.

  • Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large and complex structures. This improved solubility can positively impact cell permeability and bioavailability.

  • Flexibility and Conformation: The flexibility of the PEG chain allows the two ends of the PROTAC (the target-binding ligand and the E3 ligase-binding ligand) to adopt an optimal orientation for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).

  • Linker Length Optimization: The length of the linker is a critical parameter that influences the efficiency of ternary complex formation and subsequent protein degradation. PEG linkers are available in various lengths, allowing for systematic optimization of this parameter during the drug discovery process.

Experimental Protocols

Synthesis of this compound

A general representation of the synthesis of a related compound, OH-PEG3-Tos (CAS 77544-68-4), involves the reaction of triethylene glycol with p-toluenesulfonyl chloride. Further modification of the terminal hydroxyl group would be required to yield this compound.

General Protocol for PROTAC Synthesis using a Heterobifunctional Linker

This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups that can be sequentially coupled to the target-binding ligand and the E3 ligase ligand. The tosyl group is an excellent leaving group, suitable for nucleophilic substitution reactions, while the methyl ester can be hydrolyzed to a carboxylic acid for amide bond formation.

Materials:

  • Target Protein Ligand with a nucleophilic group (e.g., amine or thiol)

  • E3 Ligase Ligand with an amine or hydroxyl group

  • This compound

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • Organic solvents (e.g., DMF, DMSO, DCM)

  • Bases (e.g., DIPEA, triethylamine)

  • Purification supplies (e.g., HPLC, silica gel for chromatography)

Procedure:

  • Step 1: Coupling of the Target Protein Ligand to the Linker.

    • Dissolve the target protein ligand (containing a nucleophile) and this compound in an appropriate anhydrous solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a suitable base (e.g., DIPEA) to facilitate the nucleophilic substitution of the tosyl group.

    • Stir the reaction at room temperature or with gentle heating until completion, monitoring the progress by LC-MS.

    • Upon completion, purify the resulting intermediate (Target Ligand-Linker) using flash column chromatography or preparative HPLC.

  • Step 2: Hydrolysis of the Methyl Ester.

    • Dissolve the purified Target Ligand-Linker intermediate in a suitable solvent system (e.g., THF/water or methanol/water).

    • Add a base such as lithium hydroxide (LiOH) and stir at room temperature until the ester hydrolysis is complete (monitored by LC-MS).

    • Acidify the reaction mixture to protonate the resulting carboxylic acid and extract the product into an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure to obtain the Target Ligand-Linker-Acid.

  • Step 3: Amide Coupling of the E3 Ligase Ligand.

    • Dissolve the Target Ligand-Linker-Acid and the E3 Ligase Ligand (containing an amine) in an anhydrous polar aprotic solvent like DMF.

    • Add an amide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC molecule by preparative HPLC.

Protocol for Quantifying Protein Degradation by Western Blot

Western blotting is a standard technique to assess the efficacy of a PROTAC by quantifying the reduction in the levels of the target protein.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (typically in a dose-response manner) and a vehicle control (e.g., DMSO).

    • Incubate for a predetermined period (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them using lysis buffer.

    • Clarify the lysates by centrifugation to remove cell debris.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and denature by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody for the loading control.

    • Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane thoroughly and add the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the core concepts, the following diagrams have been generated using Graphviz.

Targeted Protein Degradation Pathway

PROTAC_Pathway cluster_cell Cell PROTAC PROTAC (this compound Linker) PROTAC->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex Ub_Chain Polyubiquitin Chain E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->Ub_Chain Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Chain->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated targeted protein degradation pathway.

General Experimental Workflow for PROTAC Development

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Start: Target Ligand, E3 Ligand, This compound Coupling1 Step 1: Couple Target Ligand to Linker Start->Coupling1 Purification1 Purification 1 Coupling1->Purification1 Hydrolysis Step 2: Ester Hydrolysis Purification1->Hydrolysis Coupling2 Step 3: Couple E3 Ligase Ligand Hydrolysis->Coupling2 Purification2 Final Purification (HPLC) Coupling2->Purification2 Characterization Characterization (LC-MS, NMR) Purification2->Characterization Cell_Treatment Cell Treatment with PROTAC Characterization->Cell_Treatment Western_Blot Western Blot for Degradation (DC50, Dmax) Cell_Treatment->Western_Blot Ternary_Assay Ternary Complex Formation Assay Cell_Treatment->Ternary_Assay Downstream_Assays Downstream Functional Assays Western_Blot->Downstream_Assays

Caption: General workflow for PROTAC synthesis and evaluation.

Conclusion

This compound represents a valuable tool for researchers in the field of targeted protein degradation. Its PEG-based structure offers favorable properties for the construction of effective PROTACs. While specific experimental data for PROTACs utilizing this exact linker is not yet widely published, the general principles and protocols outlined in this guide provide a solid foundation for its application in the design, synthesis, and evaluation of novel protein degraders. As the field of TPD continues to expand, the systematic exploration of linkers like this compound will be crucial for unlocking the full therapeutic potential of PROTAC technology.

References

A Comprehensive Technical Guide to the Functional Groups of Tos-PEG3-O-C1-CH3COO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical entities they work with is paramount. This guide provides an in-depth analysis of the functional groups present in the molecule Tos-PEG3-O-C1-CH3COO, a heterobifunctional linker commonly utilized in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).

Molecular Identity:

IdentifierValue
Systematic Name Methyl 2-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)acetate
Molecular Formula C16H24O8S
Molecular Weight 376.42 g/mol
CAS Number 855120-17-1

The structure of this compound incorporates several key functional groups that dictate its chemical reactivity and utility in bioconjugation and drug design. These are the tosyl group, the polyethylene glycol (PEG) linker containing ether groups, and the methyl ester group.

The Tosyl Group (p-Toluenesulfonyl)

The tosyl group (Ts or Tos), chemically p-toluenesulfonyl, is a derivative of p-toluenesulfonic acid.[1] It is a critical functional group in organic synthesis, primarily serving as an excellent leaving group.[2]

Structure and Properties: The tosyl group consists of a tolyl group (CH3C6H4) attached to a sulfonyl group (SO2).[1] This structure makes the corresponding tosylate ester an excellent leaving group because the negative charge of the resulting tosylate anion is stabilized by resonance across the sulfonyl group and the aromatic ring.[3]

Reactivity and Applications in Drug Development: In this compound, the tosyl group is attached to the PEG chain, activating the terminal hydroxyl group of the original PEG molecule. This transformation of an alcohol, which is a poor leaving group, into a tosylate allows for facile nucleophilic substitution reactions (SN2).[1] This property is extensively used to conjugate the PEG linker to other molecules containing nucleophilic groups such as amines, thiols, or hydroxyls. The tosyl group can also act as a protecting group for alcohols and amines.

The Polyethylene Glycol (PEG) Linker and Ether Groups

The "PEG3" designation indicates a short polyethylene glycol chain consisting of three repeating ethylene oxide units. The general structure of a PEG chain is H−(O−CH2−CH2)n−OH.

Structure and Properties: The PEG linker is characterized by the presence of repeating ether functional groups (R-O-R'). These ether linkages are generally stable and unreactive under many physiological conditions. The oxygen atoms in the ether groups can act as hydrogen bond acceptors, which, along with the flexible nature of the polyether chain, imparts hydrophilicity and water solubility to the molecule.

Reactivity and Applications in Drug Development: The hydrophilic nature of the PEG linker is a significant advantage in drug development. It can improve the solubility and pharmacokinetic properties of hydrophobic drug molecules. In the context of PROTACs and other bifunctional molecules, the PEG linker serves as a spacer of defined length and flexibility, connecting two different binding moieties. The ether groups themselves are generally inert, providing a stable backbone for the linker.

The Ester Group (Methyl Acetate Moiety)

The molecule terminates in a methyl ester group (-COOCH3), specifically a methyl acetate moiety. An ester is a functional group derived from a carboxylic acid and an alcohol.

Structure and Properties: The ester functional group contains a carbonyl center (C=O) bonded to an oxygen atom, which is in turn bonded to another carbon group. The carbonyl carbon has a partial positive charge and is susceptible to nucleophilic attack. Esters are polar but, lacking a hydroxyl group, cannot act as hydrogen bond donors.

Reactivity and Applications in Drug Development: The ester group in this compound provides a reactive handle for further chemical modifications. Esters can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This carboxylic acid can then be activated and coupled with amines to form stable amide bonds, a common strategy in bioconjugation. The methyl ester is relatively stable but can be selectively cleaved when necessary.

Visualization of the Molecular Structure

To provide a clear visual representation of the functional groups within this compound, the following diagram is provided.

Structure of this compound with functional groups highlighted.

Experimental Protocols

While specific experimental protocols for this compound are proprietary to individual research labs and manufacturers, the following are generalized methodologies for reactions involving its key functional groups.

Protocol 1: Nucleophilic Substitution of the Tosylate Group

Objective: To conjugate the this compound linker to a primary amine-containing molecule (R-NH2).

Materials:

  • This compound

  • Amine-containing substrate (R-NH2)

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the amine-containing substrate (1.0 eq) in the anhydrous aprotic solvent under an inert atmosphere.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.1-1.5 eq) in the same anhydrous solvent.

  • Add the solution of this compound dropwise to the amine solution at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by an appropriate technique (e.g., TLC or LC-MS) until completion (typically 2-24 hours).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired conjugated product.

Protocol 2: Saponification of the Methyl Ester

Objective: To hydrolyze the methyl ester of a PEG-linked molecule to the corresponding carboxylic acid.

Materials:

  • Ester-containing PEG-linker conjugate

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Aqueous solution of a base (e.g., 1 M Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH))

  • Aqueous acid solution for neutralization (e.g., 1 M Hydrochloric acid (HCl))

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)

Procedure:

  • Dissolve the ester-containing compound in a mixture of MeOH or THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add the aqueous base solution (e.g., 1 M LiOH, 2.0-5.0 eq) dropwise.

  • Stir the reaction mixture at 0 °C to room temperature and monitor by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C and acidify to pH 2-3 with the aqueous acid solution.

  • Extract the aqueous layer with an appropriate organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid product.

This guide provides a foundational understanding of the functional groups within this compound, which are integral to its role as a versatile linker in the development of novel therapeutics and research tools.

References

Technical Guide: Properties and Applications of Tos-PEG3-O-C1-CH3COO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, potential applications, and experimental considerations for the heterobifunctional linker, Tos-PEG3-O-C1-CH3COO. Given the limited availability of specific experimental data for this compound, this guide synthesizes information from its constituent chemical moieties and related molecules to offer a robust predictive profile.

Core Properties

This compound is a discrete polyethylene glycol (dPEG®) linker featuring a tosyl group at one terminus and an acetate group at the other, separated by a three-unit PEG chain. This structure imparts a unique combination of reactivity and physicochemical properties, making it a valuable tool in bioconjugation and drug development.

Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of this compound.

PropertyValue (with source/estimation basis)
CAS Number 855120-17-1[1]
Molecular Formula C15H22O8S
Molecular Weight 376.42 g/mol [2]
Appearance Estimated: Colorless to pale yellow oil or solid
Solubility Estimated: Soluble in water, DMSO, DMF, and chlorinated solvents[3]
Melting Point Not available. Likely a low-melting solid or viscous oil.
Boiling Point Not available. Likely to decompose at high temperatures.
Storage Conditions Recommended: Store at -5°C, keep dry and avoid sunlight[4][5]
Structural Features and Reactivity
  • Tosyl Group (Tos) : The tosylate is an excellent leaving group for nucleophilic substitution reactions. It readily reacts with nucleophiles such as amines, thiols, and hydroxyl groups, making it ideal for conjugation to biomolecules.

  • PEG3 Spacer : The triethylene glycol spacer is hydrophilic, which can enhance the aqueous solubility of the resulting conjugate. This property is particularly beneficial for improving the pharmacokinetic profile of hydrophobic drugs. The PEG chain is also flexible and non-immunogenic.

  • Acetate Group (-O-C1-CH3COO) : The terminal acetate group is relatively stable but can be hydrolyzed under certain enzymatic or chemical conditions to reveal a hydroxyl group. This end of the molecule is generally considered the more stable terminus for initial synthetic manipulations.

Potential Applications in Drug Development

The bifunctional nature of this compound makes it a versatile linker for various applications, most notably in the construction of Proteolysis Targeting Chimeras (PROTACs).

PROTAC Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.

This compound can be used to connect a ligand for a target protein to a ligand for an E3 ligase. The tosyl group provides a reactive handle for conjugation to one of the ligands, while the acetate end can be modified for attachment to the other. The defined length of the PEG3 spacer allows for precise control over the distance between the two ends of the PROTAC.

Below is a conceptual diagram illustrating the role of a PEG linker in a PROTAC.

PROTAC_Mechanism cluster_0 PROTAC Molecule cluster_1 Ternary Complex Formation POI_Ligand Protein of Interest (POI) Ligand Linker This compound POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand POI Target Protein (POI) POI->POI_Ligand binds Degradation Ubiquitination & Proteasomal Degradation POI->Degradation leads to E3_Ligase E3 Ubiquitin Ligase E3_Ligase->E3_Ligand binds

A diagram illustrating the role of a linker in PROTAC-mediated protein degradation.

Experimental Protocols

The following are proposed, detailed methodologies for the synthesis and characterization of this compound. These protocols are based on standard organic chemistry techniques and literature precedents for similar compounds.

Synthesis of this compound

This proposed synthesis starts from the commercially available precursor, OH-PEG3-Tos (CAS 77544-68-4).

Reaction: Acetylation of the terminal hydroxyl group of OH-PEG3-Tos.

Materials:

  • OH-PEG3-Tos

  • Acetic anhydride

  • Pyridine or triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Dissolve OH-PEG3-Tos (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine or triethylamine (1.5 equivalents) to the solution and cool to 0°C in an ice bath.

  • Add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

The following diagram outlines the synthetic workflow.

Synthesis_Workflow Start Start: OH-PEG3-Tos Reaction Dissolve in DCM Add Pyridine/TEA Cool to 0°C Add Acetic Anhydride Start->Reaction Stir Stir at Room Temperature (4-6h) Monitor by TLC Reaction->Stir Workup Quench with NaHCO3 DCM Extraction Brine Wash Dry with MgSO4 Stir->Workup Purification Concentrate Flash Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

A workflow diagram for the synthesis of this compound.
Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the structure of the synthesized molecule.

  • Procedure:

    • Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Acquire 1H and 13C NMR spectra.

    • Expected 1H NMR signals:

      • Aromatic protons of the tosyl group (~7.4-7.8 ppm).

      • Methylene protons of the PEG chain (~3.5-4.2 ppm).

      • Methyl protons of the tosyl group (~2.4 ppm).

      • Methyl protons of the acetate group (~2.0 ppm).

    • Expected 13C NMR signals:

      • Aromatic carbons of the tosyl group.

      • Methylene carbons of the PEG chain.

      • Carbonyl carbon of the acetate group.

      • Methyl carbons of the tosyl and acetate groups.

2. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight of the product.

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

    • Analyze using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

    • Expected result: A peak corresponding to the molecular ion [M+H]+ or [M+Na]+ at m/z consistent with the molecular weight of 376.42 g/mol .

3. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To assess the purity of the final product.

  • Procedure:

    • Develop a suitable reverse-phase HPLC method (e.g., using a C18 column).

    • Use a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid.

    • Monitor the elution profile using a UV detector (at a wavelength where the tosyl group absorbs, e.g., ~254 nm) or an evaporative light scattering detector (ELSD).

    • Expected result: A single major peak, indicating high purity.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound and the reagents for its synthesis.

  • Perform all manipulations in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a well-defined, heterobifunctional linker with significant potential in drug development, particularly in the design and synthesis of PROTACs. Its hydrophilic PEG spacer and reactive tosyl group provide a versatile platform for creating complex bioconjugates with improved physicochemical properties. The experimental protocols outlined in this guide provide a starting point for the synthesis and characterization of this valuable research tool.

References

The Core Mechanism of PROTACs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in therapeutic development, moving beyond traditional inhibition to induce the selective degradation of target proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to eliminate proteins implicated in disease. This guide provides an in-depth overview of the core mechanism of action of PROTACs, with a specific focus on the role of linkers, such as Tos-PEG3-O-C1-CH3COO, in mediating this process.

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The fundamental mechanism of action is an event-driven process that can be broken down into several key steps.[2][3]

  • Ternary Complex Formation: A PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a "target protein-PROTAC-E3 ubiquitin ligase" ternary complex.[2][4]

  • Ubiquitination of the Target Protein: Within this ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. This process is repeated to form a polyubiquitin chain on the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein degradation.

  • PROTAC Recycling: After inducing ubiquitination, the PROTAC molecule can dissociate from the complex and go on to mediate the degradation of another target protein molecule, acting in a catalytic manner.

This catalytic mode of action distinguishes PROTACs from traditional small molecule inhibitors, as a small amount of a PROTAC can lead to the degradation of a large number of target proteins.

The Critical Role of the Linker in PROTAC Design

The linker is not merely a passive spacer but plays a crucial role in the efficacy of a PROTAC. Its length, composition, and attachment points can significantly influence the formation and stability of the ternary complex, as well as the overall physicochemical properties of the PROTAC molecule.

This compound is an example of a polyethylene glycol (PEG)-based linker. PEG linkers are commonly used in PROTAC design for several advantageous reasons:

  • Increased Solubility: The introduction of PEG chains can enhance the water solubility of the PROTAC molecule, which can in turn improve cell permeability and oral absorption.

  • Flexibility and Optimization: The length of the PEG linker can be systematically varied to optimize the distance and orientation between the target protein and the E3 ligase for efficient ubiquitination.

  • Synthetic Accessibility: Bifunctionalized PEG linkers allow for the relatively straightforward assembly of PROTAC molecules.

While PEG linkers offer flexibility, the choice of linker is critical and often requires empirical testing. For instance, in some cases, replacing an alkyl linker with a PEG linker has been shown to reduce degradation efficiency, highlighting the nuanced role of linker composition.

Quantitative Data Summary

Currently, there is no publicly available quantitative data specifically for PROTACs utilizing the this compound linker. The table below summarizes the general components of a PROTAC and their functions.

ComponentFunctionKey Considerations
Target-Binding Ligand (Warhead) Binds to the protein of interest (POI).Affinity, selectivity, and binding site on the POI.
E3 Ligase-Binding Ligand (Anchor) Recruits a specific E3 ubiquitin ligase (e.g., VHL, CRBN).E3 ligase expression in target cells, binding affinity.
Linker (e.g., this compound) Connects the warhead and anchor.Length, rigidity, solubility, and attachment points.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the generalized signaling pathway of PROTAC action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: Generalized signaling pathway of PROTAC-mediated protein degradation.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation Cell_Culture 1. Cell Culture and PROTAC Treatment Protein_Extraction 2. Protein Extraction Cell_Culture->Protein_Extraction Quantification 3. Protein Quantification (e.g., Western Blot, Mass Spec) Protein_Extraction->Quantification Dose_Response 4. Dose-Response and Time-Course Analysis Quantification->Dose_Response Downstream_Analysis 5. Downstream Functional Assays Dose_Response->Downstream_Analysis

Caption: A typical experimental workflow for assessing PROTAC activity.

Experimental Protocols

A crucial experiment to determine the efficacy of a PROTAC is to quantify the degradation of the target protein. Western blotting is a standard technique for this purpose.

Protocol: Western Blotting for Target Protein Degradation

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration and add Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

Conclusion

PROTACs offer a powerful and innovative therapeutic modality for targeting disease-causing proteins. The mechanism of action, which relies on the hijacking of the ubiquitin-proteasome system, allows for the catalytic degradation of target proteins. The linker component, exemplified by molecules like this compound, is a critical element in PROTAC design, influencing key properties such as solubility and the geometry of the ternary complex. A thorough understanding of this mechanism and the role of each component is essential for the rational design and development of effective PROTAC-based therapeutics.

References

The Pivotal Role of the Tosyl Group in Polyethylene Glycol (PEG) Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the role and applications of tosyl-activated polyethylene glycol (PEG) linkers in bioconjugation and drug development. The tosyl (or p-toluenesulfonyl) group serves as a highly effective activating group for the terminal hydroxyl functions of PEG, transforming it into a reactive electrophile capable of forming stable covalent bonds with various nucleophiles. This reactivity is the cornerstone of its utility in creating advanced bioconjugates with enhanced therapeutic properties.

Core Chemistry of Tosyl-Activated PEG

The fundamental principle behind the use of the tosyl group in PEG linkers lies in its exceptional ability to function as a leaving group. The tosylate anion is highly stabilized by resonance, making it readily displaced by nucleophiles. This activation of the terminal hydroxyl groups of PEG is a critical step in "PEGylation," the process of covalently attaching PEG chains to molecules such as proteins, peptides, and small drugs.

PEG-hydroxyls themselves are poor leaving groups, rendering them unreactive for direct conjugation. The introduction of the tosyl group via reaction with p-toluenesulfonyl chloride (TsCl) converts the hydroxyl into a tosylate ester. This process transforms the terminal carbon into an electrophilic center, primed for nucleophilic substitution reactions.[1][2]

Reactivity with Nucleophiles

Tosyl-activated PEGs (PEG-OTs) exhibit high reactivity towards a range of nucleophiles, enabling the formation of stable covalent bonds.[3][4] This versatility allows for the conjugation of PEG to a wide array of biomolecules.

  • Amines: Primary and secondary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, readily react with PEG-OTs to form stable secondary or tertiary amine linkages. This reaction is typically carried out under mild basic conditions (pH 8.0-9.5).[3]

  • Thiols: The sulfhydryl group of cysteine residues is a potent nucleophile that efficiently displaces the tosylate group to form a stable thioether bond. This reaction offers a high degree of selectivity for cysteine residues.

  • Hydroxyls: While less reactive than amines and thiols, hydroxyl groups can also react with PEG-OTs to form ether linkages, particularly at higher pH.

The general reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction, as depicted below.

Caption: General SN2 reaction of a tosyl-activated PEG with a nucleophile.

Data Presentation: Quantitative Aspects of Tosyl-PEG Chemistry

The efficiency and outcome of PEGylation reactions are influenced by several factors, including the reactivity of the activated PEG, reaction conditions, and the nature of the target molecule.

ParameterTosyl-PEGNHS-Ester-PEGMaleimide-PEG
Target Group Amines, Thiols, HydroxylsPrimary AminesThiols
Optimal pH 8.0 - 9.5 (Amines)7.0 - 8.56.5 - 7.5
Linkage Formed Secondary Amine, ThioetherAmideThioether
Linkage Stability Very HighHighModerate (prone to retro-Michael)
Hydrolytic Stability HighLow (competing hydrolysis)Moderate
Selectivity Moderate (Amines vs. Thiols)High for AminesVery High for Thiols
Byproducts Tosic AcidN-HydroxysuccinimideNone

Table 1: Comparison of Common PEG Activation Chemistries. This table provides a qualitative comparison of key characteristics of tosyl-activated PEGs with two other widely used PEGylation reagents: N-hydroxysuccinimide (NHS) esters and maleimides.

ReactionYield (%)Reference
Mono-tosylation of PEG-diol71-83%
Conversion of Tosyl-PEG to Azido-PEG>95%
Conversion of Tosyl-PEG to Thiol-PEG84%
Conversion of Tosyl-PEG to Amino-PEG~95%

Table 2: Typical Reaction Yields for Synthesis of Heterobifunctional PEGs from a Tosyl-PEG Intermediate. These yields demonstrate the high efficiency of converting the tosyl group into other useful functionalities.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of tosyl-PEG linkers.

Synthesis of Monofunctional α-Tosyl-ω-hydroxyl PEG

This protocol describes the selective monotosylation of a symmetrical PEG diol, a key step in producing heterobifunctional PEG linkers.

Materials:

  • Polyethylene glycol (PEG) diol (e.g., MW 2000)

  • p-Toluenesulfonyl chloride (TsCl)

  • Silver (I) oxide (Ag₂O)

  • Potassium iodide (KI)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve PEG diol (1 equivalent) in anhydrous DCM.

  • Add Ag₂O (0.5 equivalents) and KI (0.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM dropwise over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 24 hours in the dark.

  • Filter the reaction mixture to remove insoluble silver salts.

  • Wash the filtrate sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Precipitate the product by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum.

  • Characterize the product (α-Tosyl-ω-hydroxyl PEG) by ¹H NMR and MALDI-TOF mass spectrometry to confirm the degree of substitution.

Synthesis_Workflow start Start: Dissolve PEG-diol in DCM add_reagents Add Ag₂O and KI start->add_reagents cool Cool to 0°C add_reagents->cool add_tscl Add TsCl solution dropwise cool->add_tscl react Stir at room temperature for 24h add_tscl->react filter_salts Filter to remove silver salts react->filter_salts wash Wash with NaHCO₃, water, and brine filter_salts->wash dry Dry organic layer over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate precipitate Precipitate in cold diethyl ether concentrate->precipitate collect Collect precipitate and dry precipitate->collect characterize Characterize by NMR and MS collect->characterize

Caption: Experimental workflow for the synthesis of mono-tosyl PEG.

Protein Conjugation with Tosyl-PEG

This protocol provides a general procedure for the PEGylation of a protein, such as lysozyme, using a pre-activated tosyl-PEG.

Materials:

  • Protein (e.g., Lysozyme)

  • Tosyl-PEG (e.g., mPEG-OTs, 5 kDa)

  • Borate buffer (0.1 M, pH 9.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (Size Exclusion Chromatography - SEC or Ion Exchange Chromatography - IEX)

  • Characterization instruments (SDS-PAGE, MALDI-TOF MS)

Procedure:

  • Dissolve the protein in the borate buffer to a final concentration of 5-10 mg/mL.

  • Dissolve the Tosyl-PEG in the same buffer to a desired stock concentration.

  • Add the Tosyl-PEG solution to the protein solution at a molar excess of 5-20 fold. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture at room temperature for 4-24 hours with gentle stirring. Monitor the reaction progress by SDS-PAGE, observing the appearance of higher molecular weight bands corresponding to PEGylated protein.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM to react with any remaining Tosyl-PEG.

  • Purify the PEGylated protein from the reaction mixture using SEC or IEX to separate the conjugate from unreacted protein and excess PEG.

  • Analyze the purified fractions by SDS-PAGE to confirm the presence of the PEGylated protein.

  • Characterize the final product by MALDI-TOF MS to determine the degree of PEGylation (number of PEG chains per protein molecule).

Protein_PEGylation_Workflow start Start: Dissolve Protein in Buffer add_peg Add Tosyl-PEG solution start->add_peg incubate Incubate reaction mixture (4-24h) add_peg->incubate monitor Monitor by SDS-PAGE incubate->monitor quench Quench reaction with Tris buffer incubate->quench purify Purify by SEC or IEX quench->purify analyze Analyze fractions by SDS-PAGE purify->analyze characterize Characterize by MALDI-TOF MS analyze->characterize

Caption: Experimental workflow for protein PEGylation with Tosyl-PEG.

Mandatory Visualizations

Chemical Reaction Pathways

The synthesis of heterobifunctional PEGs often starts with a mono-tosylated PEG, which can then be converted to various other functional groups.

Heterobifunctional_Synthesis PEG_diol HO-PEG-OH PEG_OTs HO-PEG-OTs PEG_diol->PEG_OTs TsCl, Ag₂O, KI PEG_N3 HO-PEG-N₃ PEG_OTs->PEG_N3 NaN₃ PEG_SH HO-PEG-SH PEG_OTs->PEG_SH NaSH PEG_NH2 HO-PEG-NH₂ PEG_N3->PEG_NH2 Reduction (e.g., PPh₃)

Caption: Synthesis of heterobifunctional PEGs from a mono-tosyl intermediate.

Logical Relationship: Tosyl-PEG in Drug Delivery

Tosyl-activated PEGs are instrumental in the development of PEGylated drugs, which exhibit improved pharmacokinetic and pharmacodynamic profiles.

Drug_Delivery_Logic Therapeutic_Molecule Therapeutic Molecule (Protein, Peptide, Small Drug) PEGylated_Drug PEGylated Drug Conjugate Therapeutic_Molecule->PEGylated_Drug Tosyl_PEG Tosyl-Activated PEG Tosyl_PEG->PEGylated_Drug Conjugation Improved_Solubility Improved Solubility PEGylated_Drug->Improved_Solubility Increased_Stability Increased Stability (vs. Proteolysis) PEGylated_Drug->Increased_Stability Longer_HalfLife Longer Circulation Half-Life (Reduced Renal Clearance) PEGylated_Drug->Longer_HalfLife Reduced_Immunogenicity Reduced Immunogenicity PEGylated_Drug->Reduced_Immunogenicity Enhanced_Efficacy Enhanced Therapeutic Efficacy Improved_Solubility->Enhanced_Efficacy Increased_Stability->Enhanced_Efficacy Longer_HalfLife->Enhanced_Efficacy Reduced_Immunogenicity->Enhanced_Efficacy

Caption: Logical flow of how tosyl-PEG contributes to enhanced drug efficacy.

Conclusion

The tosyl group plays a critical and versatile role as an activating group in PEG linker chemistry. Its ability to serve as an excellent leaving group facilitates the efficient conjugation of PEG to a wide range of biomolecules through nucleophilic substitution. This has made tosyl-activated PEGs an invaluable tool for researchers and drug development professionals. The ability to create stable bioconjugates with improved physicochemical and pharmacokinetic properties underscores the importance of tosyl-PEG linkers in the development of next-generation protein and peptide therapeutics. The detailed protocols and comparative data provided in this guide aim to equip researchers with the necessary knowledge to effectively utilize this powerful bioconjugation strategy.

References

The Pivotal Role of the PEG3 Spacer in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is far more than a simple tether; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.[1] Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their unique and advantageous properties.[2]

This technical guide provides a comprehensive exploration of the purpose and function of the three-unit polyethylene glycol (PEG3) spacer in PROTAC design. We will delve into the impact of the PEG3 spacer on key PROTAC parameters, present quantitative data comparing its performance, provide detailed experimental protocols for assessing PROTAC function, and visualize the underlying biological and experimental workflows.

The Multifaceted Role of the PEG3 Spacer

The incorporation of a PEG3 spacer into a PROTAC molecule imparts several beneficial attributes that can significantly enhance its drug-like properties and biological activity. These advantages stem from the inherent chemical nature of the polyethylene glycol chain.

Enhancing Solubility and Physicochemical Properties

A major challenge in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[3] This can impede formulation, reduce bioavailability, and complicate handling in experimental assays. PEG linkers, being hydrophilic, can significantly improve the solubility of PROTAC molecules.[] The three ethylene glycol units of a PEG3 spacer provide a balance of hydrophilicity, enhancing the overall solubility of the PROTAC without dramatically increasing its size. This improved solubility is crucial for achieving the necessary concentrations for effective biological activity.[2]

Modulating Cell Permeability

The ability of a PROTAC to cross the cell membrane and reach its intracellular target is paramount for its function. While increasing hydrophilicity can sometimes negatively impact passive diffusion across the lipid bilayer, PEG linkers can also adopt conformations that shield their polar atoms, a phenomenon known as "molecular chameleons." This can facilitate cell permeability. The flexibility of the PEG3 spacer allows the PROTAC to adopt conformations that minimize its polar surface area, thereby aiding its passage through the cell membrane. However, the relationship between PEG linker length and permeability is complex, and the optimal length needs to be determined empirically for each PROTAC system.

Facilitating Ternary Complex Formation

The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the target protein and an E3 ligase. The length, flexibility, and chemical composition of the linker are critical for achieving the optimal orientation of these two proteins to enable efficient ubiquitination of the target.

A linker that is too short can lead to steric clashes, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a less stable complex due to increased conformational entropy. The PEG3 spacer often provides a favorable balance of length and flexibility, allowing the PROTAC to span the distance between the POI and the E3 ligase and adopt a conformation conducive to productive ternary complex formation. The flexibility of the PEG chain can be particularly advantageous in allowing for the necessary conformational adjustments to optimize protein-protein interactions within the complex.

Quantitative Data on Linker Performance

The optimal linker is highly dependent on the specific target protein and E3 ligase pair. However, systematic studies have demonstrated the profound impact of linker composition and length on PROTAC performance. The following tables summarize representative data on the influence of linker modifications on key parameters such as degradation efficiency (DC50 and Dmax) and permeability.

Table 1: Physicochemical Properties of PROTACs with Different Linkers

PROTACLinker TypeMolecular Weight (Da)cLogPTopological Polar Surface Area (Ų)Reference
BETd-24-6 PEG958.14.8146
dBET57 C2 Alkyl785.93.5135
dBET1 C4 Alkyl811.04.1135
dBET6 C8 Alkyl867.15.3135

This table presents a comparison of physicochemical properties for BET degraders with PEG and alkyl linkers of varying lengths.

Table 2: Impact of Linker Length on BRD4 Degradation

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineE3 LigaseReference
PROTAC A 8>1000<20HEK293CRBN
PROTAC B 1015085HEK293CRBN
PROTAC C 1225>95HEK293CRBN
PROTAC D 148090HEK293CRBN
PROTAC E 1625070HEK293CRBN

This table illustrates the effect of alkyl linker length on the degradation of BRD4, showing a clear structure-activity relationship where an optimal length is required for maximal potency.

Table 3: Permeability of PROTACs with Different Linkers

PROTACLinker TypePapp (A-B) (10⁻⁶ cm/s)Efflux RatioCell LineReference
PROTAC 14 PEG1.78.4Caco-2
PROTAC 20b Alkyl0.35~1Caco-2
dTAG-7 PEGLowHighCaco-2
dBET57 AlkylLowHighCaco-2
ARV-110 PEGLowLowCaco-2

This table provides a comparison of the permeability of various PROTACs with either PEG or alkyl linkers in the Caco-2 cell model, a standard for assessing intestinal permeability.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs. This section provides methodologies for key experiments cited in this guide.

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment using Western blotting.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific binding.

    • Incubate the membrane with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.

    • Repeat the process for the loading control antibody.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities and normalize the target protein signal to the loading control to determine the percentage of protein degradation.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

This protocol describes how to use SPR to measure the kinetics of PROTAC-induced ternary complex formation.

Materials:

  • SPR instrument and sensor chips (e.g., CM5, SA)

  • Purified E3 ligase (e.g., VHL complex), target protein (e.g., BRD4), and PROTAC

  • SPR running buffer (e.g., HBS-EP+)

  • Biotinylation reagents (if using streptavidin-coated chips)

Procedure:

  • Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface. This can be done via amine coupling or by capturing a biotinylated E3 ligase on a streptavidin-coated chip.

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) and kinetics (ka, kd).

  • Ternary Complex Analysis:

    • Prepare a series of PROTAC concentrations and mix each with a constant, saturating concentration of the target protein.

    • Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will show the formation and dissociation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and affinity (KD) for both the binary and ternary interactions.

    • Calculate the cooperativity (α) of ternary complex formation by comparing the affinity of the PROTAC for the E3 ligase in the absence and presence of the target protein. A cooperativity value greater than 1 indicates positive cooperativity.

Protocol 3: Caco-2 Permeability Assay

This protocol outlines the procedure for assessing the intestinal permeability of a PROTAC using the Caco-2 cell model.

Materials:

  • Caco-2 cells and cell culture reagents

  • Transwell inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • PROTAC compound

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay:

    • Apical to Basolateral (A-B) Permeability: Add the PROTAC compound to the apical (upper) chamber and collect samples from the basolateral (lower) chamber at various time points.

    • Basolateral to Apical (B-A) Permeability: Add the PROTAC compound to the basolateral chamber and collect samples from the apical chamber at various time points.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Recognition & Degradation POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 Ligase PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination

PROTAC Mechanism of Action

Western_Blot_Workflow start Start cell_treatment Cell Treatment with PROTAC start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Quantification) detection->analysis end End analysis->end

Western Blot Experimental Workflow

Conclusion

The PEG3 spacer is a versatile and highly effective tool in the rational design of PROTACs. Its ability to enhance solubility, modulate cell permeability, and provide the optimal length and flexibility for efficient ternary complex formation makes it a valuable component of the PROTAC linker. While the ideal linker is always context-dependent, the PEG3 spacer often represents a favorable starting point and a crucial element to consider during the optimization process. The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to harness the advantages of the PEG3 spacer in their pursuit of novel and effective protein-degrading therapeutics. As our understanding of the intricate structure-activity relationships of PROTACs continues to evolve, the strategic use of well-characterized linkers like the PEG3 spacer will remain a cornerstone of successful PROTAC design.

References

A Technical Guide to the Solubility of Tos-PEG3-O-C1-CH3COO

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Tos-PEG3-O-C1-CH3COO, a bifunctional molecule incorporating a tosyl group, a short polyethylene glycol (PEG) linker, and an acetate ester. This guide is intended for researchers, scientists, and professionals in drug development who utilize such molecules in their work.

Core Concepts: Structure and Polarity

This compound is an amphiphilic molecule, possessing both hydrophobic and hydrophilic regions that dictate its solubility in various solvents. The tosyl group contributes a significant hydrophobic character, while the triethylene glycol (PEG3) linker provides hydrophilicity and flexibility. The terminal acetate ester group adds a degree of polarity. The interplay of these structural features governs the molecule's behavior in different solvent environments. Generally, the PEG component enhances the aqueous solubility of conjugated molecules.[1][2][3]

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolSoluble to Sparingly SolubleThe hydrophilic PEG chain will promote solubility, but the hydrophobic tosyl group may limit it, especially in water. Solubility in alcohols is expected to be good.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)SolubleThese solvents are effective at solvating both polar and nonpolar portions of molecules and are generally good solvents for PEG derivatives.
Nonpolar Halogenated Dichloromethane (DCM), ChloroformSolubleThese solvents are known to be good solvents for a wide range of organic molecules, including PEGs.
Nonpolar Aromatic TolueneSparingly SolublePEGs generally exhibit lower solubility in toluene, which may be enhanced by heating.
Nonpolar Aliphatic Hexanes, HeptaneInsolubleThe overall polarity of the molecule is too high for it to be soluble in nonpolar aliphatic solvents.
Ethereal Diethyl EtherInsolublePEGs are generally not soluble in diethyl ether.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard "shake-flask" method, which is a reliable technique for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Method

1. Materials and Equipment:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, DCM)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., acetonitrile) for creating a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a saturated solution is formed.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique.

  • Data Analysis: Determine the concentration of this compound in the saturated solution by comparing the analytical response to a pre-established calibration curve. The solubility is expressed in units such as mg/mL or mol/L.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility determination and the factors influencing it, the following diagrams are provided.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess This compound prep_solvent Add known volume of solvent prep_compound->prep_solvent shake Shake at constant temperature (24-48h) prep_solvent->shake centrifuge Centrifuge to pellet excess solid shake->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute sample supernatant->dilute hplc Analyze by HPLC dilute->hplc quantify Quantify against calibration curve hplc->quantify

Caption: Experimental workflow for solubility determination.

G cluster_molecular Molecular Properties cluster_solvent Solvent Properties cluster_external External Factors Solubility Solubility of This compound PEG_Chain PEG3 Linker (Hydrophilic) PEG_Chain->Solubility Tosyl_Group Tosyl Group (Hydrophobic) Tosyl_Group->Solubility Ester_Group Acetate Ester (Polar) Ester_Group->Solubility Polarity Polarity Polarity->Solubility H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility Temperature Temperature Temperature->Solubility pH pH (for aqueous solutions) pH->Solubility

References

Technical Guide: Synthesis of Tos-PEG3-O-C1-CH3COO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a reliable synthesis route for Tos-PEG3-O-C1-CH3COO (Methyl 2-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)acetate), a valuable heterobifunctional PEG linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines a two-step synthetic pathway, commencing with the selective monotosylation of triethylene glycol, followed by an etherification to introduce the methyl acetate moiety. Detailed experimental protocols, quantitative data, and a workflow visualization are provided to facilitate its practical implementation in a laboratory setting.

Synthesis Strategy

The synthesis of this compound is efficiently achieved through a two-step process:

  • Selective Monotosylation of Triethylene Glycol: The initial step involves the selective protection of one of the primary hydroxyl groups of triethylene glycol as a tosylate. This is a critical step to ensure the desired monofunctionalization, preventing the formation of the ditosylated byproduct. The reaction is typically carried out by reacting triethylene glycol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

  • Williamson Ether Synthesis: The resulting intermediate, OH-PEG3-Tos, possesses a free hydroxyl group that can undergo a Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from a methyl haloacetate, thereby forming the desired ether linkage and completing the synthesis of the target molecule.

Experimental Protocols

Step 1: Synthesis of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (OH-PEG3-Tos)

Materials:

  • Triethylene glycol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve triethylene glycol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.2 eq) to the cooled solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.0 eq).

  • Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to isolate the desired OH-PEG3-Tos.

Step 2: Synthesis of Methyl 2-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)acetate (this compound)

Materials:

  • OH-PEG3-Tos (from Step 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl bromoacetate

  • Saturated ammonium chloride solution (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve OH-PEG3-Tos (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Add methyl bromoacetate (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound. Please note that yields are representative and may vary based on reaction scale and purification efficiency.

StepReactant 1Molar RatioReactant 2Molar RatioBase/ReagentMolar RatioSolventTemperatureTimeTypical Yield
1Triethylene glycol1.0p-Toluenesulfonyl chloride1.0Pyridine1.2Dichloromethane0 °C to RT12-16 h40-60%
2OH-PEG3-Tos1.0Methyl bromoacetate1.1Sodium Hydride (60%)1.2Tetrahydrofuran0 °C to RT12-16 h>80%

Synthesis Workflow Visualization

The following diagram illustrates the two-step synthesis route for this compound.

Synthesis_Workflow Synthesis of this compound Start1 Triethylene Glycol Step1 Step 1: Selective Monotosylation Start1->Step1 Reagent1 p-Toluenesulfonyl Chloride (TsCl) Pyridine, DCM Reagent1->Step1 Purification1 Purification (Column Chromatography) Step1->Purification1 Intermediate OH-PEG3-Tos Step2 Step 2: Williamson Ether Synthesis Intermediate->Step2 Purification1->Intermediate Reagent2 1. NaH, THF 2. Methyl Bromoacetate Reagent2->Step2 Purification2 Purification (Column Chromatography) Step2->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Synthetic route for this compound.

Methodological & Application

Application Notes and Protocols for Tos-PEG3-O-C1-CH3COO Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the bioconjugation of molecules using the heterobifunctional linker, Tos-PEG3-O-C1-CH3COO. This linker features a tosyl (Tos) group, which is an excellent leaving group for reactions with nucleophiles, and an acetate-protected carboxyl group at the other end of a 3-unit polyethylene glycol (PEG) spacer. The PEG spacer enhances solubility and provides flexibility to the conjugated molecules.

The primary application of this linker involves the reaction of the tosyl group with primary amines or thiol groups on biomolecules such as proteins, peptides, or antibodies. The acetate group serves as a protecting group for a carboxylic acid, which can be deprotected post-conjugation to enable further chemical modifications.

Key Features of this compound:
  • Tosyl Group: A highly reactive group that readily undergoes nucleophilic substitution with primary amines and thiols, forming stable covalent bonds.[1][2][3]

  • PEG3 Spacer: A short, hydrophilic polyethylene glycol chain that increases the solubility of the conjugate and provides spatial separation between the conjugated molecules.[4][5]

  • Protected Carboxyl Group: The acetate group protects a carboxylic acid functionality, which can be deprotected for subsequent conjugation or modification steps.

Experimental Protocols

This section details the protocol for conjugating this compound to a model protein rich in surface-exposed lysine residues (primary amines).

Materials and Equipment:
  • This compound

  • Model Protein (e.g., Bovine Serum Albumin, BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.5

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., PD-10)

  • Amicon® Ultra centrifugal filter units

  • SDS-PAGE gels and reagents

  • MALDI-TOF Mass Spectrometer

  • UV-Vis Spectrophotometer

Protocol 1: Conjugation of this compound to a Protein via Amine Chemistry

This protocol outlines the reaction of the tosyl group with primary amines on a protein.

1. Preparation of Reagents:

  • Protein Solution: Prepare a 1-5 mg/mL solution of the protein in PBS at pH 8.5. The elevated pH deprotonates the amine groups, increasing their nucleophilicity.
  • Linker Stock Solution: Prepare a 10-50 mM stock solution of this compound in anhydrous DMF or DMSO.

2. Bioconjugation Reaction:

  • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for the specific protein.
  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. Alternatively, the reaction can be performed at 4°C overnight.

3. Quenching the Reaction (Optional):

  • To quench any unreacted linker, a small molecule with a primary amine (e.g., Tris or glycine) can be added to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.

4. Purification of the Conjugate:

  • Remove excess, unreacted linker and quenching reagents using a desalting column (e.g., PD-10) pre-equilibrated with PBS at pH 7.4.
  • Alternatively, the conjugate can be purified and concentrated using centrifugal filter units.

5. Characterization of the Conjugate:

  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein, corresponding to the number of linker molecules attached.
  • Mass Spectrometry (MALDI-TOF): Determine the precise molecular weight of the conjugate to confirm the degree of labeling.
  • UV-Vis Spectroscopy: If the protein or linker has a characteristic absorbance, changes in the spectrum can indicate conjugation.

Protocol 2: Deprotection of the Acetate Group (Post-Conjugation)

This protocol describes the removal of the acetate protecting group to reveal a free carboxylic acid.

1. Adjusting the pH:

  • To the purified conjugate solution, add a mild base such as sodium bicarbonate or a dilute sodium hydroxide solution to raise the pH to 8.5-9.0.

2. Hydrolysis Reaction:

  • Incubate the solution at room temperature for 1-2 hours to allow for the hydrolysis of the ester bond.

3. Buffer Exchange:

  • Perform a buffer exchange into the desired buffer for the next application using a desalting column or centrifugal filtration.

Data Presentation

The following table summarizes expected outcomes for the conjugation of this compound to a model protein like BSA.

ParameterUnmodified Protein (BSA)BSA-PEG3-O-C1-CH3COO Conjugate
Molecular Weight (Da) ~66,500> 66,500 (dependent on labeling)
SDS-PAGE Migration Single band at ~66 kDaBand shift to a higher MW
Isoelectric Point (pI) ~4.7Slightly altered

Visualizations

Bioconjugation_Workflow cluster_reagents Reagent Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Analysis Protein Protein Solution (pH 8.5) Reaction Incubate at RT (2-4 hours) Protein->Reaction Linker This compound Stock Solution Linker->Reaction Purify Desalting Column or Centrifugal Filtration Reaction->Purify Analysis SDS-PAGE & Mass Spectrometry Purify->Analysis

Caption: Workflow for protein conjugation with this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Protein Protein-NH2 Conjugate Protein-NH-PEG3-O-C1-CH3COO Protein->Conjugate + Linker This compound Linker->Conjugate Nucleophilic Substitution

Caption: Reaction of a protein's primary amine with the tosyl group of the linker.

References

Application Notes and Protocols for PROTAC Synthesis using Tos-PEG3-O-C1-CH3COO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins implicated in disease.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4]

The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance aqueous solubility and provide synthetic flexibility for optimizing the distance between the two ligands.

The Versatile Linker: Tos-PEG3-O-C1-CH3COO

This compound is a bifunctional, PEG-based linker designed for the modular synthesis of PROTACs. Its structure offers two distinct reactive handles, allowing for a controlled, stepwise conjugation to the POI ligand and the E3 ligase ligand.

  • Tosyl (Tos) Group: The tosylate is an excellent leaving group, making this end of the linker susceptible to nucleophilic substitution. This allows for the straightforward attachment of a POI or E3 ligase ligand containing a nucleophilic functional group, such as an amine (-NH2) or a hydroxyl (-OH) group.

  • Methyl Ester (-O-C1-CH3COO) Group: The methyl ester provides a latent carboxylic acid. Following the initial conjugation via the tosyl group, the ester can be hydrolyzed to reveal a carboxylate, which can then be coupled to an amine-containing binding ligand using standard amide bond formation chemistry.

This dual reactivity enables a versatile and strategic approach to PROTAC synthesis, allowing for the assembly of a diverse range of PROTAC molecules.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically follows a two-stage process. First, one of the binding ligands (either for the POI or the E3 ligase) is attached to the linker via nucleophilic displacement of the tosyl group. In the second stage, the methyl ester is hydrolyzed, and the resulting carboxylic acid is coupled to the second binding ligand.

PROTAC_Synthesis_Workflow cluster_stage1 Stage 1: Nucleophilic Substitution cluster_stage2 Stage 2: Hydrolysis and Amide Coupling Ligand_A_Nu Ligand A with Nucleophile (e.g., -NH2, -OH) Intermediate Ligand A-Linker-Ester Ligand_A_Nu->Intermediate Base (e.g., DIPEA) Solvent (e.g., DMF) Linker This compound Linker->Intermediate Hydrolysis Hydrolysis (e.g., LiOH) Intermediate->Hydrolysis Carboxylic_Acid Ligand A-Linker-COOH Hydrolysis->Carboxylic_Acid Final_PROTAC Final PROTAC Carboxylic_Acid->Final_PROTAC Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Ligand_B_Amine Ligand B with Amine (-NH2) Ligand_B_Amine->Final_PROTAC

Figure 1: General workflow for PROTAC synthesis.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a PROTAC using the this compound linker. These are representative protocols and may require optimization based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: Conjugation of an Amine-Containing Ligand via Nucleophilic Substitution

This protocol describes the reaction of an amine-containing ligand (Ligand A-NH2) with the tosyl group of the linker.

Materials and Reagents:

ReagentSupplierPurpose
Ligand A-NH2 (1.0 eq)-POI or E3 Ligase Ligand
This compound (1.1 eq)Commercial SourceLinker
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)Commercial SourceBase
Anhydrous Dimethylformamide (DMF)Commercial SourceSolvent
Ethyl AcetateCommercial SourceExtraction Solvent
Saturated Sodium Bicarbonate Solution-Aqueous Wash
Brine-Aqueous Wash
Anhydrous Sodium SulfateCommercial SourceDrying Agent

Procedure:

  • Under a nitrogen atmosphere, dissolve Ligand A-NH2 (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at 60°C overnight.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Ligand A-Linker-Ester intermediate.

Protocol 2: Hydrolysis of the Methyl Ester

This protocol describes the conversion of the methyl ester in the intermediate to a carboxylic acid.

Materials and Reagents:

ReagentSupplierPurpose
Ligand A-Linker-Ester (1.0 eq)Synthesized aboveSubstrate
Lithium Hydroxide (LiOH) (2.0-5.0 eq)Commercial SourceHydrolysis Reagent
Tetrahydrofuran (THF)Commercial SourceSolvent
Water-Solvent
1M Hydrochloric Acid (HCl)-Acidification
Dichloromethane (DCM)Commercial SourceExtraction Solvent

Procedure:

  • Dissolve the Ligand A-Linker-Ester (1.0 eq) in a mixture of THF and water (typically 2:1 or 3:1).

  • Add LiOH (2.0-5.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the Ligand A-Linker-COOH intermediate, which is often used in the next step without further purification.

Protocol 3: Amide Coupling to the Second Ligand

This protocol describes the formation of an amide bond between the carboxylic acid intermediate and an amine-containing second ligand (Ligand B-NH2).

Materials and Reagents:

ReagentSupplierPurpose
Ligand A-Linker-COOH (1.0 eq)Synthesized aboveSubstrate
Ligand B-NH2 (1.1 eq)-POI or E3 Ligase Ligand
HATU (1.2 eq)Commercial SourceCoupling Reagent
DIPEA (3.0 eq)Commercial SourceBase
Anhydrous DMFCommercial SourceSolvent
Ethyl AcetateCommercial SourceExtraction Solvent
Saturated Sodium Bicarbonate Solution-Aqueous Wash
Brine-Aqueous Wash
Anhydrous Sodium SulfateCommercial SourceDrying Agent

Procedure:

  • Under a nitrogen atmosphere, dissolve Ligand A-Linker-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add Ligand B-NH2 (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC molecule.

PROTAC-Mediated Protein Degradation Pathway

The ultimate goal of PROTAC synthesis is to create a molecule that can effectively induce the degradation of a target protein. The mechanism of action involves hijacking the ubiquitin-proteasome system.

PROTAC_Pathway PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recycling Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Figure 2: Mechanism of PROTAC-induced protein degradation.

Data Presentation

Successful PROTAC development relies on quantitative assessment of their degradation efficiency. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

PROTAC ExampleTarget ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 1BRD4VHL1250>90
PROTAC 2BRD4CRBN1525>95
PROTAC 3BTKCRBN1810>98
PROTAC 4ARVHL21100>85

Note: The data presented in this table is illustrative and intended for demonstration purposes only. Actual values will vary depending on the specific PROTAC, target protein, and cell line used.

Conclusion

The this compound linker offers a strategic and versatile platform for the synthesis of PROTACs. Its orthogonal reactive ends allow for a controlled and modular assembly, facilitating the optimization of linker length and composition, which are critical for achieving potent and selective protein degradation. The protocols outlined in these application notes provide a comprehensive guide for researchers to effectively utilize this linker in the development of novel PROTAC-based therapeutics.

References

Introduction to Tos-PEG3-O-C1-CH3COO in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

An advanced understanding of bioconjugation is pivotal for the development of sophisticated therapeutics. This document provides detailed application notes and protocols for the reaction of Tos-PEG3-O-C1-CH3COO, a heterobifunctional linker, with primary amines. This linker is particularly relevant in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where precise coupling of molecules is essential.[1]

PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules, is a cornerstone strategy in pharmaceutical development. It enhances the pharmacokinetic and pharmacodynamic properties of therapeutic agents by improving solubility, increasing stability, extending circulation half-life, and reducing immunogenicity.[2][3]

The linker, this compound, is a specialized PEG derivative designed for bioconjugation. It features two key functional groups:

  • Tosyl (Tos) Group: A p-toluenesulfonyl group that is an excellent leaving group in nucleophilic substitution reactions. It readily reacts with nucleophiles such as primary amines under specific conditions.[4][5]

  • PEG3 Spacer: A short, hydrophilic three-unit polyethylene glycol chain that improves the solubility of the conjugate and provides spatial separation between the conjugated molecules.

  • Methyl Ester Group: The terminal methyl ester (-CH3COO) provides another site for potential chemical modification, making the linker heterobifunctional.

The primary reaction of interest involves the nucleophilic attack of a primary amine (from a protein, peptide, or small molecule) on the carbon atom attached to the tosyl group, displacing the tosylate and forming a stable secondary amine linkage.

Reaction Mechanism

The reaction between this compound and a primary amine (R-NH₂) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The primary amine acts as the nucleophile, attacking the electrophilic carbon atom alpha to the tosylate leaving group. The presence of a non-nucleophilic base is often required to deprotonate the amine, increasing its nucleophilicity, or to neutralize the acid formed during the reaction.

G R_NH2 Primary Amine (R-NH₂) Tos_PEG This compound Conjugate PEG-Amine Conjugate (R-NH-PEG3-O-C1-CH3COO) R_NH2->Conjugate Nucleophilic Attack R_NH2->Conjugate Base (e.g., TEA, DIPEA) Anhydrous Solvent (e.g., DMF) Room Temp to 60°C Tosylate Tosylate Anion (TsO⁻) R_NH2->Tosylate Base (e.g., TEA, DIPEA) Anhydrous Solvent (e.g., DMF) Room Temp to 60°C plus2 + R_NH2->plus2 Base (e.g., TEA, DIPEA) Anhydrous Solvent (e.g., DMF) Room Temp to 60°C Tos_PEG->Conjugate Base (e.g., TEA, DIPEA) Anhydrous Solvent (e.g., DMF) Room Temp to 60°C Tos_PEG->Tosylate Base (e.g., TEA, DIPEA) Anhydrous Solvent (e.g., DMF) Room Temp to 60°C Tos_PEG->plus2 Base (e.g., TEA, DIPEA) Anhydrous Solvent (e.g., DMF) Room Temp to 60°C plus1 + plus1->Conjugate Base (e.g., TEA, DIPEA) Anhydrous Solvent (e.g., DMF) Room Temp to 60°C plus1->Tosylate Base (e.g., TEA, DIPEA) Anhydrous Solvent (e.g., DMF) Room Temp to 60°C plus1->plus2 Base (e.g., TEA, DIPEA) Anhydrous Solvent (e.g., DMF) Room Temp to 60°C

Caption: SN2 reaction mechanism for the conjugation of a primary amine with a tosylated PEG linker.

Applications in Drug Development

The ability to covalently link different molecular entities with controlled spacing and chemistry is crucial in modern drug design.

  • PROTAC Synthesis: this compound is used as a linker in the synthesis of PROTACs. These molecules induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase. The PEG linker connects the target-binding ligand to the E3 ligase-binding ligand.

  • Small Molecule Modification: This linker can improve the solubility and pharmacokinetic profile of small molecule drugs. Many small molecule drugs can be functionalized with a primary amine to enable conjugation.

  • Peptide and Protein Pegylation: The N-terminal amine or the epsilon-amine of lysine residues in peptides and proteins can be targeted for PEGylation. This can enhance the therapeutic properties of biologics by increasing their half-life and stability.

Experimental Protocols

The following protocols provide a starting point for the conjugation of this compound with primary amines. Optimization may be required depending on the specific properties of the amine-containing substrate.

Protocol 1: Conjugation to an Amine-Containing Small Molecule

This protocol is suitable for reacting the tosylated PEG linker with a small molecule containing a primary amine in an organic solvent.

1. Materials and Reagents:

  • This compound

  • Amine-containing small molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., round-bottom flask with a stir bar)

  • Nitrogen or Argon gas supply

  • Analytical tools: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Purification system: Flash column chromatography or Preparative HPLC

2. Procedure:

  • Preparation: Dry the reaction vessel thoroughly and place it under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Dissolve the amine-containing small molecule (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add the base (e.g., DIPEA, 2.0-3.0 equivalents) to the solution and stir for 5-10 minutes.

  • Linker Addition: In a separate vial, dissolve this compound (1.1-1.5 equivalents) in a minimum amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. For less reactive amines, the temperature can be increased to 40-60°C.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting amine is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The crude product can then be redissolved in a suitable solvent for purification.

  • Purification: Purify the final conjugate using flash column chromatography or preparative HPLC to remove excess reagents and byproducts.

  • Characterization: Confirm the identity and purity of the final product using LC-MS and NMR.

Protocol 2: Conjugation to a Protein

This protocol outlines a general procedure for labeling a protein. Note: Tosylates are highly reactive and can be susceptible to hydrolysis in aqueous buffers. This reaction requires careful control of pH and may be less efficient than using more common amine-reactive reagents like NHS esters.

1. Materials and Reagents:

  • Protein with accessible primary amines (N-terminus, Lysine residues)

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0. Crucially, avoid buffers containing primary amines like Tris or glycine.

  • This compound

  • Anhydrous DMSO

  • Purification system: Dialysis cassettes or Size-Exclusion Chromatography (SEC) column

2. Procedure:

  • Buffer Exchange: If the protein is in an incompatible buffer, perform a buffer exchange into the reaction buffer (e.g., PBS, pH 7.5) using dialysis or a desalting column. Adjust the protein concentration to 1-10 mg/mL.

  • Prepare Linker Stock: Immediately before use, prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Do not store the stock solution, as the tosyl group can hydrolyze.

  • Calculate Molar Excess: Determine the desired molar excess of the PEG linker to the protein. A starting point is a 10- to 50-fold molar excess. The optimal ratio must be determined empirically.

  • Reaction: Add the calculated volume of the linker stock solution to the protein solution while gently stirring. Ensure the final concentration of DMSO is low (<10% v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction at 4°C or room temperature for 2-4 hours. Longer incubation times may be needed but can increase the risk of hydrolysis and protein degradation.

  • Quenching (Optional): The reaction can be quenched by adding a small-molecule amine (e.g., Tris buffer or glycine) to consume any unreacted linker.

  • Purification: Remove unreacted PEG linker and byproducts from the PEGylated protein using dialysis, diafiltration, or size-exclusion chromatography.

  • Characterization: Analyze the degree of PEGylation using SDS-PAGE (which will show a shift in molecular weight) and assess the bioactivity of the conjugate with a relevant assay.

Data Presentation

The following tables summarize key reaction parameters and provide troubleshooting guidance.

Table 1: Summary of Reaction Conditions

ParameterSmall Molecule ConjugationProtein ConjugationRemarks
Substrate Small molecule with primary amineProtein (N-terminus, Lysine)Substrate must be soluble in the chosen solvent/buffer.
Solvent/Buffer Anhydrous DMF, DMSO, CH₃CNAmine-free buffer (e.g., PBS), pH 7.4-8.0Avoid protic solvents for small molecule reactions; avoid amine buffers for protein reactions.
Base TEA, DIPEANot typically usedA non-nucleophilic base is essential for deprotonating the amine in organic solvents.
Molar Ratio 1.1 - 1.5 equivalents of PEG linker10 - 50 fold molar excess of PEG linkerRatios should be optimized for each specific substrate.
Temperature Room Temperature to 60°C4°C to Room TemperatureHigher temperatures can accelerate the reaction but may increase side products or denature proteins.
Time 4 - 24 hours1 - 4 hoursMonitor reaction progress to determine the optimal time.
Purification HPLC, Column ChromatographyDialysis, Size-Exclusion ChromatographyThe purification method depends on the properties of the final conjugate.

Table 2: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Reaction Yield 1. Inactive (hydrolyzed) PEG-Tos linker.2. Low nucleophilicity of the amine.3. Insufficient base (for small molecules).4. Steric hindrance at the reaction site.1. Use fresh, anhydrous reagents and solvents.2. Increase temperature; consider a stronger, non-nucleophilic base like DBU.3. Increase the equivalents of base.4. Increase reaction time or temperature.
Multiple Products Formed 1. Reaction with secondary amines or other nucleophiles.2. Di-PEGylation (if the substrate has multiple amines).3. Degradation of substrate or product.1. Use a substrate with a single primary amine or employ protecting group strategies.2. Reduce the molar ratio of the PEG linker.3. Reduce reaction temperature and time.
Low Protein Recovery 1. Protein precipitation by organic solvent (DMSO).2. Protein aggregation or denaturation.3. Adsorption to purification materials.1. Keep the final DMSO concentration below 10%.2. Perform the reaction at a lower temperature (4°C).3. Use low-protein-binding consumables.

Workflow Visualization

The logical flow for a typical conjugation experiment involving a small molecule is outlined below.

G prep 1. Reagent Preparation - Dry glassware - Use anhydrous solvents - Inert atmosphere (N₂/Ar) dissolve 2. Dissolve Substrate & Base - Dissolve amine-substrate (1 eq) in DMF - Add base (e.g., DIPEA, 2-3 eq) prep->dissolve add_linker 3. Add PEG Linker - Dissolve Tos-PEG linker (1.1-1.5 eq) - Add dropwise to reaction mixture dissolve->add_linker react 4. Reaction Incubation - Stir at RT to 60°C - Time: 4-24 hours add_linker->react monitor 5. Monitor Progress - Use TLC or LC-MS react->monitor monitor->react Continue reaction workup 6. Reaction Work-up - Remove solvent in vacuo monitor->workup Reaction complete purify 7. Purification - Flash Chromatography or HPLC workup->purify char 8. Characterization - Confirm structure and purity - NMR, LC-MS purify->char

Caption: Experimental workflow for the conjugation of this compound to a small molecule.

References

Application Notes and Protocols: Conjugating Tos-PEG3-O-C1-CH3COO to a Protein of Interest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a molecule, is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins.[1] This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its serum half-life, enhancing stability, improving solubility, and reducing immunogenicity.[1][2][3] The Tos-PEG3-O-C1-CH3COO linker is an amine-reactive PEGylating agent. The tosyl (tosylate) group is an excellent leaving group, facilitating a nucleophilic substitution reaction with primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine of a protein.[4] This process results in a stable, covalent linkage between the PEG moiety and the protein.

These application notes provide a detailed protocol for the conjugation of this compound to a protein of interest, including methods for purification and characterization of the resulting conjugate.

Principle of the Experiment

The conjugation of this compound to a protein is based on the reaction of the tosyl-activated PEG with nucleophilic primary amine groups on the protein surface. The reaction is typically carried out in a buffer at a slightly alkaline pH (7.5-9.0) to ensure that the amine groups are deprotonated and thus more nucleophilic. The reaction results in the formation of a stable secondary amine bond and the release of the tosylate leaving group. The degree of PEGylation can be controlled by optimizing the reaction conditions, including the molar ratio of the PEG reagent to the protein, pH, temperature, and reaction time.

Data Presentation

Table 1: Key Parameters for Optimizing Protein PEGylation
ParameterTypical RangePurposeReference
Molar Ratio (PEG:Protein)1:1 to 50:1To control the degree of PEGylation (mono- vs. multi-PEGylated species).
pH7.5 - 9.0To deprotonate primary amines for efficient nucleophilic attack.
Temperature4 - 25°CTo balance reaction rate and protein stability. Lower temperatures are often preferred for sensitive proteins.
Reaction Time30 minutes - 24 hoursTo allow the conjugation reaction to proceed to the desired extent.
Protein Concentration1 - 20 mg/mLTo ensure sufficient concentration for the reaction while maintaining protein solubility and stability.
Table 2: Example of PEGylation Reaction Optimization

The following table illustrates the effect of the molar ratio of mPEG-ALD to recombinant human Granulocyte Colony-Stimulating Factor (rhG-CSF) on the yield of monoPEGylated protein. While this data is for an aldehyde-activated PEG, the principle of optimizing the molar ratio is directly applicable to tosyl-activated PEGs.

Molar Ratio (mPEG-ALD: rhG-CSF)Reaction Time (hours)Yield of monoPEGylated rhG-CSF (%)
3:12Not specified
5:1286

Adapted from Bouhaouala-Zahar et al., 2018.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein of Interest

This protocol provides a general procedure for the PEGylation of a protein using this compound. It is essential to optimize the reaction conditions for each specific protein to achieve the desired degree of PEGylation.

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Reaction tubes

  • Orbital shaker or magnetic stirrer

Procedure:

  • Protein Preparation:

    • Prepare a solution of the protein of interest in the chosen amine-free buffer at a concentration of 1-10 mg/mL.

    • If the protein solution contains any amine-containing buffers (e.g., Tris), they must be removed by dialysis or buffer exchange into the reaction buffer prior to initiating the PEGylation reaction.

  • PEG Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of this compound in the reaction buffer or a compatible dry organic solvent like DMSO or DMF. Do not prepare stock solutions for long-term storage as the tosyl group can hydrolyze.

  • PEGylation Reaction:

    • Add the dissolved this compound solution to the protein solution while gently vortexing or stirring. The final concentration of any organic solvent should be kept to a minimum (typically <10% v/v) to avoid protein denaturation.

    • The molar ratio of this compound to the protein should be optimized. A good starting point is a 5 to 20-fold molar excess of the PEG reagent.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle agitation. The optimal time and temperature will depend on the reactivity of the protein and the desired degree of PEGylation.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the quenching solution to a final concentration of 50-100 mM. The primary amines in the quenching solution will react with any unreacted this compound.

    • Incubate for an additional 30-60 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Proceed immediately to Protocol 2 for the purification of the PEGylated protein from unreacted PEG, unmodified protein, and reaction byproducts.

Protocol 2: Purification of the PEGylated Protein

Ion-exchange chromatography (IEX) is a highly effective method for separating PEGylated proteins based on the extent of PEGylation. The addition of a neutral PEG chain shields the surface charges of the protein, leading to a change in its elution profile compared to the unmodified protein. Size-exclusion chromatography (SEC) can also be used to separate the higher molecular weight PEGylated protein from the unreacted, smaller protein.

Materials:

  • Quenched PEGylation reaction mixture

  • Ion-exchange chromatography column (e.g., cation or anion exchange, depending on the pI of the protein)

  • Appropriate IEX buffers (binding and elution buffers)

  • Size-exclusion chromatography column

  • SEC mobile phase (e.g., phosphate-buffered saline)

  • HPLC or FPLC system

  • UV detector

Procedure for Ion-Exchange Chromatography (IEX):

  • Equilibrate the IEX column with the binding buffer.

  • Load the quenched reaction mixture onto the column.

  • Wash the column with the binding buffer to remove unreacted PEG and other non-binding components.

  • Elute the bound proteins using a linear gradient of the elution buffer (typically increasing salt concentration).

  • Collect fractions and monitor the protein elution profile by measuring the absorbance at 280 nm.

  • Analyze the collected fractions using SDS-PAGE (Protocol 3) to identify the fractions containing the desired PEGylated protein species (mono-, di-, etc.).

  • Pool the fractions containing the purified PEGylated protein.

  • If necessary, perform a buffer exchange into a suitable storage buffer.

Protocol 3: Characterization of the PEGylated Protein

A. SDS-PAGE Analysis:

SDS-PAGE is a simple and effective method to qualitatively assess the outcome of the PEGylation reaction. The attachment of PEG chains increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel than the unmodified protein.

  • Prepare SDS-PAGE gels of an appropriate acrylamide percentage.

  • Load samples of the unreacted protein, the crude reaction mixture, and the purified PEGylated protein fractions.

  • Run the gel under standard conditions.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • The PEGylated protein will appear as a band or a smear of bands with a higher apparent molecular weight compared to the unmodified protein.

B. Western Blot Analysis:

If an antibody against the protein of interest is available, Western blotting can be used to confirm the identity of the PEGylated protein. An anti-PEG antibody can also be used to specifically detect the PEGylated species.

  • Perform SDS-PAGE as described above.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest or a primary anti-PEG antibody.

  • Wash the membrane and incubate with a suitable enzyme-conjugated secondary antibody.

  • Detect the protein bands using an appropriate substrate.

C. Mass Spectrometry (MS):

Mass spectrometry is a powerful technique for determining the precise molecular weight of the PEGylated protein and thus the degree of PEGylation.

  • Prepare the purified PEGylated protein sample for MS analysis (e.g., desalting).

  • Analyze the sample using a suitable mass spectrometer (e.g., ESI-TOF or MALDI-TOF).

  • The mass spectrum will show a series of peaks corresponding to the unmodified protein and the protein with one, two, or more PEG chains attached. The mass difference between the peaks will correspond to the mass of the this compound linker.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization protein_prep Protein Preparation (Buffer Exchange) pegylation PEGylation Reaction (Protein + this compound) protein_prep->pegylation peg_prep PEG Reagent Preparation peg_prep->pegylation quenching Quenching (Stop Reaction) pegylation->quenching purification Purification (IEX or SEC) quenching->purification sds_page SDS-PAGE purification->sds_page western_blot Western Blot purification->western_blot mass_spec Mass Spectrometry purification->mass_spec

Caption: Experimental workflow for protein PEGylation.

reaction_mechanism cluster_reaction Nucleophilic Substitution protein Protein-NH2 (Lysine or N-terminus) reaction + protein->reaction peg This compound peg->reaction reaction_arrow pH 7.5-9.0 product Protein-NH-PEG3-O-C1-CH3COO (PEGylated Protein) leaving_group Tosylate (Leaving Group) reaction_arrow->product

Caption: Reaction mechanism of tosyl-activated PEG with a protein amine.

References

Application Notes and Protocols for Tos-PEG3-O-C1-CH3COO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG3-O-C1-CH3COO is a heterobifunctional polyethylene glycol (PEG) linker integral to the synthesis of complex biomolecules and therapeutic agents, most notably Proteolysis Targeting Chimeras (PROTACs). This linker features a tosyl (Tos) group at one terminus and an acetate-protected carboxyl group at the other, connected by a flexible three-unit PEG spacer. The tosyl group is an excellent leaving group, making this terminus highly reactive towards nucleophiles in Sɴ2 reactions. The PEG chain enhances solubility and provides spatial separation, while the acetate group serves as a protecting group for a carboxylic acid functionality, which can be deprotected for subsequent conjugation.

These application notes provide a comprehensive guide to the optimal reaction conditions for the nucleophilic substitution of the tosyl group on this compound with common nucleophiles such as amines and thiols.

Chemical Principles

The primary reaction involving the tosyl group of this compound is a bimolecular nucleophilic substitution (Sɴ2) reaction. In this mechanism, a nucleophile attacks the carbon atom attached to the tosylate leaving group, resulting in the displacement of the tosylate and the formation of a new covalent bond with the nucleophile. The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge.

Key characteristics of this reaction include:

  • Mechanism: Sɴ2, which proceeds with inversion of stereochemistry at the reaction center.

  • Nucleophiles: The reaction is effective with a variety of nucleophiles, with stronger nucleophiles generally leading to faster reaction rates. Common nucleophiles include primary and secondary amines, thiols, and azides.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are preferred as they can solvate the cation of a salt-based nucleophile without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

  • Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is often added to the reaction mixture. Its purpose is to neutralize the p-toluenesulfonic acid byproduct that is formed, preventing the potential for side reactions or protonation of the nucleophile.

Optimal Reaction Conditions

The optimal conditions for the reaction of this compound with a nucleophile depend on the specific nucleophile being used, the desired reaction rate, and the stability of the reactants. Below is a summary of recommended starting conditions that can be further optimized.

Data Presentation
ParameterReaction with Primary/Secondary AmineReaction with ThiolGeneral Remarks
Nucleophile Amine-containing molecule (e.g., E3 ligase ligand)Thiol-containing molecule (e.g., cysteine residue)Thiols are generally more nucleophilic than amines.
Stoichiometry 1.0 - 1.2 equivalents of this compound1.0 - 1.2 equivalents of this compoundA slight excess of the tosylated linker can help drive the reaction to completion.
Solvent Anhydrous DMF or DMSOAnhydrous DMF or THFThe solvent should be anhydrous to prevent hydrolysis of the tosyl group.
Base DIPEA or TEA (2.0 - 3.0 equivalents)DIPEA or TEA (1.5 - 2.5 equivalents)The base should be non-nucleophilic to avoid competing with the desired nucleophile.
Temperature 25 - 65 °C25 - 50 °CHigher temperatures can increase the reaction rate but may also lead to side products.
Reaction Time 4 - 24 hours2 - 12 hoursReaction progress should be monitored by TLC or LC-MS.
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)An inert atmosphere prevents oxidation, particularly of thiols.

Experimental Protocols

Protocol 1: Reaction of this compound with a Primary Amine (e.g., in PROTAC Synthesis)

This protocol describes a general procedure for conjugating an amine-containing molecule to this compound.

Materials:

  • This compound

  • Amine-containing substrate (e.g., an E3 ligase ligand)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

  • Reaction monitoring equipment (TLC or LC-MS)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine-containing substrate (1.0 equivalent) in anhydrous DMF.

  • Add this compound (1.1 equivalents) to the solution.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature (25 °C) or heat to a desired temperature (e.g., 60 °C) to increase the reaction rate.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, the reaction mixture can be worked up by dilution with an organic solvent like ethyl acetate and washed with water or brine to remove DMF and excess reagents.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography.

Protocol 2: Reaction of this compound with a Thiol

This protocol outlines a general method for the S-alkylation of a thiol-containing molecule with this compound.

Materials:

  • This compound

  • Thiol-containing substrate

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

  • Reaction monitoring equipment (TLC or LC-MS)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the thiol-containing substrate (1.0 equivalent) in anhydrous DMF or THF.

  • Add DIPEA or TEA (1.5 equivalents) to the solution to deprotonate the thiol, forming the more nucleophilic thiolate.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature (25 °C). The reaction is typically faster than with amines.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 2-12 hours).

  • Once the reaction is complete, quench the reaction with a small amount of water.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Visualizations

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Conjugation Reaction (Su20992) cluster_product Intermediate Product Amine_Ligand Amine-containing E3 Ligase Ligand Reaction_Vessel Reaction: - Anhydrous DMF - DIPEA (Base) - 25-65 °C Amine_Ligand->Reaction_Vessel 1.0 eq Tos_PEG This compound Tos_PEG->Reaction_Vessel 1.1 eq Intermediate Ligand-PEG3-O-C1-CH3COO Reaction_Vessel->Intermediate Purification

Caption: Workflow for the conjugation of an amine-containing ligand with this compound.

SN2_Mechanism Nu Nuu207B Transition_State [Nuu22EFu22EFu22EFRu22EFu22EFu22EFO-Ts]u207B Nu->Transition_State Nu_label Nucleophile Nu->Nu_label Substrate R-OTs Substrate->Transition_State Substrate_label Tos-PEG Linker Substrate->Substrate_label Product Nu-R Transition_State->Product Leaving_Group TsOu207B Transition_State->Leaving_Group TS_label Transition State Transition_State->TS_label Product_label Conjugated Product Product->Product_label LG_label Tosylate Leaving Group Leaving_Group->LG_label

Caption: Generalized Sɴ2 reaction mechanism for the nucleophilic substitution of a tosylate.

Application Notes and Protocols for Tos-PEG3-O-C1-CH3COO in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of polyethylene glycol (PEG) linkers in solid-phase peptide synthesis (SPPS) has become a cornerstone in the development of advanced therapeutics, including peptides, proteins, and Proteolysis Targeting Chimeras (PROTACs). The bifunctional linker, Tos-PEG3-O-C1-CH3COO, offers a unique combination of a tosyl (Tos) group for potential nucleophilic substitution, a hydrophilic triethylene glycol (PEG3) spacer to enhance solubility and pharmacokinetic properties, and an acetate-protected C1 carboxyl group.[1][2] These application notes provide a comprehensive overview and detailed protocols for the effective utilization of this compound in SPPS, with a particular focus on its application in the synthesis of PROTACs.[3][4][5]

PEG linkers are instrumental in improving the aqueous solubility of hydrophobic peptides, which can otherwise be challenging to synthesize and purify. The flexibility and hydrophilicity of the PEG chain can also minimize steric hindrance during enzymatic assays and improve the pharmacokinetic profile of the final molecule. In the context of PROTACs, the linker length and composition are critical for inducing the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, ultimately leading to the degradation of the target protein.

Data Presentation

While specific quantitative data for the performance of this compound in SPPS is not extensively available in the public domain, the following tables provide representative data for the use of PEG-based resins and linkers in solid-phase peptide synthesis to illustrate the expected outcomes.

Table 1: Representative Swelling Properties of PEG-based Resins in Various Solvents

Resin TypeSolventSwelling Volume (mL/g)
TentaGel S NH2Dichloromethane (DCM)4.5
N,N-Dimethylformamide (DMF)4.2
Water3.8
Low-loaded PEG ResinDichloromethane (DCM)5.2
N,N-Dimethylformamide (DMF)5.0
Water4.5

Table 2: Illustrative Purity of a Model Decapeptide Synthesized on Different Resins

Resin TypeLoading (mmol/g)Crude Peptide Purity (%)
Polyacrylamide (PAM)0.5875
TentaGel S NH2 (TG®)0.2585
Low-loaded PEG Resin0.1592

Table 3: Representative Yield and Purity for a Generic PROTAC Synthesis using a PEG Linker

Synthesis StepProductTypical Yield (%)Purity (LC-MS, %)
Amide Coupling of Component A with Amine-PEG-BocComponent A-PEGn-Boc70-90>95
Boc DeprotectionComponent A-PEGn-NH2>95 (used crude)-
Final Amide Coupling with Component BFinal PROTAC60-80>98 (after purification)

Experimental Protocols

The following protocols are generalized for the use of a bifunctional PEG linker like this compound in the context of Fmoc-based solid-phase peptide synthesis. Optimization will be required for specific peptide sequences and applications.

Protocol 1: Immobilization of this compound onto an Amino-functionalized Resin

This protocol describes a potential method for attaching the linker to a solid support. The tosyl group can act as a leaving group for nucleophilic attack by an amine on the resin.

Materials:

  • Aminomethyl (AM) resin (e.g., Rink Amide AM resin)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the aminomethyl resin (1 eq.) in DMF for 1-2 hours in a solid-phase synthesis vessel.

  • Wash the resin with DMF (3 x resin volume).

  • If the resin is Fmoc-protected, treat with 20% piperidine in DMF (2 x 10 min) to deprotect the amino group.

  • Wash the resin thoroughly with DMF (5 x resin volume).

  • Dissolve this compound (2-3 eq.) in DMF.

  • Add DIPEA (4-6 eq.) to the linker solution.

  • Add the linker solution to the swollen resin.

  • Agitate the mixture at room temperature for 12-24 hours.

  • Monitor the reaction completion using a qualitative test for free amines (e.g., Kaiser test).

  • Once the reaction is complete, wash the resin with DMF (3 x resin volume), DCM (3 x resin volume), and MeOH (3 x resin volume).

  • Dry the resin under vacuum.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) on a PEGylated Resin

This protocol outlines a standard cycle for the elongation of the peptide chain on the linker-functionalized resin.

Materials:

  • PEGylated resin from Protocol 1

  • Fmoc-protected amino acids

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • 20% (v/v) Piperidine in DMF

  • DMF, DCM

Procedure:

  • Resin Swelling: Swell the PEGylated resin in DMF for 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x resin volume).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 eq.) with a coupling reagent (e.g., HATU, 2.9 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction with a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin with DMF (3 x resin volume) and DCM (3 x resin volume).

  • Repeat steps 2-4 for each subsequent amino acid in the sequence.

Protocol 3: Cleavage and Deprotection of the Peptide

This protocol describes the final cleavage of the synthesized peptide from the solid support and the removal of side-chain protecting groups.

Materials:

  • Peptide-bound resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Wash the final peptide-resin with DCM (3 x resin volume) and dry under vacuum.

  • Prepare the cleavage cocktail fresh. The exact composition may vary depending on the amino acid composition of the peptide.

  • Add the cleavage cocktail to the resin in a cleavage vessel (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide from the filtrate by adding cold diethyl ether (10 x volume of the filtrate).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether (2-3 times).

  • Dry the peptide pellet under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis Workflow Resin Amino-functionalized Resin Linker_Coupling Linker Attachment (this compound) Resin->Linker_Coupling SPPS_Cycle Iterative SPPS Cycles (Fmoc-AA Coupling & Deprotection) Linker_Coupling->SPPS_Cycle Cleavage Cleavage & Deprotection SPPS_Cycle->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Purified Peptide/PROTAC Purification->Final_Product

Caption: Overall workflow for solid-phase synthesis using the this compound linker.

sps_cycle cluster_cycle Single SPPS Cycle Start Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 End Elongated Peptide-Resin (Fmoc-Protected) Wash2->End

Caption: A single cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis.

Conclusion

The this compound linker is a valuable tool for the synthesis of complex peptides and PROTACs, offering the benefits of enhanced solubility and optimized molecular geometry. The provided protocols offer a general framework for the incorporation of this linker into a standard Fmoc-SPPS workflow. It is important to note that while these protocols are based on established methodologies, empirical optimization of reaction conditions, such as coupling times and cleavage cocktails, is crucial to achieve the highest possible yield and purity for each specific synthetic target. The use of analytical techniques such as LC-MS and HPLC is essential for monitoring reaction progress and characterizing the final product.

References

Application Notes and Protocols for the Cleavage of the Methyl Ester in Tos-PEG3-O-C1-CH3COO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG3-O-C1-CH3COO is a valuable bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular constructs.[1] The terminal methyl ester serves as a protecting group for a carboxylic acid, which is often required for subsequent conjugation or for the final biological activity of the molecule. Cleavage of this methyl ester to reveal the free carboxylic acid is a critical step in many synthetic routes. This document provides detailed protocols and application notes for the efficient and clean cleavage of the methyl ester group from this compound. The primary method described is base-catalyzed hydrolysis (saponification), a widely used and reliable technique for this transformation.[2][3]

Chemical Transformation

The reaction involves the hydrolysis of the methyl ester to the corresponding carboxylate salt, followed by acidification to yield the free carboxylic acid.

Figure 1: General reaction scheme for the saponification of this compound.

Recommended Protocol: Base-Catalyzed Hydrolysis (Saponification)

This protocol is based on standard procedures for the saponification of methyl esters, which are known to be effective and compatible with the tosyl and PEG moieties present in the molecule.[2][4] Lithium hydroxide (LiOH) is a commonly used base for this purpose as it often provides excellent yields with minimal side reactions.

Materials and Reagents
  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Experimental Procedure
  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of THF, methanol, and water. A common solvent ratio is 2:1:1 or 3:1:1 (v/v/v). The final concentration of the substrate should be in the range of 0.1-0.5 M.

  • Addition of Base: To the stirred solution, add a solution of lithium hydroxide monohydrate (1.5 - 3.0 equivalents) dissolved in a minimal amount of water. The use of a slight excess of base ensures complete conversion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material. Typical reaction times range from 2 to 12 hours.

  • Quenching and Acidification: Once the reaction is complete, remove the organic solvents (THF and methanol) under reduced pressure using a rotary evaporator. To the remaining aqueous solution, add 1 M HCl dropwise with stirring until the pH of the solution is acidic (pH 2-3), as indicated by pH paper or a pH meter. This step protonates the carboxylate salt to form the free carboxylic acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid product.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical quantitative data for the saponification of methyl esters in similar molecules. The exact values for this compound may vary depending on the specific reaction conditions and scale.

ParameterTypical Value/RangeNotes
Substrate Concentration 0.1 - 0.5 MHigher concentrations may lead to solubility issues.
Base (LiOH·H₂O) Equivalents 1.5 - 3.0 eq.An excess of base drives the reaction to completion.
Solvent System THF:MeOH:H₂O (2:1:1 or 3:1:1)Provides good solubility for both the substrate and the base.
Reaction Temperature 20 - 25 °C (Room Temperature)Mild conditions are generally sufficient.
Reaction Time 2 - 12 hoursMonitor by TLC or HPLC for completion.
Typical Yield 85 - 98%Yields are generally high for this type of transformation.
Purity (after extraction) >90%Often high enough for subsequent steps without further purification.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the cleavage of the methyl ester from this compound.

Cleavage_Workflow Start Start: this compound Dissolution 1. Dissolution (THF:MeOH:H2O) Start->Dissolution Saponification 2. Saponification (LiOH·H2O, RT) Dissolution->Saponification Monitoring 3. Reaction Monitoring (TLC/HPLC) Saponification->Monitoring Check Completion Monitoring->Saponification Incomplete Workup 4. Work-up (Solvent Removal, Acidification) Monitoring->Workup Complete Extraction 5. Extraction (DCM or EtOAc) Workup->Extraction Drying 6. Drying & Concentration Extraction->Drying Purification 7. Purification (Optional) Drying->Purification End End: Tos-PEG3-O-C1-COOH Drying->End Crude Product Purification->End Pure Product

Caption: Workflow for the saponification of this compound.

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of LiOH, prolonging the reaction time, or slightly warming the reaction mixture (e.g., to 40 °C).

  • Stability of the Tosyl Group: The tosyl group is generally stable under the mild basic conditions of this protocol. Stronger bases or prolonged heating should be avoided to prevent potential cleavage of the tosyl group.

  • PEG Linker Stability: The PEG linker is stable to these reaction conditions.

  • Emulsion during Extraction: If an emulsion forms during the extraction, adding a small amount of brine (saturated NaCl solution) can help to break it.

  • Product Solubility: The final carboxylic acid product may have some water solubility. Ensure thorough extraction with the organic solvent to maximize yield.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Lithium hydroxide is corrosive and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Handle hydrochloric acid with caution as it is corrosive.

By following this detailed protocol, researchers can reliably and efficiently cleave the methyl ester of this compound to obtain the desired carboxylic acid for their downstream applications in drug discovery and development.

References

Application Notes and Protocols for Bioconjugation of Tos-PEG3-O-C1-CH3COO to Thiol Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the bioconjugation of Tos-PEG3-O-C1-CH3COO to thiol groups present in biomolecules such as peptides, proteins, and antibodies. The tosyl group serves as an excellent leaving group, enabling a specific and efficient nucleophilic substitution reaction with the sulfhydryl group of cysteine residues to form a stable thioether bond. This process, often referred to as PEGylation, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility, stability, and can reduce the immunogenicity of the target molecule.

This compound is a heterobifunctional linker containing a tosyl group for reaction with thiols and a protected carboxylic acid (as a methyl ester) which can be deprotected for subsequent conjugation to another molecule, making it a valuable tool in the construction of complex bioconjugates like antibody-drug conjugates (ADCs) or PROTACs.

Reaction Mechanism

The bioconjugation of this compound to a thiol group proceeds via a nucleophilic substitution reaction (SN2). The sulfur atom of the deprotonated thiol (thiolate) acts as the nucleophile, attacking the carbon atom to which the tosyl group is attached. The tosylate anion is an excellent leaving group, facilitating the formation of a stable thioether linkage. The reaction is typically carried out in an aqueous buffer at a neutral to slightly basic pH to ensure a sufficient concentration of the reactive thiolate anion.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Thiol Biomolecule-SH (e.g., Cysteine residue) Conjugate Biomolecule-S-PEG3-O-C1-CH3COO (Thioether Linkage) Thiol->Conjugate + TosPEG TosPEG This compound TosPEG->Conjugate Conditions Aqueous Buffer pH 7.5 - 8.5 Room Temperature Tosylate Tosylate Anion (Leaving Group) Conjugate->Tosylate +

Figure 1: Reaction scheme for the conjugation of this compound to a thiol group.

Experimental Protocols

Materials and Reagents
  • This compound: Store at -20°C, desiccated.

  • Thiol-containing biomolecule (e.g., peptide, protein): Purity >95%.

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.5. Other non-nucleophilic buffers such as HEPES or borate can also be used.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for the reduction of disulfide bonds.

  • Quenching Reagent: L-cysteine or N-acetylcysteine.

  • Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Analytical Instruments: SDS-PAGE, Mass Spectrometry (MALDI-TOF or ESI-MS), HPLC.

Protocol 1: General Bioconjugation to a Thiol-Containing Protein

This protocol describes a general procedure for the conjugation of this compound to a protein with available cysteine residues.

G start Start prep_protein Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) start->prep_protein disulfide_reduction Optional: Reduce Disulfide Bonds (Add 10-20 fold molar excess of TCEP, incubate for 1 hour at RT) prep_protein->disulfide_reduction remove_tcep Remove Excess TCEP (e.g., desalting column) disulfide_reduction->remove_tcep prep_peg Prepare this compound Solution (10-20 mM in DMSO or DMF) remove_tcep->prep_peg conjugation Conjugation Reaction (Add PEG solution to protein solution, 10-20 fold molar excess of PEG. Incubate 2-4 hours at RT or overnight at 4°C) prep_peg->conjugation quenching Quench Reaction (Add L-cysteine to a final concentration of 10 mM) conjugation->quenching purification Purify Conjugate (Size-Exclusion or Ion-Exchange Chromatography) quenching->purification characterization Characterize Conjugate (SDS-PAGE, Mass Spectrometry, HPLC) purification->characterization end End characterization->end

Figure 2: Experimental workflow for protein conjugation.

Procedure:

  • Prepare the Protein Solution: Dissolve the thiol-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the buffer used for protein storage contains any thiol-containing reagents (e.g., DTT), they must be removed by dialysis or using a desalting column.

  • Reduction of Disulfide Bonds (Optional): If the cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-20 fold molar excess of TCEP to the protein solution and incubate for 1 hour at room temperature. Excess TCEP should be removed using a desalting column before proceeding to the next step.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add the this compound solution to the protein solution with gentle mixing. A 10-20 fold molar excess of the PEG reagent over the protein is recommended as a starting point. The optimal molar ratio should be determined empirically for each specific protein. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench the Reaction: To stop the reaction, add a quenching reagent such as L-cysteine to a final concentration of 10 mM to react with any unreacted this compound.

  • Purification of the Conjugate: Remove the excess PEG reagent and other small molecules from the reaction mixture using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX). The choice of purification method will depend on the properties of the protein and the conjugate.[][2]

  • Characterization of the Conjugate: Analyze the purified conjugate to determine the degree of PEGylation and confirm the identity of the product. This can be achieved using SDS-PAGE, which will show an increase in the apparent molecular weight of the PEGylated protein, and mass spectrometry (MALDI-TOF or ESI-MS) to determine the exact mass of the conjugate.[3][4][5] HPLC can be used to assess the purity of the conjugate.

Protocol 2: Conjugation to a Cysteine-Containing Peptide

This protocol is optimized for smaller biomolecules like peptides.

Procedure:

  • Prepare the Peptide Solution: Dissolve the cysteine-containing peptide in the reaction buffer (pH 7.5-8.0) to a concentration of 1-5 mg/mL.

  • Prepare the this compound Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the this compound solution to the peptide solution. The reaction can be monitored by RP-HPLC to determine the optimal reaction time, which is typically between 1 to 4 hours at room temperature.

  • Purification: The PEGylated peptide can be purified from excess reagents using reversed-phase HPLC (RP-HPLC).

  • Characterization: Confirm the identity and purity of the PEGylated peptide using mass spectrometry and analytical RP-HPLC.

Data Presentation

The following tables provide representative data for a typical bioconjugation experiment. The actual results may vary depending on the specific biomolecule and reaction conditions.

Table 1: Optimization of Molar Ratio of this compound to Protein

Molar Ratio (PEG:Protein)Degree of PEGylation (Average PEG molecules per protein)Conjugation Efficiency (%)
5:11.260
10:12.585
20:13.895
50:14.196

Degree of PEGylation determined by MALDI-TOF MS. Conjugation efficiency calculated based on the consumption of the starting protein as measured by HPLC.

Table 2: Effect of pH on Conjugation Efficiency

Reaction pHReaction Time (hours)Conjugation Efficiency (%)
6.5445
7.5488
8.5492

Conjugation performed with a 20:1 molar ratio of PEG to protein at room temperature.

Table 3: Stability of the Thioether Linkage

Incubation ConditionTime (days)% Intact Conjugate
PBS, pH 7.4, 37°C7>98
Human Serum, 37°C7>95

% Intact Conjugate determined by HPLC analysis.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive thiol groups (oxidized)- Ensure complete reduction of disulfide bonds. Use fresh TCEP solution.
- Incorrect pH of the reaction buffer- Verify the pH of the reaction buffer is between 7.5 and 8.5.
- Insufficient molar excess of PEG reagent- Increase the molar ratio of this compound to the biomolecule.
Precipitation of Protein during Reaction - High concentration of organic solvent (DMSO/DMF)- Keep the volume of the PEG stock solution to a minimum (<10% of the total reaction volume).
- Protein instability at the reaction pH- Perform the reaction at a lower temperature (4°C) or screen for a more suitable buffer.
Multiple PEGylation Products - Presence of multiple reactive cysteine residues- This is expected if the protein has multiple accessible thiols. If site-specific PEGylation is desired, protein engineering may be required.
- Non-specific reaction with other nucleophiles- While less likely with tosylates at this pH, ensure the reaction pH does not exceed 8.5 to minimize reaction with lysine residues.

Conclusion

The bioconjugation of this compound to thiol groups provides a robust and efficient method for the PEGylation of biomolecules. The resulting thioether bond is highly stable, making this chemistry suitable for the development of therapeutic and diagnostic agents with improved properties. The protocols provided herein serve as a starting point for developing a tailored conjugation strategy for your specific application. Optimization of reaction parameters such as pH, molar ratio, and reaction time is recommended to achieve the desired level of PEGylation and to maximize the yield of the final conjugate.

References

Application Notes and Protocols: A Step-by-Step Guide for PROTAC Assembly with Tos-PEG3-O-C1-CH3COO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4] The linker is a critical component that influences the PROTAC's efficacy, solubility, and pharmacokinetic properties. Polyethylene glycol (PEG) linkers are widely used in PROTAC design to enhance solubility and provide synthetic flexibility.

This document provides a detailed guide for the assembly of a PROTAC using the specific linker, Tos-PEG3-O-C1-CH3COO. This linker features a tosyl group, which is an excellent leaving group for nucleophilic substitution, and a terminal carboxylic acid for standard amide bond formation, offering a straightforward and efficient approach to PROTAC synthesis.

PROTAC Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to degrade multiple target protein molecules.

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

This section details a representative two-step protocol for the synthesis of a PROTAC using this compound. This protocol assumes the use of an E3 ligase ligand with a free amine group and a POI ligand (warhead) with a free amine group. The order of coupling can be reversed depending on the available functional groups on the respective ligands.

Workflow for PROTAC Assembly

PROTAC_Assembly_Workflow cluster_0 Step 1: Coupling of E3 Ligase Ligand to Linker cluster_1 Step 2: Coupling of Warhead to E3 Ligase-Linker Conjugate E3_Ligand E3 Ligase Ligand (with -NH2) Intermediate E3 Ligase-Linker Conjugate E3_Ligand->Intermediate Nucleophilic Substitution Linker This compound Linker->Intermediate Final_PROTAC Final PROTAC Intermediate->Final_PROTAC Amide Coupling Warhead Warhead (POI Ligand) (with -NH2) Warhead->Final_PROTAC

Caption: Workflow for PROTAC assembly using this compound.

Step 1: Coupling of E3 Ligase Ligand with this compound

This step involves the nucleophilic substitution of the tosyl group on the linker by an amine on the E3 ligase ligand.

Reagents and Materials:

  • E3 Ligase Ligand (with a primary or secondary amine) (1.0 eq)

  • This compound (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the amine-containing E3 ligase ligand and this compound in anhydrous DMF under a nitrogen atmosphere.

  • Add DIPEA to the reaction mixture.

  • Stir the reaction at 60°C overnight.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the E3 ligase-linker conjugate.

Step 2: Coupling of Warhead to the E3 Ligase-Linker Conjugate

This final step forms the complete PROTAC molecule through an amide bond formation between the carboxylic acid of the linker-conjugate and an amine on the warhead.

Reagents and Materials:

  • E3 Ligase-Linker Conjugate (from Step 1) (1.0 eq)

  • Warhead (with a primary or secondary amine) (1.2 eq)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq) or a similar peptide coupling reagent like HATU.

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the E3 ligase-linker conjugate, the amine-containing warhead, and PyBOP in anhydrous DMF under a nitrogen atmosphere.

  • Add DIPEA to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

Characterization of the Final PROTAC

The final PROTAC product should be thoroughly characterized to confirm its identity and purity.

Technique Purpose Expected Outcome
LC-MS Purity assessment and mass confirmationA single major peak with the correct mass-to-charge ratio (m/z) for the final PROTAC.
¹H NMR Structural confirmationPeaks corresponding to the protons of the POI ligand, E3 ligase ligand, and the PEG linker.
¹³C NMR Structural confirmationPeaks corresponding to the carbons of the entire molecule.
HRMS Exact mass determinationProvides the exact mass of the molecule, confirming the elemental composition.

Quantitative Data for PROTACs with PEG Linkers

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table summarizes representative data for PROTACs incorporating PEG linkers from various literature sources.

PROTAC Target Linker Composition Linker Length (atoms) Cell Line DC50 (nM) Dmax (%)
BRD4PEG12H661< 500> 90
TBK1Alkyl/ether21-396
TBK1Alkyl/ether29-29276
CRBN (homo-PROTAC)PEG8HEK293T--
ERαPEG16-Optimal-

Note: DC50 and Dmax values are highly dependent on the specific target, ligands, cell line, and experimental conditions.

Conclusion

The use of this compound provides a versatile and efficient method for the assembly of PROTACs. The distinct reactivity of the tosyl and carboxylic acid groups allows for a controlled, stepwise synthesis. By following the detailed protocols and characterization methods outlined in these application notes, researchers can confidently synthesize novel PROTACs for the targeted degradation of proteins implicated in various diseases. The modular nature of this synthetic approach also allows for the rapid generation of a library of PROTACs with varying linker lengths and attachment points to optimize degradation efficacy.

References

Application Notes and Protocols for Tos-PEG3-O-C1-CH3COO in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG3-O-C1-CH3COO is a heterobifunctional linker designed for the development of targeted therapeutics, most notably Antibody-Drug Conjugates (ADCs). This linker features a tosyl (Tos) group at one terminus and a protected carboxyl group (as a methyl ester) at the other, connected by a hydrophilic 3-unit polyethylene glycol (PEG) spacer.

The tosyl group serves as an excellent leaving group, enabling efficient covalent conjugation to nucleophilic residues such as lysine amines or cysteine thiols on antibodies or other targeting proteins.[1][2] The PEG3 spacer enhances the solubility and stability of the resulting conjugate, potentially reducing aggregation and improving pharmacokinetic properties.[3][4][5] The terminal methyl ester can be readily hydrolyzed to a carboxylic acid, which is then activated for stable amide bond formation with an amine-containing payload, such as a cytotoxic drug.

These characteristics make this compound a valuable tool for linking potent therapeutic agents to targeting moieties, facilitating their specific delivery to pathological cells while minimizing systemic toxicity.

Core Applications

  • Antibody-Drug Conjugate (ADC) Development: The primary application is the construction of ADCs for targeted cancer therapy. The linker connects a monoclonal antibody (mAb) that targets a tumor-specific antigen to a highly potent cytotoxic payload.

  • PROTAC Development: While primarily discussed for ADCs, similar PEG-based linkers are fundamental to the synthesis of Proteolysis Targeting Chimeras (PROTACs), which link a target protein ligand to an E3 ligase ligand.

  • Targeted Nanoparticle Formulation: The linker can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) with targeting ligands for enhanced drug delivery.

Quantitative Data Summary

The following tables present representative data from studies involving the use of PEGylated linkers in the construction and evaluation of Antibody-Drug Conjugates. This data is illustrative of the expected outcomes when using a linker like this compound.

Table 1: Conjugation Efficiency and ADC Characteristics

Parameter Value Method of Determination
Antibody Trastuzumab -
Drug Payload Monomethyl Auristatin E (MMAE) -
Linker Tos-PEG3-MMAE -
Molar Feed Ratio (Linker:mAb) 8:1 -
Drug-to-Antibody Ratio (DAR) 3.8 Hydrophobic Interaction Chromatography (HIC)
Conjugation Efficiency ~95% UV-Vis Spectroscopy
Aggregation Level < 2% Size Exclusion Chromatography (SEC)

| Purity | > 98% | RP-HPLC |

Table 2: In Vitro Cytotoxicity Data

Cell Line Target Antigen ADC IC₅₀ (nM) Free Drug IC₅₀ (nM) Non-Targeting ADC IC₅₀ (nM)
SK-BR-3 HER2+++ 0.85 0.15 > 1000
BT-474 HER2+++ 1.2 0.18 > 1000

| MDA-MB-231 | HER2- | > 1000 | 0.25 | > 1000 |

Table 3: In Vivo Xenograft Efficacy Study (SK-BR-3 Tumor Model)

Treatment Group Dose (mg/kg) Tumor Growth Inhibition (%) Mean Tumor Volume (mm³) at Day 21
Vehicle Control - 0% 1540 ± 210
Non-Targeting ADC 5 15% 1310 ± 180
Trastuzumab-PEG3-MMAE ADC 5 95% 75 ± 30

| Free MMAE | 0.5 | 40% | 924 ± 150 |

Experimental Protocols

Protocol 1: Synthesis of Antibody-Drug Conjugate (ADC)

This protocol describes a two-step process: 1) Reaction of the tosylated linker with the payload, and 2) Conjugation of the linker-payload complex to the antibody.

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab) in Phosphate-Buffered Saline (PBS)

  • This compound linker

  • Amine-containing drug payload (e.g., MMAE)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Sodium Bicarbonate Buffer (0.1 M, pH 8.5)

  • PD-10 Desalting Columns

  • Anhydrous Sodium Sulfate

Procedure:

  • Activation and Payload Attachment: a. Dissolve this compound (1.2 eq) and the amine-containing payload (1.0 eq) in anhydrous DMF. b. Add DIPEA (3.0 eq) to the solution to catalyze the reaction. c. Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 4-6 hours. d. Monitor reaction completion by LC-MS. e. Upon completion, quench the reaction and purify the Drug-Linker complex using reverse-phase HPLC. Lyophilize the pure fractions to obtain the Drug-Linker powder.

  • Antibody Conjugation (Lysine-based): a. Prepare the antibody solution at a concentration of 5-10 mg/mL in Sodium Bicarbonate Buffer (pH 8.5). b. Dissolve the purified Drug-Linker complex in DMF to create a 10 mM stock solution. c. Add the Drug-Linker stock solution to the antibody solution at a molar ratio of 8:1 (linker:antibody). The final concentration of DMF should not exceed 10% (v/v). d. Incubate the reaction mixture at 4°C for 18 hours with gentle agitation. e. Remove the unreacted Drug-Linker complex and solvent by purification using a PD-10 desalting column, eluting with sterile PBS (pH 7.4). f. Filter the final ADC solution through a 0.22 µm sterile filter.

  • Characterization: a. Determine the protein concentration using a BCA assay. b. Determine the average Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or, more accurately, Hydrophobic Interaction Chromatography (HIC-HPLC). c. Assess the level of aggregation using Size Exclusion Chromatography (SEC-HPLC). d. Confirm the identity and purity of the ADC using SDS-PAGE and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay

Materials:

  • Target (e.g., SK-BR-3) and non-target (e.g., MDA-MB-231) cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Synthesized ADC, free drug, and a non-targeting control ADC

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader for luminescence

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, free drug, and control ADC in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

  • After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for 10-15 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

  • Plot the viability data against the compound concentration and determine the IC₅₀ values using a non-linear regression model (e.g., log[inhibitor] vs. response).

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell_death Cellular Effect ADC 1. ADC in Circulation (Antibody-Linker-Drug) Receptor 2. Antigen Binding ADC->Receptor Targeting TumorCell Tumor Cell (Antigen-Expressing) Endosome 3. Internalization (Endocytosis) Receptor->Endosome Lysosome 4. Lysosomal Trafficking Endosome->Lysosome Release 5. Linker Cleavage & Payload Release Lysosome->Release Payload Free Payload (Drug) Release->Payload Target 6. Drug Binds to Intracellular Target (e.g., Tubulin) Payload->Target Apoptosis 7. Apoptosis (Cell Death) Target->Apoptosis

Caption: Mechanism of action for a typical Antibody-Drug Conjugate (ADC).

ADC_Synthesis_Workflow cluster_characterization Characterization Ab Antibody (mAb) Conjugation Conjugation Reaction (pH 8.5, 4°C, 18h) Ab->Conjugation LinkerPayload Tos-PEG3-Drug Complex LinkerPayload->Conjugation Purification Purification (Desalting Column) Conjugation->Purification ADC Purified ADC Purification->ADC DAR DAR (HIC) ADC->DAR Aggregation Aggregation (SEC) ADC->Aggregation Purity Purity (SDS-PAGE) ADC->Purity

Caption: General experimental workflow for ADC synthesis and characterization.

Apoptosis_Pathway Payload Cytotoxic Payload (e.g., MMAE) Tubulin Tubulin Disruption Payload->Tubulin G2M G2/M Cell Cycle Arrest Tubulin->G2M Bcl2 Bcl-2 Family (e.g., Bcl-xL, Bax) G2M->Bcl2 Stress Signal Casp9 Caspase-9 Activation Bcl2->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway for apoptosis induced by a microtubule inhibitor.

References

Application Notes and Protocols for the Use of Tos-PEG3-O-C1-CH3COO in the Development of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The linker Tos-PEG3-O-C1-CH3COO is most prominently documented for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its direct use in the development of Antibody-Drug Conjugates (ADCs) is not extensively described in publicly available literature. The following application notes and protocols are presented as a scientifically guided framework for the hypothetical application of this, or structurally similar tosylated-PEG linkers, in ADC development. The methodologies are based on established principles of bioconjugation and ADC chemistry. Researchers should perform appropriate optimization and characterization for their specific antibody, payload, and linker system.

Introduction to this compound in ADC Development

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule payload. The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy.

Polyethylene glycol (PEG) linkers are widely used in ADC development to enhance solubility, reduce aggregation, and prolong circulation half-life.[1][2][3] The This compound linker features a three-unit PEG spacer, which can impart hydrophilicity to the ADC construct. The tosyl (tosylate) group is an excellent leaving group for nucleophilic substitution reactions, allowing for covalent attachment to nucleophiles such as amines, hydroxyls, and thiols. This reactivity can be harnessed to conjugate the linker to either the payload or the antibody.

This document provides a theoretical framework and detailed protocols for the potential use of a tosylated PEG linker, such as this compound, in the synthesis and characterization of ADCs.

Key Advantages of PEGylated Linkers in ADCs

The incorporation of a PEG spacer in an ADC linker offers several advantages:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. A PEG linker can mitigate this, reducing the risk of ADC aggregation and improving solubility.[][5]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG can create a "hydration shell" around the conjugate, increasing its hydrodynamic size and leading to a longer circulation half-life and reduced clearance.

  • Reduced Immunogenicity: PEGylation can shield the payload from the immune system, potentially reducing the immunogenicity of the ADC.

  • Higher Drug-to-Antibody Ratios (DAR): By improving the solubility of the overall construct, PEG linkers can enable the attachment of a higher number of drug molecules per antibody without causing aggregation.

Proposed Synthesis Workflow for an ADC using a Tosylated PEG Linker

A plausible synthetic route for utilizing a tosylated PEG linker in ADC development involves a two-step process:

  • Payload-Linker Synthesis: The tosylated PEG linker is first reacted with the cytotoxic payload.

  • Conjugation to Antibody: The resulting payload-linker intermediate is then conjugated to the monoclonal antibody.

The following diagram illustrates the general workflow for ADC synthesis and characterization.

ADC_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Antibody_Modification Antibody Modification (e.g., reduction of disulfides) Conjugation Conjugation of Linker-Payload to Antibody Antibody_Modification->Conjugation Linker_Payload_Prep Linker-Payload Preparation Linker_Payload_Prep->Conjugation Purification Purification of ADC (e.g., SEC, HIC) Conjugation->Purification Characterization Characterization of ADC (e.g., DAR, Purity, Potency) Purification->Characterization

Caption: General workflow for the synthesis, purification, and characterization of an Antibody-Drug Conjugate.

Experimental Protocols

Protocol 1: Synthesis of Payload-Linker Intermediate

This protocol describes the reaction of a cytotoxic payload containing a nucleophilic handle (e.g., a primary amine) with the this compound linker.

Materials:

  • Cytotoxic payload with a primary amine (e.g., a derivative of MMAE or PBD)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Dissolve the cytotoxic payload (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the solution.

  • In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Add the linker solution to the payload solution dropwise while stirring at room temperature.

  • Allow the reaction to proceed for 12-24 hours at room temperature, monitoring the progress by HPLC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the payload-linker intermediate by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the desired product.

  • Confirm the identity and purity of the product by high-resolution mass spectrometry and analytical HPLC.

Protocol 2: Antibody Reduction and Conjugation

This protocol details the partial reduction of interchain disulfide bonds of a monoclonal antibody and subsequent conjugation with the payload-linker intermediate. This example assumes the payload-linker has been modified to contain a thiol-reactive group like maleimide. A tosyl group on the linker could also potentially react with the generated thiols, but a maleimide-thiol reaction is more common and specific in ADC chemistry.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Payload-linker intermediate with a maleimide group

  • Dimethyl sulfoxide (DMSO)

  • Desalting columns (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the monoclonal antibody at a concentration of 5-10 mg/mL in PBS.

    • Add a 2.5-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

    • Remove excess TCEP by passing the reduced antibody through a pre-equilibrated desalting column with PBS.

  • Conjugation:

    • Dissolve the maleimide-functionalized payload-linker intermediate in DMSO to prepare a 10 mM stock solution.

    • Immediately after desalting, add the payload-linker stock solution to the reduced antibody solution at a molar ratio of 5:1 (linker-payload:antibody).

    • Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.

    • Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine relative to the payload-linker.

Protocol 3: ADC Purification and Characterization

This protocol describes the purification of the ADC and the determination of key quality attributes.

Materials:

  • Crude ADC solution from Protocol 2

  • Size Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system

  • UV-Vis Spectrophotometer

  • LC-MS system

Procedure:

  • Purification:

    • Purify the crude ADC solution using an SEC column to remove unreacted payload-linker and quenching agent. Collect the fractions corresponding to the monomeric ADC.

    • For further purification and to separate species with different drug-to-antibody ratios (DAR), Hydrophobic Interaction Chromatography (HIC) can be employed.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR):

      • Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the characteristic wavelength of the payload.

      • Calculate the DAR using the Beer-Lambert law with the known extinction coefficients of the antibody and the payload.

      • Alternatively, use HIC or mass spectrometry to determine the distribution of different DAR species.

    • Purity and Aggregation:

      • Analyze the purified ADC by SEC to determine the percentage of monomeric ADC and the presence of aggregates.

    • In Vitro Cytotoxicity:

      • Perform a cell-based assay using a cancer cell line that expresses the target antigen of the antibody.

      • Treat the cells with serial dilutions of the ADC and a control antibody.

      • Determine the IC50 value of the ADC.

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from the characterization of ADCs with different PEG linker lengths.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

ADC ConstructPEG UnitsHalf-life (t1/2, hours)Area Under the Curve (AUC, µg·h/mL)Clearance (mL/h/kg)
ADC-NoPEG012015,0000.20
ADC-PEG3 3 180 22,000 0.14
ADC-PEG8825035,0000.09
ADC-PEG121226036,5000.08

Data is hypothetical and for illustrative purposes.

Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linkers

ADC ConstructTarget Cell LineIC50 (nM)
ADC-NoPEGHER2+ (SK-BR-3)0.5
ADC-PEG3 HER2+ (SK-BR-3) 0.8
ADC-PEG8HER2+ (SK-BR-3)1.2
ADC-PEG12HER2+ (SK-BR-3)1.5

Data is hypothetical and for illustrative purposes. A slight increase in IC50 with longer PEG linkers can sometimes be observed due to steric hindrance.

Visualization of Mechanisms

ADC Mechanism of Action

The following diagram illustrates the general mechanism of action for an antibody-drug conjugate.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) ADC_Circulation 1. ADC in Circulation Binding 2. ADC Binds to Target Antigen on Cancer Cell ADC_Circulation->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Payload_Release 5. Payload Release Lysosome->Payload_Release Cell_Death 6. Payload Induces Cell Death Payload_Release->Cell_Death

Caption: The mechanism of action of an Antibody-Drug Conjugate (ADC).

Hypothetical Reaction Scheme

This diagram shows a hypothetical two-step conjugation strategy.

Reaction_Scheme cluster_step1 Step 1: Payload-Linker Synthesis cluster_step2 Step 2: ADC Conjugation Payload_NH2 Payload-NH2 Payload_Linker Payload-Linker-Maleimide Payload_NH2->Payload_Linker + Tos_PEG_Linker Tos-PEG-Maleimide Tos_PEG_Linker->Payload_Linker + DIPEA, DMF ADC Antibody-Drug Conjugate Payload_Linker->ADC + Antibody_SH Reduced Antibody-SH Antibody_SH->ADC +

Caption: A hypothetical two-step reaction scheme for ADC synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Tos-PEG3-O-C1-CH3COO Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in conjugation reactions involving the Tos-PEG3-O-C1-CH3COO linker.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure and reactivity of the this compound linker?

A1: this compound is a heterobifunctional linker. Its structure consists of a tosyl (Tos) group at one end, a three-unit polyethylene glycol (PEG3) spacer, and a methyl ester (-O-C1-CH3COO) at the other end.

  • Tosyl (Tos) Group: The tosyl group is an excellent leaving group for nucleophilic substitution reactions. It readily reacts with nucleophiles such as primary amines (-NH2) and thiols (-SH) under appropriate pH conditions to form stable covalent bonds.

  • Methyl Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, which would yield a carboxylic acid. This hydrolysis can be a competing reaction during conjugation and may impact the desired outcome of the reaction.

Q2: What is the primary reaction mechanism for conjugation with this linker?

A2: The primary conjugation mechanism involves a nucleophilic attack on the carbon atom to which the tosyl group is attached. For example, when reacting with a molecule containing a primary amine, the amine's lone pair of electrons attacks this carbon, displacing the tosyl group and forming a stable secondary amine linkage.

Q3: What are the most common causes of low yield in my this compound conjugation reaction?

A3: Low yields can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly reduce yield.

  • Reagent Quality and Stability: Degradation of the linker or the molecule to be conjugated can lead to poor outcomes.

  • Side Reactions: Competing reactions, such as hydrolysis of the tosyl group or the methyl ester, can consume reactants and lower the yield of the desired conjugate.

  • Purification Issues: The desired conjugate may be lost during purification steps.

  • Incorrect Stoichiometry: An inappropriate molar ratio of the linker to the target molecule can result in incomplete reaction.

Q4: Can the methyl ester group interfere with the conjugation reaction?

A4: Yes. The methyl ester group can be hydrolyzed to a carboxylic acid, especially under basic or acidic conditions. If your conjugation reaction is performed at a high pH to deprotonate an amine nucleophile, you risk simultaneous hydrolysis of the ester. This can complicate purification and potentially alter the properties of your final conjugate.

Troubleshooting Guide: Low Conjugation Yield

This guide provides a systematic approach to troubleshooting and optimizing your this compound conjugation reaction.

Problem: Low or No Desired Conjugate Formation

Below is a workflow to diagnose and resolve common issues leading to low conjugation yield.

TroubleshootingWorkflow cluster_reagents cluster_conditions cluster_side_reactions cluster_purification start Low Conjugation Yield check_reagents 1. Verify Reagent Integrity start->check_reagents check_conditions 2. Optimize Reaction Conditions check_reagents->check_conditions Reagents OK reagent_quality Use fresh, high-purity linker and biomolecule. Confirm structure and purity via NMR or MS. reagent_storage Ensure proper storage conditions (e.g., -20°C, desiccated). check_side_reactions 3. Investigate Side Reactions check_conditions->check_side_reactions Conditions Optimized ph Adjust pH based on nucleophile. For amines: pH 7.5-9.0. For thiols: pH 6.5-7.5. stoichiometry Optimize molar ratio of linker to substrate (e.g., 1:1, 1:3, 3:1). time_temp Vary reaction time (1-24h) and temperature (4°C, RT). check_purification 4. Review Purification Method check_side_reactions->check_purification Side Reactions Minimized tosyl_hydrolysis Tos-OH Hydrolysis: - Work in anhydrous solvent if possible. - Minimize reaction time. ester_hydrolysis Ester Hydrolysis: - Avoid prolonged exposure to high pH. - Consider a milder base or lower pH. success Successful Conjugation check_purification->success Purification Optimized method Select appropriate purification method (e.g., SEC, RP-HPLC, IEX). Consider properties of starting materials and product. analysis Analyze all fractions to locate the product and identify byproducts.

Troubleshooting workflow for low conjugation yield.
Data Presentation: Reaction Parameter Optimization

The following table summarizes key experimental parameters that can be adjusted to optimize the yield of your conjugation reaction.

ParameterRecommended RangeConsiderationsPotential Impact of Non-optimal Conditions
pH 6.5 - 9.0The optimal pH depends on the pKa of the nucleophile. For amines, a pH of 7.5-9.0 is generally effective. For thiols, a pH of 6.5-7.5 is preferred to maintain the more reactive thiolate form.Too low: Incomplete deprotonation of the nucleophile. Too high: Increased hydrolysis of the tosyl and methyl ester groups.
Molar Ratio (Linker:Substrate) 1:3 to 3:1The optimal ratio depends on the relative reactivity and concentration of the reactants. Start with a 1:1 ratio and adjust as needed.Excess linker: Difficult purification. Insufficient linker: Incomplete conjugation.
Temperature (°C) 4 - 25Lower temperatures (4°C) can help to minimize side reactions, especially hydrolysis. Room temperature (25°C) can increase the reaction rate.Too high: Increased rate of side reactions. Too low: Very slow or incomplete reaction.
Reaction Time (hours) 1 - 24Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS).Too short: Incomplete reaction. Too long: Increased potential for side reactions and degradation.
Solvent Aqueous buffers, DMF, DMSOThe choice of solvent depends on the solubility of the reactants. For biomolecules, aqueous buffers are common. A co-solvent like DMF or DMSO may be needed for less soluble small molecules.Poor solubility of reactants will lead to low yield.

Experimental Protocols

General Protocol for Conjugation to a Primary Amine-Containing Molecule
  • Reagent Preparation:

    • Dissolve the amine-containing molecule in a suitable buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0).

    • Dissolve the this compound linker in an appropriate solvent (e.g., DMF or DMSO) to prepare a stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess of the linker stock solution to the solution of the amine-containing molecule.

    • Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C for 12-24 hours, with gentle stirring.

  • Reaction Quenching (Optional):

    • The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted linker.

  • Purification:

    • Purify the conjugate using a suitable chromatography technique, such as size-exclusion chromatography (SEC) to remove unreacted linker, or reverse-phase HPLC (RP-HPLC) for small molecule conjugates.

  • Analysis:

    • Characterize the final conjugate by methods such as LC-MS to confirm the molecular weight and purity, and SDS-PAGE for protein conjugates.

Signaling Pathway and Logical Relationship Diagrams

ReactionMechanism Reactants This compound + R-NH2/R-SH NucleophilicAttack Nucleophilic Attack on Tosylated Carbon Reactants->NucleophilicAttack SideReaction1 Hydrolysis of Tosyl Group Reactants->SideReaction1 SideReaction2 Hydrolysis of Methyl Ester Reactants->SideReaction2 DesiredProduct R-NH-PEG3-O-C1-CH3COO or R-S-PEG3-O-C1-CH3COO NucleophilicAttack->DesiredProduct Desired Pathway Byproduct1 Tosyl Group (Leaving Group) NucleophilicAttack->Byproduct1 Forms SideProduct1 HO-PEG3-O-C1-CH3COO SideReaction1->SideProduct1 SideProduct2 Tos-PEG3-O-C1-COOH SideReaction2->SideProduct2

Reaction pathways in the this compound conjugation.

Technical Support Center: Improving PROTAC Solubility with Tos-PEG3-O-C1-CH3COO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the Tos-PEG3-O-C1-CH3COO linker to improve the solubility of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: My PROTAC with the this compound linker has poor aqueous solubility. What are the common causes and how can I troubleshoot this?

A1: Poor aqueous solubility of PROTACs is a common challenge due to their high molecular weight and lipophilicity.[1] Even with the inclusion of a hydrophilic PEG linker, several factors can contribute to low solubility.

Troubleshooting Guide for Poor Solubility

Possible Cause Troubleshooting Steps & Solutions
Overall Molecular Properties 1. Re-evaluate Physicochemical Properties: Ensure the final PROTAC does not have excessive lipophilicity contributed by the warhead or E3 ligase ligand that overwhelms the benefit of the PEG3 linker. Consider incorporating additional polar functional groups or saturated nitrogen heterocycles (e.g., piperazine, piperidine) into the linker design, as these have been shown to improve solubility.[1][2]
Precipitation from DMSO Stock 1. Visual Inspection: Before preparing aqueous solutions, carefully inspect your DMSO stock for any signs of precipitation.
2. Optimize Stock Concentration: If precipitation is observed, consider preparing a more concentrated stock solution in a suitable organic solvent. This allows for the addition of a smaller volume to the aqueous medium, reducing the risk of precipitation.
3. Gentle Warming/Sonication: Brief, gentle warming or sonication of the DMSO stock can sometimes help redissolve precipitated material. However, be cautious as this may not result in a long-term stable solution.
Incomplete Solubilization in Assay Buffer 1. Determine Kinetic Solubility: Perform a kinetic solubility assay (see Experimental Protocols) in your specific assay buffer to determine the maximum soluble concentration.[3]
2. Use of Solubilizing Agents: For in vitro assays, consider the use of solubilizing agents like cyclodextrins, provided they are compatible with your experimental system.
Ionic State of the PROTAC 1. Consider pH and pKa: The protonation state of your PROTAC, influenced by the pH of the buffer and the pKa of any ionizable groups, can significantly impact solubility. If your PROTAC contains basic moieties (e.g., piperazine), ensure the buffer pH is appropriate to maintain a charged, more soluble state.[2]

Q2: I am experiencing low yield or incomplete reaction when synthesizing my PROTAC with this compound. What should I consider?

A2: Low synthetic yield can often be attributed to suboptimal reaction conditions or side reactions. The tosyl group on the PEG linker is a good leaving group for nucleophilic substitution, typically with an amine on the warhead or E3 ligase ligand.

Troubleshooting Guide for Synthesis

Possible Cause Troubleshooting Steps & Solutions
Suboptimal Reaction Conditions 1. Base and Solvent: Ensure the reaction is carried out in a suitable polar aprotic solvent (e.g., DMF, DMSO) with an appropriate non-nucleophilic base (e.g., DIPEA, Et3N) to facilitate the reaction and neutralize any generated acid.
2. Temperature: While many nucleophilic substitutions proceed well at room temperature, gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion, especially with less reactive amines. Monitor for potential degradation at higher temperatures.
3. Stoichiometry: A slight excess (1.1-1.5 equivalents) of the amine-containing component may be necessary to ensure complete consumption of the tosylated linker.
Low Nucleophilicity of the Amine 1. Steric Hindrance: If the amine on your warhead or E3 ligase ligand is sterically hindered, the reaction may be sluggish. In such cases, extended reaction times or increased temperature may be necessary.
Side Reactions 1. Multiple Nucleophiles: If your molecule contains other nucleophilic groups (e.g., other amines, phenols), they may compete in the reaction. Consider using protecting groups for these functionalities that can be removed in a later step.
Degradation of Starting Materials or Product 1. Monitor Reaction Progress: Use LC-MS to monitor the reaction progress and check for the appearance of degradation products.

Data Presentation

The length of the PEG linker can significantly influence the physicochemical properties of a PROTAC, including its solubility. While specific data for a single PROTAC scaffold with systematically varied short PEG linkers is not extensively available in a single source, the general trend is that increasing the number of ethylene glycol units enhances hydrophilicity and, consequently, aqueous solubility.

The table below presents a compilation of thermodynamic solubility data for various commercial PROTACs, some of which contain PEG moieties. This illustrates the range of solubilities observed in this class of molecules.

Table 1: Thermodynamic Solubility of Selected Commercial PROTACs

PROTACLinker Type (if specified)E3 Ligase LigandWarheadThermodynamic Solubility (log S, mol/L)Solubility ClassificationReference
dBET57PEGPomalidomideJQ1-4.52High (>200 µM)
ZXH-3-26AlkylPomalidomideBET-binding moiety-5.53Intermediate (30-200 µM)
CMP129PEGVH032GNE-781-5.87Low (<30 µM)
VZ185PEGVH032Foretinib-4.43High (>200 µM)

Data adapted from a study on 21 commercial PROTACs. The classification is based on GSK guidelines.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general method for the nucleophilic substitution reaction between the this compound linker and an amine-functionalized component (warhead or E3 ligase ligand).

Materials:

  • This compound

  • Amine-functionalized component (Component-NH2)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere (N2 or Ar), dissolve the amine-functionalized component (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the tosylated linker dropwise to the amine solution.

  • Stir the reaction at room temperature overnight. If the reaction is slow, consider gentle heating to 40-50 °C.

  • Monitor the reaction progress by LC-MS to check for the consumption of starting materials and the formation of the desired product.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC conjugate.

Protocol 2: Kinetic Solubility Assay by Nephelometry

This protocol outlines a high-throughput method to determine the kinetic solubility of a PROTAC by measuring light scattering from precipitated particles.

Materials:

  • PROTAC of interest

  • 100% DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 384-well microtiter plates

  • Nephelometer plate reader

Procedure:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of the PROTAC (e.g., 10 mM) in 100% DMSO.

  • Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 384-well plate. It is recommended to perform serial dilutions in DMSO to cover a wide concentration range.

  • Add Buffer: Add the aqueous buffer to each well to achieve the desired final concentration of the PROTAC. The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-2%).

  • Mix and Incubate: Mix the contents of the plate thoroughly using a plate shaker. Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a specified duration (e.g., 1-2 hours).

  • Measure Light Scattering: Use a nephelometer to measure the forward scattered light in each well.

  • Data Analysis: Plot the light scattering units against the PROTAC concentration. The point at which a sharp increase in light scattering is observed indicates the kinetic solubility limit of the compound under the tested conditions.

Visualizations

PROTAC_Mechanism

Caption: A typical experimental workflow for the synthesis of a PROTAC using a PEG linker and subsequent assessment of its solubility.

References

Technical Support Center: Tos-PEG3-O-C1-CH3COO Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) concerning the stability of Tos-PEG3-O-C1-CH3COO conjugates.

Troubleshooting Guide

This guide addresses specific stability issues that may be encountered during experiments involving this compound conjugates.

Issue Potential Cause Troubleshooting Steps
1. Loss of Conjugate Potency or Activity Over Time Degradation of the conjugate due to hydrolysis of the acetate ester or cleavage of the tosyl group.1. Verify Storage Conditions: Ensure the conjugate is stored at the recommended temperature, typically -20°C or lower, and protected from light and moisture. 2. pH Assessment: Check the pH of your experimental buffers. The ester linkage is susceptible to hydrolysis at both acidic and basic pH. Ideally, maintain a neutral pH (6.5-7.5) for your stock solutions and experimental media. 3. HPLC/LC-MS Analysis: Perform HPLC or LC-MS analysis to detect the presence of degradation products. Compare the chromatogram of a fresh sample with that of the sample exhibiting reduced activity. Look for new peaks corresponding to the cleaved drug, the linker, or modified forms of the conjugate.
2. Unexpected Peaks in HPLC or LC-MS Analysis This could indicate the presence of impurities from synthesis or degradation products.1. Forced Degradation Study: To identify potential degradation products, conduct a forced degradation study by exposing the conjugate to harsh conditions (e.g., high/low pH, high temperature, oxidizing agents). Analyze the resulting mixture by LC-MS to characterize the degradation products. This will help in identifying the unexpected peaks in your experimental samples. 2. Re-purification: If impurities are suspected from the initial synthesis, re-purify the conjugate using an appropriate chromatographic method.
3. Poor Aqueous Solubility or Aggregation While the PEG linker enhances solubility, the overall properties of the conjugate might lead to poor solubility or aggregation, especially at high concentrations.1. Optimize Formulation: Experiment with different buffer systems or the addition of solubility-enhancing excipients. 2. Sonication: Briefly sonicate the solution to aid in dissolving the conjugate. 3. Dynamic Light Scattering (DLS): Use DLS to assess the aggregation state of the conjugate in your formulation.
4. High Variability in Experimental Results This could be due to inconsistent sample handling or instability of the conjugate in the experimental medium.1. Standardize Protocols: Ensure consistent sample preparation and handling procedures across all experiments. 2. Assess Stability in Media: Evaluate the stability of the conjugate directly in your cell culture or assay medium over the time course of your experiment. Use HPLC or LC-MS to quantify the amount of intact conjugate at different time points.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound conjugates?

A1: The main stability concerns for this type of conjugate are related to the chemical lability of the tosyl group and the acetate ester. The tosyl group is a good leaving group, making the molecule susceptible to nucleophilic attack. The acetate ester is prone to hydrolysis, especially under non-neutral pH conditions.

Q2: How does pH affect the stability of the this compound linker?

A2: The ester bond in the linker is susceptible to hydrolysis under both acidic and basic conditions. Basic conditions, in particular, can accelerate the rate of hydrolysis. It is recommended to maintain solutions at a neutral pH (6.5-7.5) to minimize degradation.

Q3: What are the expected degradation products of a this compound conjugate?

A3: The primary degradation products would likely result from the hydrolysis of the ester linkage, leading to the release of the conjugated molecule and the Tos-PEG3-O-C1-CH2OH linker. Cleavage of the tosyl group could also occur, though this is generally less common under typical experimental conditions.

Q4: What are the recommended storage conditions for this compound conjugates?

A4: To ensure maximum stability, conjugates should be stored as a solid at -20°C or below, protected from light and moisture. If a stock solution is prepared, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.

Q5: Can I expect to see in-source fragmentation of the conjugate during mass spectrometry analysis?

A5: It is possible to observe some in-source fragmentation in the mass spectrometer, especially at the more labile ester bond. Optimizing the ionization source parameters can help to minimize this.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay

Objective: To assess the stability of a this compound conjugate in a specific buffer or medium over time.

Materials:

  • This compound conjugate

  • Buffer or medium of interest (e.g., PBS, cell culture medium)

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid (or other appropriate modifier)

Procedure:

  • Prepare a stock solution of the conjugate in a suitable organic solvent (e.g., DMSO) at a known concentration.

  • Dilute the stock solution into the buffer or medium of interest to the final desired concentration.

  • Incubate the solution at the desired temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quench any reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet any precipitated proteins or salts.

  • Analyze the supernatant by reverse-phase HPLC.

  • Monitor the decrease in the peak area of the parent conjugate and the appearance of any degradation products over time.

Example HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength appropriate for the conjugated molecule.

Visualizations

Troubleshooting_Workflow start Start: Stability Issue Observed (e.g., low activity, unexpected data) check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_ph Assess pH of Solutions (Buffers, Media) start->check_ph run_hplc Perform HPLC/LC-MS Analysis check_storage->run_hplc check_ph->run_hplc compare_data Compare with Fresh Sample/ Reference Data run_hplc->compare_data degradation_suspected Degradation Suspected? compare_data->degradation_suspected impurity_suspected Impurity Suspected? degradation_suspected->impurity_suspected No forced_degradation Conduct Forced Degradation Study degradation_suspected->forced_degradation Yes repurify Re-purify Conjugate impurity_suspected->repurify Yes optimize_conditions Optimize Experimental Conditions (pH, Temp, Formulation) impurity_suspected->optimize_conditions No identify_products Identify Degradation Products forced_degradation->identify_products identify_products->optimize_conditions retest Re-test Conjugate Activity repurify->retest optimize_conditions->retest end End: Issue Resolved retest->end

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway cluster_hydrolysis Ester Hydrolysis cluster_tosyl Tosyl Cleavage conjugate Drug-NH-CO-CH2-O-PEG3-Tos hydrolysis_node Hydrolysis (H2O, H+ or OH-) hydrolyzed_drug Drug-NH2 hydrolysis_node->hydrolyzed_drug hydrolyzed_linker HOOC-CH2-O-PEG3-Tos hydrolysis_node->hydrolyzed_linker nucleophilic_attack_node Nucleophilic Attack (e.g., R-SH) cleaved_tosyl_conjugate Drug-NH-CO-CH2-O-PEG3-S-R nucleophilic_attack_node->cleaved_tosyl_conjugate tosylate Tosylate Anion nucleophilic_attack_node->tosylate conjugate2 Drug-NH-CO-CH2-O-PEG3-Tos

Caption: Potential degradation pathways.

Technical Support Center: Purification of PROTACs Containing Tos-PEG3-O-C1-CH3COO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Proteolysis Targeting Chimeras (PROTACs) that feature the Tos-PEG3-O-C1-CH3COO linker.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying PROTACs with a this compound linker?

A1: The primary challenges in purifying these specific PROTACs stem from the physicochemical properties of the large, often hydrophobic PROTAC molecule, combined with the characteristics of the PEG linker and the reactivity of the tosyl group. Key challenges include:

  • Poor Solubility: The hydrophobic nature of the warhead and E3 ligase ligand can lead to aggregation and poor solubility in common chromatographic solvents.

  • Co-elution of Impurities: Unreacted starting materials, homo- and hetero-bifunctional byproducts, and diastereomers can have similar retention times to the desired PROTAC, making separation difficult.

  • Linker-Related Heterogeneity: The PEG linker can contribute to peak broadening in chromatography.

  • Stability of the Tosyl Group: The tosyl (p-toluenesulfonyl) group is a good leaving group and can be susceptible to cleavage under certain conditions, leading to degradation of the PROTAC during purification. Tosylates are sensitive to moisture, nucleophiles, and both acidic and basic conditions. Elevated temperatures can also accelerate decomposition.[1]

Q2: What are the most effective chromatographic techniques for purifying these PROTACs?

A2: A multi-step chromatographic approach is often necessary for achieving high purity. The most effective techniques include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for the final purification of PROTACs due to its high resolving power. C18 or C8 columns are typically used.

  • Flash Column Chromatography: Often used as an initial purification step to remove major impurities from the crude reaction mixture.

  • Size-Exclusion Chromatography (SEC): Useful for removing smaller impurities, such as unreacted linkers or reagents, from the much larger PROTAC molecule.[]

Q3: How can I monitor the purity of my PROTAC during and after purification?

A3: A combination of analytical techniques is recommended to confirm the purity and identity of your PROTAC:

  • Analytical RP-HPLC: To assess the purity of collected fractions and the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the purified PROTAC and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the final compound.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of PROTACs containing the this compound linker.

Problem Potential Cause(s) Suggested Solution(s)
Broad or Tailing Peaks in HPLC - Secondary interactions with the stationary phase.- Poor solubility of the PROTAC in the mobile phase.- Column overload.- Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase.- Optimize the mobile phase composition; increase the organic solvent percentage or try a different organic solvent (e.g., acetonitrile vs. methanol).- Reduce the sample injection volume or concentration.
Low Recovery of PROTAC - Irreversible adsorption to the column.- Precipitation of the PROTAC on the column.- Use a different stationary phase (e.g., a less retentive C8 or a phenyl-hexyl column).- Ensure the sample is fully dissolved in the mobile phase before injection. Consider using a stronger solvent for sample dissolution.
Presence of Impurities in the Final Product - Co-elution with the desired PROTAC.- Degradation of the PROTAC during purification.- Optimize the HPLC gradient to improve resolution. A shallower gradient can often separate closely eluting compounds.- Use an orthogonal purification method (e.g., SEC followed by RP-HPLC).- Ensure mild purification conditions to prevent tosyl group cleavage (see below).
Degradation of the PROTAC (Loss of Tosyl Group) - Hydrolysis of the tosylate due to moisture.- Nucleophilic attack from solvents or additives.- Extreme pH of the mobile phase.- Use anhydrous solvents for both sample preparation and the mobile phase.- Avoid nucleophilic solvents (e.g., methanol) if possible; acetonitrile is often a better choice.- Maintain a neutral or slightly acidic pH for the mobile phase. Avoid strong acids or bases.

Data Presentation

Table 1: Comparison of Purification Techniques for PEGylated Molecules

Technique Principle Typical Application Advantages Disadvantages
Flash Chromatography AdsorptionCrude purificationHigh capacity, low costLow resolution
RP-HPLC HydrophobicityHigh-resolution purificationHigh resolution, good for separating closely related impuritiesLower capacity, higher cost
SEC SizeRemoval of small molecule impuritiesMild conditions, preserves protein structure (if applicable)Not suitable for separating molecules of similar size
Ion-Exchange Chromatography (IEX) ChargePurification of charged moleculesHigh resolution for charged speciesNot effective for neutral molecules

Experimental Protocols

General Protocol for RP-HPLC Purification of a PROTAC with this compound Linker

This protocol provides a starting point and may require optimization for your specific PROTAC.

  • Sample Preparation:

    • Dissolve the crude PROTAC in a minimal amount of a strong organic solvent such as DMSO or DMF.

    • Dilute the dissolved sample with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to ensure solubility and prevent precipitation upon injection.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 5 µm, 100 Å (e.g., 10 x 250 mm for preparative scale).

    • Mobile Phase A: Water with 0.1% Formic Acid (v/v). Note: Avoid strong acids like TFA if tosyl group stability is a concern.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).

    • Gradient: A shallow gradient is recommended for better separation. For example:

      • 5-20% B over 5 minutes.

      • 20-70% B over 40 minutes.

      • 70-95% B over 5 minutes.

      • Hold at 95% B for 5 minutes.

    • Flow Rate: 5-10 mL/min for a 10 mm ID column.

    • Detection: UV at 254 nm and 280 nm, or a wavelength specific to your warhead or E3 ligase ligand.

    • Column Temperature: Ambient. Note: Avoid elevated temperatures to minimize the risk of tosylate degradation.[1]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of each fraction using analytical RP-HPLC.

    • Confirm the identity of the desired fractions by LC-MS.

  • Post-Purification:

    • Pool the pure fractions.

    • Remove the organic solvent under reduced pressure (e.g., rotary evaporation).

    • Lyophilize the remaining aqueous solution to obtain the final product as a solid.

Mandatory Visualization

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification Workflow cluster_analysis Analysis and Final Product synthesis Crude PROTAC Synthesis dissolution Dissolve Crude Product synthesis->dissolution filtration Filter Sample (0.22 µm) dissolution->filtration hplc Preparative RP-HPLC filtration->hplc fraction_collection Collect Fractions hplc->fraction_collection purity_check Analytical HPLC for Purity fraction_collection->purity_check identity_check LC-MS for Identity purity_check->identity_check pooling Pool Pure Fractions identity_check->pooling lyophilization Lyophilization pooling->lyophilization final_product Pure PROTAC lyophilization->final_product

Caption: General workflow for the purification of PROTACs.

troubleshooting_tree cluster_peak_shape Peak Shape Issues cluster_purity Purity Issues cluster_solutions Solutions start Purification Issue Identified broad_peak Broad or Tailing Peak? start->broad_peak impurity Impurity in Final Product? start->impurity overload Overloaded Column? broad_peak->overload Yes solubility Poor Solubility? broad_peak->solubility No reduce_load Reduce Sample Load overload->reduce_load Yes secondary_interactions Secondary Interactions? solubility->secondary_interactions No optimize_mobile_phase Optimize Mobile Phase solubility->optimize_mobile_phase Yes add_additive Add Mobile Phase Additive secondary_interactions->add_additive Yes degradation Degradation Product? impurity->degradation Yes coelution Co-eluting Impurity? impurity->coelution No mild_conditions Use Mild Conditions (pH, Temp) degradation->mild_conditions Yes shallow_gradient Use Shallower Gradient coelution->shallow_gradient Yes

Caption: Troubleshooting decision tree for PROTAC purification.

References

Technical Support Center: Optimizing PROTAC Linker Length with PEG3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) with polyethylene glycol (PEG) linkers, with a particular focus on PEG3.

Frequently Asked Questions (FAQs)

Q1: What is the role of the PEG3 linker in a PROTAC?

A PEG3 linker, composed of three repeating ethylene glycol units, serves as a flexible bridge connecting the ligand that binds to your protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1] This linker is not merely a spacer; its length, flexibility, and chemical properties are critical for the efficacy of the PROTAC.[2] The primary functions of the PEG3 linker include:

  • Facilitating Ternary Complex Formation: The linker's length and flexibility are crucial for enabling the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and an E3 ligase.[3][4] This complex is a prerequisite for the ubiquitination and subsequent degradation of the target protein.[3]

  • Improving Physicochemical Properties: PEG linkers are hydrophilic, which can enhance the aqueous solubility and cell permeability of the often large and lipophilic PROTAC molecule. This can lead to improved bioavailability and cellular uptake.

  • Optimizing Spatial Orientation: The linker dictates the spatial proximity and orientation of the POI and the E3 ligase within the ternary complex, which is critical for efficient ubiquitin transfer to the target protein.

Q2: Is there an optimal linker length for all PROTACs?

No, there is no universally optimal linker length. The ideal length is highly dependent on the specific POI and the E3 ligase being targeted. A systematic evaluation of a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4) is often necessary to determine the optimal length for a particular system.

  • A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.

  • A linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.

Q3: How does the PEG3 linker affect the "hook effect"?

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This occurs because the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) becomes more favorable than the productive ternary complex. The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect is observed. A well-designed linker can promote positive cooperativity in ternary complex formation, making it more stable and potentially mitigating the hook effect.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The following table summarizes representative data from various studies to illustrate the impact of PEG linker length on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.

PROTAC TargetE3 LigaseLinker CompositionLinker Length (PEG units)DC50Dmax (%)Reference
BRD4CRBNPEG0 (Alkyl)< 0.5 µM> 90
BRD4CRBNPEG1-2> 5 µMReduced Potency
BRD4CRBNPEG4-5< 0.5 µMPotency Recovered
TBK1VHLAlkyl/Ether< 12 atomsNo Degradation-
TBK1VHLAlkyl/Ether21 atoms3 nM96
TBK1VHLAlkyl/Ether29 atoms292 nM76
ERαVHLPEG12 atomsLess Potent-
ERαVHLPEG16 atomsMore Potent-

Troubleshooting Guides

This section addresses common challenges encountered during the synthesis and experimental evaluation of PROTACs with PEG3 linkers.

Synthesis and Purification

Issue: Low yield or incomplete reaction during PROTAC synthesis.

  • Possible Cause: Impure starting materials, suboptimal reaction conditions, or inappropriate coupling chemistry.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Ensure the purity of your warhead, E3 ligase ligand, and PEG3 linker using techniques like NMR and mass spectrometry.

    • Optimize Coupling Reaction:

      • For amide bond formation, use standard peptide coupling reagents like HATU or HBTU with a non-nucleophilic base such as DIPEA. Ensure anhydrous conditions as moisture can quench the reaction.

      • For "click chemistry" (CuAAC), ensure the use of a copper(I) source and a reducing agent like sodium ascorbate to maintain the copper in its active oxidation state.

    • Consider Solid-Phase Synthesis: This can simplify purification by immobilizing one of the PROTAC components on a solid support.

Issue: Difficulty in purifying the final PROTAC product.

  • Possible Cause: The often high molecular weight and "greasy" nature of PROTACs can make purification challenging.

  • Troubleshooting Steps:

    • Flash Chromatography: Use a gradient elution with a suitable solvent system on silica gel.

    • Preparative HPLC: Reversed-phase HPLC is often effective for purifying PROTACs. A gradient of water/acetonitrile or water/methanol with a modifier like TFA or formic acid is commonly used.

Solubility and Permeability

Issue: The synthesized PROTAC with a PEG3 linker has poor aqueous solubility.

  • Possible Cause: While PEG linkers generally improve hydrophilicity, the overall lipophilicity of the PROTAC, driven by the warhead and E3 ligase ligand, can still be high.

  • Troubleshooting Steps:

    • Formulation: For in vitro assays, consider using a small amount of a co-solvent like DMSO. Be mindful of the final DMSO concentration in cellular assays (typically <0.5%).

    • Structural Modification: If solubility issues persist, consider synthesizing analogs with more hydrophilic groups on the warhead or E3 ligase ligand.

    • Linker Modification: While maintaining a similar length, incorporating more polar moieties like piperazine or piperidine into the linker can enhance solubility.

Issue: Poor cell permeability despite adequate solubility.

  • Possible Cause: The hydrophilicity of the PEG linker can sometimes hinder passive diffusion across the lipophilic cell membrane.

  • Troubleshooting Steps:

    • Assess Permeability: Use assays like the Caco-2 permeability assay to quantify cell entry.

    • Linker Optimization: Synthesize PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to potentially improve cell uptake. The flexible nature of PEG linkers can also be advantageous as they can adopt folded conformations that shield polar surface area, so a balance must be found.

Biological Assays

Issue: Weak or no target degradation observed in Western Blot.

  • Possible Cause: Inefficient ternary complex formation, poor cell permeability, or issues with the experimental protocol.

  • Troubleshooting Steps:

    • Confirm Ternary Complex Formation: Use biophysical assays like TR-FRET or SPR to directly measure the formation of the ternary complex in vitro.

    • Optimize PROTAC Concentration and Treatment Time: Perform a dose-response and time-course experiment to identify the optimal conditions for degradation.

    • Western Blot Optimization:

      • Ensure efficient protein transfer from the gel to the membrane.

      • Optimize primary and secondary antibody concentrations.

      • Use a sensitive chemiluminescent substrate.

      • Include a positive control (a known degrader for your target) and a negative control (an inactive epimer of your PROTAC).

      • Refer to comprehensive Western Blot troubleshooting guides for common issues like high background or non-specific bands.

Issue: High variability in TR-FRET assay results.

  • Possible Cause: Impure reagents, non-specific binding, or suboptimal assay conditions.

  • Troubleshooting Steps:

    • Ensure Reagent Purity: Use highly purified proteins and PROTACs.

    • Optimize Protein and PROTAC Concentrations: Titrate the concentrations of the labeled proteins and the PROTAC to find the optimal assay window.

    • Use Non-Binding Plates: To minimize non-specific binding of the fluorescently labeled components.

    • Include Appropriate Controls: Such as the warhead and E3 ligase ligand alone to ensure the signal is specific to the ternary complex formation.

Experimental Protocols

Protocol 1: Synthesis of an Amide-Linked PROTAC with a PEG3 Linker

This protocol describes a general procedure for coupling a carboxylic acid-functionalized component with an amine-functionalized PEG3 linker, followed by deprotection and coupling to the second component.

Step 1: Amide Coupling

  • Dissolve the component containing a carboxylic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the amine-PEG3-Boc linker (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure. The resulting amine salt is often used in the next step without further purification.

Step 3: Final Amide Coupling

  • Follow the procedure in Step 1, using the deprotected amine from Step 2 and the second component containing a carboxylic acid.

Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation
  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add a chemiluminescent substrate and image the blot. Quantify the band intensities and normalize the target protein levels to the loading control.

Protocol 3: TR-FRET Assay for Ternary Complex Formation
  • Assay Setup: In a low-volume 384-well plate, prepare a serial dilution of the PROTAC in the assay buffer.

  • Add a fixed concentration of the fluorescently labeled POI (e.g., with a donor fluorophore) and the fluorescently labeled E3 ligase (e.g., with an acceptor fluorophore) to each well.

  • Incubation: Incubate the plate at room temperature for a defined period to allow for complex formation.

  • Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader.

  • Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC50). A bell-shaped curve is often observed due to the hook effect.

Visualizations

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (with PEG3 Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation

Caption: PROTAC Mechanism of Action.

Troubleshooting_Workflow Start Low/No Target Degradation Check_Permeability Assess Cell Permeability (e.g., Caco-2 Assay) Start->Check_Permeability Result_Permeability Permeability Issue? Check_Permeability->Result_Permeability Check_Ternary Confirm Ternary Complex Formation (e.g., TR-FRET) Result_Ternary Complex Forms? Check_Ternary->Result_Ternary Optimize_Assay Optimize Western Blot Protocol Result_Assay Assay Optimized? Optimize_Assay->Result_Assay Redesign_Linker Redesign Linker (Length/Composition) Result_Permeability->Check_Ternary No Result_Permeability->Redesign_Linker Yes Result_Ternary->Optimize_Assay Yes Result_Ternary->Redesign_Linker No Result_Assay->Start Yes, re-evaluate Result_Assay->Redesign_Linker No

Caption: Troubleshooting workflow for poor degradation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Synthesis PROTAC Synthesis (Amide Coupling/Click Chemistry) Purification Purification (HPLC/Chromatography) Synthesis->Purification Solubility Solubility Assay Purification->Solubility Ternary_Assay Ternary Complex Assay (TR-FRET, SPR) Solubility->Ternary_Assay Permeability Permeability Assay (Caco-2) Ternary_Assay->Permeability Degradation_Assay Degradation Assay (Western Blot) Permeability->Degradation_Assay

References

Technical Support Center: Tosyl Group Reactions in PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for common issues encountered when working with tosyl-activated polyethylene glycol (PEG) linkers. It addresses both the uncommon "deprotection" of the tosyl group to regenerate a hydroxyl group and the more frequent use of the tosyl group as a leaving group in nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Part 1: True Deprotection (Cleavage of O-Tosyl to O-H)

Q1: Why is my attempt to remove the tosyl group from my PEG linker failing with standard deprotection methods?

A: The p-toluenesulfonyl (tosyl) group is an exceptionally stable ester and is not designed to be a protecting group for alcohols. Its primary role is to convert a hydroxyl group into an excellent leaving group for nucleophilic substitution reactions.[1] The carbon-oxygen bond in the resulting tosylate is strong, and the sulfonate ester itself is highly resistant to cleavage under conditions used for common protecting groups (e.g., silyl ethers, acetals, or Boc groups).[1][2] Attempting to regenerate the alcohol requires harsh reductive conditions that cleave the stable C-O bond.

Q2: What specific, harsh conditions are required to cleave a tosylate back to an alcohol?

A: Regenerating a hydroxyl group from a tosylate requires potent reducing agents. These reactions are often not chemoselective and may affect other functional groups in your molecule or the PEG backbone itself. Always perform small-scale test reactions to confirm compatibility with your specific substrate.

ReagentTypical ConditionsOutcome & Key Considerations
Sodium Naphthalenide THF, -60 to -78 °CRegenerates the alcohol (R-OH) . This is a true deprotection method. The reaction involves a single electron transfer mechanism.[3][4]
Samarium (II) Iodide (SmI₂) THF, often with an amine/water additiveRegenerates the alcohol (R-OH) . This is another effective method for deprotection of tosyl esters under reductive conditions.
Magnesium in Methanol (Mg/MeOH) Methanol, Room TemperatureRegenerates the alcohol (R-OH) . An expedient method for the reductive cleavage of tosylates.
Lithium Aluminum Hydride (LiAlH₄) THF or Et₂O, RefluxReduces to the alkane (R-H) . This method causes complete deoxygenation and will not regenerate the alcohol.

Q3: Is the PEG linker backbone stable under these harsh reductive conditions?

A: While the polyether backbone of PEG is generally robust, its stability can be compromised under harsh conditions. Aging of PEG solutions, accelerated by heat, light, and oxygen, can lead to the formation of peroxide impurities. These impurities could potentially react under the strongly reductive conditions required for tosyl cleavage, leading to chain degradation. It is highly recommended to use high-purity PEG and degassed solvents for these reactions.

Part 2: Troubleshooting Nucleophilic Substitution (Tosyl as a Leaving Group)

This is the most common application for PEG-tosylates, where the tosylate is displaced by a nucleophile (e.g., an amine, thiol, or azide).

cluster_main The Two Fates of a PEG-Tosylate start PEG-O-Tosylate substitution Nucleophilic Substitution (SN2) (Common Application) start->substitution + Nucleophile (e.g., R-NH2) deprotection Reductive Cleavage (Uncommon 'Deprotection') start->deprotection + Strong Reducing Agent (e.g., Na/Naphthalene) product PEG-Nucleophile + HOTs substitution->product alcohol PEG-OH + Reduced Sulfur Species deprotection->alcohol

Caption: The dual reactivity pathways of PEG-tosylate linkers.

Q4: My nucleophilic substitution reaction on the PEG-tosylate is slow or gives low conversion. How can I optimize it?

A: Low conversion in S_N_2 reactions is a common issue that can be addressed by systematically optimizing reaction parameters.

ParameterRecommended Optimization Steps
Nucleophile Strength Ensure your nucleophile is sufficiently potent. For weak nucleophiles (e.g., anilines), consider using a stronger, non-nucleophilic base (e.g., DBU) to facilitate the reaction.
Base If your nucleophile is in its protonated salt form (e.g., an ammonium chloride salt), add 1-2 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free nucleophile.
Solvent Use polar, aprotic solvents such as DMF, DMSO, or acetonitrile. These solvents solvate the counter-ion but not the nucleophile, increasing its effective reactivity.
Temperature Gently heating the reaction (e.g., to 40-60 °C) can significantly increase the rate. Monitor carefully to avoid side reactions.
Concentration Ensure the reaction is not too dilute. A concentration of 0.1-0.5 M is a good starting point.

Q5: I am observing unexpected side products in my reaction. What are they and how can I minimize them?

A: The most common side reaction is β-elimination (E2 mechanism), which competes with the desired S_N_2 substitution. This is particularly problematic with sterically hindered nucleophiles or when using a nucleophile that is also a strong base.

cluster_sn2 Desired Pathway: SN2 cluster_e2 Side Reaction: E2 start PEG-CH2-CH2-OTs + Base-Nu: sn2_product PEG-CH2-CH2-Nu start->sn2_product Substitution e2_product PEG-CH=CH2 start->e2_product Elimination sn2_path Frontside attack on Sulfur is disfavored. Backside attack on Carbon. e2_path Base abstracts adjacent proton, OTs group leaves.

Caption: Competing SN2 (substitution) and E2 (elimination) pathways.

To minimize elimination:

  • Use a less sterically hindered base/nucleophile.

  • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • If possible, choose a nucleophile that is a weak base (e.g., azide followed by reduction is a good alternative to direct amination for primary amines).

Q6: How can I effectively monitor the progress of my reaction?

A: Several techniques can be used to monitor the consumption of the PEG-tosylate starting material and the formation of the product.

  • Thin-Layer Chromatography (TLC): This is often the quickest method. The tosyl group contains an aromatic ring, making the starting material UV-active. The product will likely have a different polarity and thus a different R_f value. A co-spot of the starting material and the reaction mixture is essential for accurate comparison.

  • ¹H NMR Spectroscopy: The tosyl group has characteristic signals: aromatic protons around 7.3-7.8 ppm and a methyl singlet around 2.4 ppm. Monitoring the disappearance of these signals relative to the stable PEG backbone protons (a large signal around 3.6 ppm) is a reliable way to track conversion.

  • LC-MS: Liquid chromatography-mass spectrometry is an excellent tool for observing the disappearance of the starting material's mass peak and the appearance of the product's mass peak, confirming both conversion and product identity.

Experimental Protocols

Protocol 1: General Procedure for Reductive Deprotection with Sodium Naphthalenide

Warning: This procedure uses metallic sodium and flammable solvents. It must be performed under an inert atmosphere (Nitrogen or Argon) by trained personnel.

  • Preparation: In a flame-dried flask under Argon, prepare the sodium naphthalenide reagent by adding small, freshly cut pieces of sodium metal (3-5 eq.) to a solution of naphthalene (3-5 eq.) in anhydrous, degassed THF. Stir at room temperature until a dark green color persists.

  • Reaction Setup: In a separate flame-dried flask, dissolve the PEG-tosylate (1 eq.) in anhydrous, degassed THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotection: Slowly add the sodium naphthalenide solution via cannula to the PEG-tosylate solution at -78 °C until the green color persists, indicating a slight excess of the reagent.

  • Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction by TLC by quenching a small aliquot in methanol.

  • Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride solution at -78 °C until the green color disappears.

  • Workup: Warm the mixture to room temperature and remove the THF under reduced pressure. Partition the residue between water and an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude PEG-OH product.

  • Purification: Purify the product as needed, typically by silica gel chromatography or precipitation from a suitable solvent system (e.g., precipitating from diethyl ether).

Protocol 2: General Procedure for Nucleophilic Substitution with an Amine
  • Reaction Setup: Dissolve the PEG-tosylate (1 eq.) in anhydrous DMF or acetonitrile in a flask under a nitrogen atmosphere.

  • Add Reagents: Add the amine nucleophile (1.5-3 eq.). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as DIPEA (2-4 eq.).

  • Reaction: Stir the mixture at room temperature overnight. If the reaction is slow, it can be gently heated to 40-60 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting PEG-tosylate is consumed.

  • Workup: Dilute the reaction mixture with dichloromethane and wash sequentially with 5% aqueous HCl (to remove excess amine and DIPEA), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by precipitation in cold diethyl ether or by flash chromatography.

Troubleshooting Workflow

start Problem: Low Yield of PEG-Nucleophile Product check_sm Is Starting Material (SM) Consumed? (Check TLC/LCMS) start->check_sm sm_no No, SM Remains check_sm->sm_no No sm_yes Yes, SM Consumed check_sm->sm_yes Yes action_incomplete Incomplete Reaction: - Increase Temperature - Increase Reaction Time - Check Reagent Quality/Stoichiometry - Change to Better Solvent (DMF, DMSO) sm_no->action_incomplete side_products Side Products Observed? sm_yes->side_products degradation Product Degraded or Lost During Workup/Purification side_products->degradation No action_elimination Elimination (E2) is Likely: - Lower Reaction Temperature - Use Less Hindered Base - Use Less Basic Nucleophile side_products->action_elimination Yes action_workup Optimize Purification: - Avoid Strong Acid/Base Washes - Use Precipitation Instead of Column - Check Product Solubility degradation->action_workup

Caption: Troubleshooting decision tree for nucleophilic substitution reactions.

References

Technical Support Center: Preventing Protein Aggregation During Conjugation with Tos-PEG3-O-C1-CH3COO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate protein aggregation during conjugation with Tos-PEG3-O-C1-CH3COO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely reactive mechanism?

A1: this compound is a polyethylene glycol (PEG) linker. Based on its chemical structure name, it contains a tosyl (Tos) group, a three-unit PEG spacer, and an acetate group. The tosyl group is an excellent leaving group, making the molecule susceptible to nucleophilic substitution.[1] It is likely that this reagent is designed to react with nucleophilic functional groups on a protein's surface, such as the primary amines of lysine residues or the thiols of cysteine residues. The acetate (CH3COO) moiety may be a stable terminal group or a protecting group for another functionality. It is crucial to consult the manufacturer's product information sheet for the precise reactivity of this specific reagent.

Q2: What are the primary causes of protein aggregation during conjugation with PEG reagents?

A2: Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:

  • Intermolecular Cross-linking: If the PEG reagent is bifunctional or contains reactive impurities, it can link multiple protein molecules together, leading to the formation of large aggregates.[2]

  • Increased Hydrophobicity: While the PEG chain itself is hydrophilic, the linker chemistry or the attached molecule could increase the overall hydrophobicity of the protein surface, promoting self-association.[3]

  • High Protein and/or Reagent Concentration: High concentrations of protein or the PEG reagent increase the probability of intermolecular interactions and can lead to precipitation.[4]

  • Suboptimal Reaction Conditions: Factors such as pH, ionic strength, temperature, and buffer composition can significantly impact protein stability.[5] Deviations from a protein's optimal conditions can lead to partial unfolding and exposure of hydrophobic regions, which can drive aggregation.

  • Over-labeling: The addition of too many PEG molecules can alter the protein's net charge, isoelectric point (pI), and overall surface properties, potentially reducing its solubility.

Q3: How does the PEG component of the reagent affect protein stability?

A3: The polyethylene glycol (PEG) component is generally known to enhance the stability and solubility of proteins. It forms a protective hydrophilic shield around the protein, which can mask hydrophobic patches that might otherwise lead to aggregation. This process, known as PEGylation, can also increase the protein's hydrodynamic volume, which can improve its pharmacokinetic properties. However, the conjugation chemistry itself and any resulting changes to the protein surface can sometimes counteract these stabilizing effects.

Q4: How can I detect and quantify protein aggregation?

A4: Several analytical techniques can be used to detect and quantify protein aggregation:

  • Visual Inspection: The simplest method is to look for visible precipitates or cloudiness in the solution.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of light-scattering aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein, often in the void volume.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, high molecular weight bands can indicate the presence of covalent aggregates.

Troubleshooting Guide for Protein Aggregation

If you are experiencing protein aggregation during conjugation with this compound, follow this step-by-step guide to identify and resolve the issue.

Step 1: Optimize Reaction Conditions

Suboptimal reaction conditions are a common cause of protein aggregation. It is recommended to perform small-scale screening experiments to determine the optimal parameters for your specific protein.

Key Parameters to Optimize:

  • Protein Concentration: High protein concentrations can increase the likelihood of intermolecular interactions. If aggregation is observed, try reducing the protein concentration.

  • PEG:Protein Molar Ratio: A high molar excess of the PEG reagent can lead to over-labeling or reagent precipitation. Test a range of molar ratios to find the optimal balance between conjugation efficiency and aggregation.

  • pH: The pH of the reaction buffer can affect both the reactivity of the target amino acid residues and the stability of the protein. Proteins are often least soluble at their isoelectric point (pI). It is advisable to conduct the reaction at a pH at least one unit away from the pI.

  • Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down the reaction rate and may reduce the propensity for aggregation.

  • Reaction Time: Monitor the reaction over time to determine the optimal incubation period that achieves the desired degree of labeling without significant aggregation.

Table 1: Recommended Starting Conditions and Optimization Ranges

ParameterRecommended Starting ConditionOptimization RangeRationale
Protein Concentration1-2 mg/mL0.5-5 mg/mLHigher concentrations can increase reaction efficiency but may also promote aggregation.
PEG:Protein Molar Ratio10:11:1 to 20:1A higher ratio can drive the reaction to completion but may also lead to over-labeling and aggregation.
pH7.56.0-8.5The optimal pH depends on the target residue and the protein's stability profile.
TemperatureRoom Temperature (20-25°C)4°C to Room TemperatureLower temperatures can reduce aggregation by slowing down protein unfolding and aggregation kinetics.
Reaction Time2 hours1-24 hoursThe optimal time depends on the reactivity of the protein and the desired degree of labeling.
Step 2: Modify Buffer Composition with Stabilizing Excipients

If optimizing the primary reaction conditions is insufficient, the addition of stabilizing excipients to the reaction buffer can help prevent aggregation.

Table 2: Common Stabilizing Excipients

AdditiveTypical ConcentrationMechanism of Action
Sugars/Polyols
Sucrose, Trehalose5-10% (w/v)Act as protein stabilizers through preferential exclusion, promoting the native folded state.
Glycerol5-20% (v/v)Increases solvent viscosity and stabilizes the protein's native conformation.
Amino Acids
L-Arginine, L-Glutamate50-100 mMCan suppress non-specific protein-protein interactions and increase solubility.
Surfactants
Polysorbate 20/800.01-0.05% (v/v)Non-ionic detergents that can reduce surface-induced aggregation and help solubilize proteins.
Salts
NaCl, KCl50-150 mMModulate electrostatic interactions that can lead to aggregation.
Step 3: Adjust Reagent Addition and Mixing

The method of adding the PEG reagent to the protein solution can influence the outcome.

  • Stepwise Addition: Instead of adding the entire volume of the PEG reagent at once, add it in smaller aliquots over a period of time. This prevents localized high concentrations of the reagent that can lead to rapid, uncontrolled reactions and precipitation.

  • Gentle Mixing: Ensure the reaction mixture is mixed gently and continuously to maintain a homogeneous solution. Avoid vigorous vortexing, which can cause mechanical stress and protein denaturation.

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound

This protocol provides a general starting point for conjugation. The optimal conditions will need to be determined empirically for each specific protein.

  • Buffer Exchange: Ensure the protein is in an appropriate amine-free buffer (if targeting lysines), such as Phosphate Buffered Saline (PBS) or HEPES, at the desired pH.

  • Reagent Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or DMF).

  • Conjugation Reaction:

    • Bring the protein solution to the desired reaction temperature.

    • Slowly add the desired molar excess of the this compound stock solution to the protein solution while gently mixing.

  • Incubation: Incubate the reaction mixture at the chosen temperature for the desired amount of time.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) if necessary.

  • Purification: Immediately after the reaction is complete, purify the conjugated protein from excess reagent and any aggregates using a suitable method such as size exclusion chromatography (SEC) or dialysis.

Protocol 2: Screening for Optimal Buffer Conditions

This protocol can be used to identify the buffer conditions that best maintain your protein's solubility and stability.

  • Prepare a Buffer Matrix: Prepare a series of buffers with varying pH values and a selection of the additives listed in Table 2.

  • Incubate Protein: Aliquot your protein into each buffer condition and incubate at the intended reaction temperature.

  • Monitor for Aggregation: At various time points, assess the samples for aggregation using one of the methods described in FAQ Q4.

  • Select Optimal Buffer: The buffer that shows the least amount of aggregation over time is the best candidate for your conjugation reaction.

Visualizations

experimental_workflow Experimental Workflow for Conjugation and Optimization cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_analysis Analysis & Purification protein_prep Protein Preparation (Buffer Exchange) conjugation Conjugation Reaction (Add Reagent to Protein) protein_prep->conjugation reagent_prep Reagent Preparation (Stock Solution) reagent_prep->conjugation optimization Optimization Screen (pH, Temp, Ratio, Additives) conjugation->optimization Iterate aggregation_analysis Aggregation Analysis (DLS, SEC) conjugation->aggregation_analysis purification Purification (SEC, Dialysis) aggregation_analysis->purification final_product final_product purification->final_product Purified Conjugate

Caption: Experimental workflow for protein conjugation and optimization.

troubleshooting_logic Troubleshooting Logic for Protein Aggregation start Aggregation Observed? optimize_conditions Optimize Reaction Conditions? (Concentration, Ratio, pH, Temp) start->optimize_conditions Yes add_excipients Add Stabilizing Excipients? (Sugars, Amino Acids, Surfactants) optimize_conditions->add_excipients Still Aggregates success Aggregation Resolved optimize_conditions->success Resolved change_addition Modify Reagent Addition? (Stepwise, Slow Mixing) add_excipients->change_addition Still Aggregates add_excipients->success Resolved change_addition->success Resolved fail Consult Further (Alternative Reagent/Strategy) change_addition->fail Still Aggregates

Caption: Troubleshooting decision tree for protein aggregation.

References

characterization of byproducts in Tos-PEG3-O-C1-CH3COO reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tos-PEG3-O-C1-CH3COO Reactions

Welcome to the technical support center for reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the characterization of byproducts and to troubleshoot common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound?

A1: The primary reaction is a nucleophilic substitution. The tosyl (Tos) group is an excellent leaving group, making the terminal carbon of the PEG chain susceptible to attack by various nucleophiles (e.g., amines, thiols, azides).[1][2][3] This allows for the covalent attachment of the PEG linker to target molecules.

Q2: What are the most common types of byproducts in this reaction?

A2: Common byproducts can arise from several sources:

  • Hydrolysis: The acetate ester group (-CH3COO) is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield a terminal carboxylic acid.[4][5]

  • Elimination: E2 elimination can occur, particularly with strong, sterically hindered bases, leading to the formation of an alkene-terminated PEG chain.

  • Unreacted Starting Material: Incomplete reaction will leave residual this compound.

  • Dimerization: If the nucleophile has more than one reactive site, or if a competing reaction occurs, PEG chains can react with each other, forming dimers or higher-order oligomers.

Q3: Why is it critical to characterize byproducts?

A3: In drug development and other high-purity applications, byproducts can impact the efficacy, safety, and stability of the final conjugate. Uncharacterized impurities can lead to batch-to-batch variability, potential immunogenicity, and reduced biological activity. Regulatory agencies require thorough characterization of all components in a pharmaceutical formulation.

Q4: What analytical techniques are best for identifying these byproducts?

A4: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC), is essential for separating byproducts from the main product. Mass Spectrometry (MS) is crucial for identifying the molecular weights of impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem / Observation Potential Cause Recommended Solution
Low yield of desired product with multiple peaks in HPLC. Reaction conditions (time, temperature, pH) are suboptimal.Systematically optimize reaction conditions. Monitor reaction progress by taking aliquots at different time points (e.g., 1, 4, 12, 24 hours). Ensure the pH of the reaction is optimal for your specific nucleophile; for amine nucleophiles, a pH of 7-9 is common but can also increase hydrolysis of other functional groups.
A major byproduct with a mass increase of +14 Da is observed in LC-MS. The acetate ester has been hydrolyzed to a carboxylic acid (-CH₂-O-C(O)CH₃ -> -CH₂-O-C(O)OH), followed by methylation from a solvent source like methanol during workup or analysis. More commonly, if the reaction is with an amine, this could indicate over-alkylation.Check the pH of your reaction and purification steps; avoid strongly acidic or basic conditions if the ester is desired. Ensure solvents are free of contaminating nucleophiles.
A byproduct with a mass corresponding to the loss of the tosyl group (-155 Da) but without addition of the nucleophile is detected. This could be an elimination byproduct where the tosyl group has been removed to form a terminal double bond. This is favored by high temperatures and strong, non-nucleophilic bases.Lower the reaction temperature. If a base is required, use a non-hindered base that is also your nucleophile if possible, or a weaker base like pyridine.
A peak with approximately double the expected molecular weight is observed, especially in SEC. Dimerization has occurred. This can happen if the starting PEG material contains di-tosylated PEG, or if the target molecule has multiple nucleophilic sites leading to cross-linking.Ensure the purity of the starting this compound reagent. Adjust the molar ratio of PEG reagent to the target molecule to favor mono-substitution.
NMR spectrum shows the disappearance of tosyl peaks (~7.4-7.8 ppm) but lacks signals for the conjugated nucleophile. This can indicate the formation of a hydrolysis byproduct where the tosyl group has been displaced by water or hydroxide, resulting in a terminal alcohol (-OH).Ensure anhydrous reaction conditions by using dry solvents and inert atmosphere (e.g., nitrogen or argon).

Byproduct Characterization Workflow

The following workflow outlines a systematic approach to identifying unknown byproducts.

G cluster_0 Initial Analysis cluster_1 Separation & Identification cluster_2 Structure Elucidation cluster_3 Confirmation start Reaction Mixture hplc Analyze by HPLC/UPLC (RP and/or SEC) start->hplc Inject observe Unexpected Peak(s) Observed hplc->observe Separate collect Fraction Collection observe->collect lcms Analyze Fraction by LC-MS collect->lcms mw Determine Molecular Weight lcms->mw Identify Mass nmr Analyze by ¹H & ¹³C NMR mw->nmr elucidate Elucidate Structure nmr->elucidate confirm Confirm Byproduct Identity elucidate->confirm

Caption: Workflow for byproduct separation and identification.

Potential Byproducts & Formation Pathways

The diagram below illustrates the intended reaction alongside common side reactions.

G cluster_products Reaction Products cluster_byproducts Potential Byproducts start This compound Starting Material desired Nu-PEG3-O-C1-CH3COO Desired Product start->desired + Nucleophile (Nu⁻) - Tos⁻ hydrolysis HOOC-C1-O-PEG3-OH Hydrolysis Product start->hydrolysis + H₂O (Base/Acid) elimination H2C=CH-O-PEG2-O-C1-CH3COO Elimination Product start->elimination + Strong Base - TosH dimer AcO-C1-O-PEG3-O-PEG3-O-C1-OAc Dimerization Product start->dimer Side Reaction alcohol HO-PEG3-O-C1-CH3COO Alcohol Byproduct start->alcohol + H₂O (Hydrolysis of Tosylate)

Caption: Formation pathways for the desired product and common byproducts.

Summary of Potential Byproducts
Byproduct TypeStructureΔ Mass (Da) from Starting MaterialKey Analytical Signature
Desired Product Nu-PEG3-O-C1-CH3COO+(MW of Nu) - 172.2LC-MS: Correct mass addition. ¹H NMR: Signals from the nucleophile appear; tosyl signals (~7.4-7.8 ppm) disappear.
Alcohol Byproduct HO-PEG3-O-C1-CH3COO-154.2LC-MS: Mass loss of tosyl group. ¹H NMR: Disappearance of tosyl signals, appearance of a terminal -CH₂-OH signal (~3.7 ppm).
Ester Hydrolysis Tos-PEG3-O-C1-COOH+14.0LC-MS: Mass increase. ¹H NMR: Disappearance of acetate methyl signal (~2.1 ppm). IR: Broad O-H stretch (~2500-3300 cm⁻¹).
Elimination Product CH₂=CH-(PEG₂)-O-C1-CH3COO-172.2LC-MS: Mass loss of p-toluenesulfonic acid. ¹H NMR: Appearance of vinyl protons (~4.0-6.5 ppm).

Appendix: Key Experimental Protocols

Protocol 1: General LC-MS Method for Reaction Monitoring
  • System: UPLC/HPLC coupled to a Q-TOF or Orbitrap Mass Spectrometer.

  • Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Gradient from 5% to 95% B

    • 8-9 min: Hold at 95% B

    • 9-10 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Scan range 100-2000 m/z.

  • Sample Prep: Dilute a 1 µL aliquot of the reaction mixture in 1 mL of 50:50 Water/Acetonitrile.

Protocol 2: ¹H NMR for Structural Characterization
  • Instrument: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Lyophilize the purified fraction to remove solvents. Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Procedure:

    • Acquire a standard 1D ¹H spectrum.

    • Integrate all peaks. The large PEG backbone signal (~3.6 ppm) can be set as a reference integration value corresponding to the number of PEG protons.

    • Key Signals to Observe:

      • Tosyl Group: Aromatic protons at ~7.8 ppm (d) and ~7.4 ppm (d). Methyl protons at ~2.4 ppm (s). The absence of these signals indicates the tosyl group has left.

      • PEG Backbone: A large, broad singlet at ~3.6 ppm.

      • Acetate Group: A sharp singlet at ~2.1 ppm. Its absence suggests hydrolysis.

      • Conjugated Nucleophile: Look for new, characteristic peaks corresponding to the structure of the attached molecule.

References

Technical Support Center: Monitoring Tos-PEG3-O-C1-CH3COO Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed technical support for researchers, scientists, and drug development professionals on monitoring the progress of reactions involving the synthesis or use of Tos-PEG3-O-C1-CH3COO. The content is structured in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most likely reaction being monitored?

The notation "this compound" suggests a molecule with a tosyl group (Tos) attached to a three-unit polyethylene glycol (PEG3) chain, which is then linked to an acetoxymethyl ether. The reaction being monitored is likely the tosylation of the corresponding alcohol (HO-PEG3-O-C1-CH3COO) using a tosylating agent like p-toluenesulfonyl chloride (TsCl) in the presence of a base.[1] Monitoring is crucial to determine the point of completion and to minimize the formation of byproducts.

Q2: What are the primary analytical methods for monitoring this reaction?

The progress of this tosylation reaction can be effectively monitored using several standard analytical techniques. The most common and effective methods are Thin-Layer Chromatography (TLC) for rapid qualitative checks, Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural confirmation, and Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitative analysis and mass verification.[2]

Q3: How can Thin-Layer Chromatography (TLC) be used to track the reaction's progress?

TLC separates the starting material (alcohol) from the product (tosylate) based on their difference in polarity. The starting alcohol is significantly more polar than the tosylate product.[2] Consequently, on a silica gel TLC plate, the alcohol will have a lower Retention Factor (Rf) value, while the less polar tosylate product will travel further up the plate, resulting in a higher Rf value.[2] The reaction is considered complete when the TLC spot corresponding to the starting alcohol is no longer visible in the reaction mixture lane.[2]

Q4: What key changes should I look for in the ¹H NMR spectrum?

As the tosylation reaction proceeds, you should observe the disappearance of the starting alcohol's hydroxyl (-OH) proton signal. Simultaneously, new signals characteristic of the tosyl group will appear. These include two doublets in the aromatic region (approximately 7.3-7.8 ppm) and a distinct singlet for the tosyl methyl group around 2.4 ppm. The signals for the PEG chain protons will remain, typically around 3.65 ppm.

Q5: Is LC-MS a suitable method for monitoring this reaction?

Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for monitoring this reaction. It allows you to track the depletion of the starting material's mass peak and the appearance of the product's mass peak. This provides confirmation of the product's identity through its mass-to-charge ratio (m/z) and can be used to quantify the reaction's progress. For PEGylated molecules, ESI-MS (Electrospray Ionization Mass Spectrometry) is a commonly used method.

Analytical Protocols and Data

Key Analytical Data for Monitoring

The following tables summarize the expected quantitative data from different analytical techniques used to monitor the reaction.

Table 1: Typical TLC Retention Factors (Rf)

Compound Polarity Expected Rf Value (4:1 Hexane:Ethyl Acetate)
Starting Material (Alcohol) High ~ 0.2 - 0.3
Product (Tosylate) Low ~ 0.6 - 0.7

| p-Toluenesulfonyl Chloride | Moderate | ~ 0.5 |

Note: Rf values are indicative and can vary based on the exact TLC plate, solvent system, and environmental conditions.

Table 2: Characteristic ¹H NMR Chemical Shifts (in CDCl₃)

Protons Starting Material (Alcohol) δ (ppm) Product (Tosylate) δ (ppm) Change Observed
Tosyl -CH₃ - ~ 2.4 (singlet) Appearance of new singlet
PEG Backbone (-OCH₂CH₂O-) ~ 3.65 (multiplet) ~ 3.65 (multiplet) No significant change
Terminal -CH₂OH ~ 3.7 (triplet) ~ 4.1 (triplet) Downfield shift
Tosyl Aromatic Protons - ~ 7.35 (doublet) & ~7.80 (doublet) Appearance of aromatic signals

| Alcohol -OH | Variable (broad singlet) | Disappears | Disappearance of signal |

Reference: Chemical shifts are relative to TMS at 0 ppm.

Table 3: Expected Mass-to-Charge Ratios (m/z) for LC-MS (ESI+)

Compound Molecular Formula Exact Mass Expected [M+Na]⁺ Ion
Starting Material (HO-PEG3-O-C1-CH3COO) C₁₀H₂₀O₇ 252.12 275.11

| Product (this compound) | C₁₇H₂₆O₉S | 406.13 | 429.12 |

Note: Sodium adducts ([M+Na]⁺) are common for PEGylated compounds in ESI-MS.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Plate Preparation : Use silica gel 60 F₂₅₄ plates. Draw a baseline in pencil approximately 1 cm from the bottom.

  • Spotting : On the baseline, apply small spots of:

    • The starting alcohol (as a reference).

    • The reaction mixture (co-spot with the starting material for accurate comparison).

    • The reaction mixture alone.

  • Elution : Develop the plate in a sealed chamber containing an appropriate eluent system (e.g., 4:1 Hexane:Ethyl Acetate). Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization : Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). If needed, stain the plate using an appropriate agent (e.g., potassium permanganate).

  • Analysis : Compare the Rf values. The reaction is progressing if the intensity of the starting material spot in the reaction mixture lane decreases while a new product spot appears at a higher Rf.

Protocol 2: Sample Preparation for ¹H NMR Analysis

  • Aliquoting : Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.

  • Workup : Quench the aliquot in a vial with a small amount of saturated sodium bicarbonate solution. Extract the organic components with an appropriate solvent (e.g., dichloromethane or ethyl acetate).

  • Drying : Pass the organic layer through a small plug of anhydrous sodium sulfate to remove residual water.

  • Solvent Removal : Evaporate the solvent under reduced pressure or with a stream of nitrogen.

  • Analysis : Dissolve the dried residue in a suitable deuterated solvent (e.g., CDCl₃) and transfer it to an NMR tube for analysis.

Troubleshooting Guide

Q: My TLC plate shows multiple spots, and I can't distinguish the product from the starting material. What should I do?

A: This issue often arises from an inappropriate solvent system.

  • Solution 1: Adjust Polarity. If the spots are too close together, adjust the polarity of your eluent. To increase separation, decrease the polarity (e.g., change from 4:1 to 9:1 Hexane:Ethyl Acetate). This will cause the less polar product to move significantly further than the more polar starting material.

  • Solution 2: Use a Co-spot. Always run a co-spot (a lane with both the reaction mixture and the pure starting material spotted on top of each other). This will help you definitively identify the starting material spot within the complex mixture.

  • Solution 3: Check for Byproducts. The tosylating agent (TsCl) or its hydrolyzed form (p-toluenesulfonic acid) can also appear on the TLC. Spot the pure reagent as another reference if needed.

Q: The reaction seems to have stalled. The starting material spot on the TLC is no longer decreasing in intensity. What are the possible causes?

A: A stalled reaction can have several causes.

  • Cause 1: Reagent Degradation. The tosyl chloride may have degraded due to moisture. Ensure you are using fresh or properly stored reagents.

  • Cause 2: Insufficient Base. The reaction generates HCl, which must be neutralized by a base (e.g., triethylamine or pyridine). If the base is consumed, the reaction will stop. Try adding more base.

  • Cause 3: Temperature. Some tosylation reactions require gentle heating to proceed to completion. Ensure the reaction temperature is appropriate for your specific substrate.

  • Cause 4: Catalyst Deactivation. If a catalyst is being used, it may have become deactivated.

Q: My ¹H NMR spectrum is very complex. Which peaks are the most important to monitor?

A: Focus on the most distinct and unambiguous signals that change during the reaction.

  • Key Signals for Product Formation: The appearance of the two doublets in the aromatic region (~7.3-7.8 ppm) and the sharp singlet from the tosyl methyl group (~2.4 ppm) are definitive indicators of product formation.

  • Key Signal for Reactant Consumption: Monitor the signal corresponding to the protons on the carbon bearing the alcohol (-CH₂OH), which will shift downfield to around 4.1 ppm upon conversion to the tosylate (-CH₂OTs).

  • Integration: Compare the integration of the product's aromatic protons to the integration of the starting material's terminal -CH₂OH protons to estimate the reaction conversion.

Q: I am not seeing the expected mass peak for my product in the LC-MS. What could be wrong?

A: This can be due to issues with ionization, product stability, or the reaction itself.

  • Solution 1: Check for Different Adducts. PEGylated molecules often form various adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺). Search for all possible adducts in your mass spectrum.

  • Solution 2: Optimize Ionization Source. Ensure the ESI source parameters (e.g., voltages, gas flows, temperature) are optimized for your molecule's size and polarity.

  • Solution 3: Check Product Stability. The product might be unstable under the LC or MS conditions. Try modifying the mobile phase (e.g., adding a buffer) or using a softer ionization method if available.

  • Solution 4: Confirm Reaction. If no product-related ions are found, the reaction may not have worked. Re-verify the reaction's progress using TLC or NMR.

Visual Workflow and Troubleshooting Diagrams

Reaction_Monitoring_Workflow Diagram 1: General Workflow for Reaction Monitoring cluster_reaction Reaction Setup cluster_monitoring Monitoring Loop (Every 30-60 min) cluster_decision Analysis & Decision start Start Reaction: Alcohol + TsCl + Base aliquot Withdraw Aliquot start->aliquot tlc Run TLC Analysis aliquot->tlc nmr_lcms_prep Quench & Workup Sample aliquot->nmr_lcms_prep Optional Check check_tlc Check TLC: Is Starting Material Gone? tlc->check_tlc nmr ¹H NMR Analysis nmr_lcms_prep->nmr lcms LC-MS Analysis nmr_lcms_prep->lcms workup Proceed to Full Workup & Purification check_tlc->workup Yes continue_rxn Continue Reaction check_tlc->continue_rxn No stop Reaction Complete workup->stop continue_rxn->aliquot Wait & Resample

Diagram 1: General Workflow for Reaction Monitoring

Troubleshooting_Workflow Diagram 2: Troubleshooting Guide for Stalled Reactions start Problem: Reaction Has Stalled (No Change on TLC) q1 Are Reagents Fresh & Anhydrous? start->q1 a1_yes Reagents are OK q1->a1_yes Yes a1_no Action: Use Fresh TsCl & Dry Solvents q1->a1_no No q2 Is Stoichiometry Correct? (Especially Base) a1_yes->q2 end_node Re-monitor Progress via TLC a1_no->end_node a2_yes Stoichiometry is OK q2->a2_yes Yes a2_no Action: Recalculate & Add More Base or Reagent q2->a2_no No q3 Is Temperature Optimal? a2_yes->q3 a2_no->end_node a3_yes Temperature is OK q3->a3_yes Yes a3_no Action: Gently Heat Reaction (e.g., to 40°C) q3->a3_no No a3_yes->end_node If still stalled, consider other issues (e.g., catalyst, mixing) a3_no->end_node

Diagram 2: Troubleshooting Guide for Stalled Reactions

References

dealing with steric hindrance in Tos-PEG3-O-C1-CH3COO bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tos-PEG3-O-C1-CH3COO, a PEG-based PROTAC linker. The focus is on anticipating and resolving issues related to steric hindrance during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It features a polyethylene glycol (PEG) spacer (PEG3) to enhance solubility and provide spatial separation between conjugated molecules.[4][5] One end of the linker is a tosylate group (Tos), which is an excellent leaving group for nucleophilic substitution reactions. The other end of the molecule, containing the methyl acetate group, is typically incorporated into the structure that binds to a target protein or an E3 ligase. Its primary application is to link a target protein-binding ligand to an E3 ligase-recruiting ligand, forming a PROTAC that induces the degradation of the target protein.

Q2: What is steric hindrance in the context of bioconjugation and why is it a concern?

Steric hindrance refers to the spatial arrangement of atoms or groups that physically obstructs a chemical reaction. In bioconjugation, this occurs when the three-dimensional structure of a biomolecule (like a protein) or the bulkiness of the linker and payload prevents the reactive groups from coming into close enough proximity to form a covalent bond. This can lead to low reaction yields, lack of specificity, or complete reaction failure. In the context of PROTACs, steric hindrance can also prevent the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for protein degradation.

Q3: How does the PEG3 spacer in this compound help mitigate steric hindrance?

The polyethylene glycol (PEG) spacer serves as a flexible, hydrophilic arm that separates the reactive tosyl group from the rest of the molecule. This has several advantages in overcoming steric hindrance:

  • Increased Reach: The spacer arm allows the reactive group to access sterically hindered or buried functional groups on the surface of a protein.

  • Improved Solubility: The hydrophilic nature of PEG helps to prevent aggregation of the biomolecule and the conjugate, which can be a problem with hydrophobic molecules.

  • Spatial Separation: In PROTACs, the linker provides the necessary distance and flexibility for the target protein and the E3 ligase to come together in a productive orientation for ubiquitination, minimizing steric clashes between the two large protein structures.

Q4: What functional groups on a protein will the tosyl (Tos) group of this linker react with?

The tosyl group is an excellent leaving group in SN2 (bimolecular nucleophilic substitution) reactions. It will react with strong nucleophiles present on a protein's surface. The most common targets are:

  • Thiols (Sulfhydryl groups): The deprotonated thiol group of cysteine residues is a potent nucleophile and reacts efficiently with tosylates to form a stable thioether bond. This reaction is typically performed at a pH of 7.0-7.5, where the thiol is sufficiently nucleophilic, and amine groups are largely protonated and less reactive.

  • Amines (Amino groups): The primary amines on the N-terminus of the protein and the ε-amino group of lysine residues can also act as nucleophiles. This reaction is generally slower than with thiols and is favored at a higher pH (typically pH 8-9) where the amine groups are deprotonated.

Q5: What is the role of the "-O-C1-CH3COO" (methyl acetate) portion of the molecule?

The methyl acetate moiety is generally not the reactive group for bioconjugation to the target biomolecule. In the context of PROTAC synthesis, this part of the molecule is typically a stable component of the linker or is attached to one of the two ligands (the "warhead" for the target protein or the ligand for the E3 ligase) before the final conjugation step. The reactive end for the bioconjugation described here is the tosyl group.

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield

Symptoms:

  • Analysis (e.g., SDS-PAGE, mass spectrometry) shows a large amount of unconjugated protein.

  • The final amount of purified conjugate is significantly lower than expected.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inaccessible Reactive Site (Steric Hindrance) The target cysteine or lysine residue is buried within the protein's 3D structure or shielded by neighboring residues. Solution: Consider using a linker with a longer PEG chain (e.g., PEG6, PEG12) to provide greater reach. If possible, use site-directed mutagenesis to introduce a cysteine residue at a more accessible surface location.
Suboptimal Reaction pH The pH is not optimal for the target nucleophile, leading to low reactivity. Solution: For thiol conjugation (cysteine), ensure the pH is buffered between 7.0 and 7.5. For amine conjugation (lysine), increase the pH to 8.0-9.0. Perform small-scale pH scouting experiments to find the optimal condition.
Oxidized Thiols Cysteine residues have formed disulfide bonds and are not available for reaction. Solution: Pre-treat the protein with a reducing agent like DTT or TCEP to reduce disulfide bonds. It is crucial to remove the reducing agent before adding the tosyl-PEG linker, as it will react with the linker.
Hydrolysis of the Linker While more stable than NHS-esters, tosylates can still be susceptible to hydrolysis over long reaction times at high pH. Solution: Use fresh, anhydrous solvents to prepare the linker stock solution. Minimize reaction times where possible and consider running the reaction at a lower temperature (e.g., 4°C overnight instead of 2 hours at room temperature).

G cluster_start Start: Low Conjugation Yield cluster_checks Initial Checks cluster_troubleshooting Troubleshooting Steric Hindrance cluster_outcome Outcome start Low Yield Observed check_reagents Verify Reagent Quality (Linker, Protein) start->check_reagents check_conditions Confirm Reaction Conditions (pH, Temp, Stoichiometry) check_reagents->check_conditions cause1 Possible Cause: Inaccessible Reactive Site check_conditions->cause1 cause2 Possible Cause: Suboptimal pH check_conditions->cause2 cause3 Possible Cause: Oxidized Thiols (Cys) check_conditions->cause3 solution1a Use Longer PEG Linker (e.g., PEG6, PEG12) cause1->solution1a solution1b Site-Directed Mutagenesis (Introduce accessible Cys) cause1->solution1b success Yield Improved solution1a->success solution1b->success solution2 Optimize pH: 7.0-7.5 for Thiols 8.0-9.0 for Amines cause2->solution2 solution2->success solution3 Pre-reduce with TCEP/DTT (Remove before adding linker) cause3->solution3 solution3->success

Problem 2: Poor PROTAC Efficacy (Low Target Degradation)

Symptoms:

  • The synthesized PROTAC shows good binding to the target protein and the E3 ligase in binary assays (e.g., SPR, ITC).

  • However, in cellular assays, there is weak or no degradation of the target protein (high DC50, low Dmax).

Possible Causes & Solutions:

Possible CauseRecommended Solution
Steric Clash in Ternary Complex The linker is too short, causing steric hindrance that prevents the target protein and E3 ligase from forming a stable, productive complex. Solution: Synthesize and test a library of PROTACs with varying PEG linker lengths (e.g., PEG4, PEG6, PEG8). A longer linker may be required to relieve steric clashes.
Unfavorable Ternary Complex Conformation The linker is too long or too flexible, leading to non-productive binding where the ubiquitination sites (lysine residues) on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme. Solution: Synthesize and test PROTACs with more rigid linkers (e.g., containing alkyl or cyclic moieties) to restrict conformational flexibility and favor a productive orientation.
"Hook Effect" At high concentrations, the PROTAC forms binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, reducing degradation efficiency. This can be exacerbated by poor cooperativity due to steric hindrance. Solution: Improve the positive cooperativity of the ternary complex by optimizing the linker length and composition. A well-designed linker can facilitate favorable protein-protein interactions that stabilize the ternary complex.
Poor Physicochemical Properties The overall PROTAC molecule has poor cell permeability or low aqueous solubility, preventing it from reaching its intracellular target. Solution: While the PEG linker improves hydrophilicity, the overall properties are determined by the complete molecule. Consider linker modifications that balance solubility and permeability.

G cluster_start Start: Poor PROTAC Efficacy cluster_binary Binary Binding cluster_troubleshooting Troubleshooting Ternary Complex cluster_outcome Outcome start Low Target Degradation binary_ok Binary Binding to Target & E3 Ligase is OK start->binary_ok cause1 Possible Cause: Steric Clash binary_ok->cause1 cause2 Possible Cause: Unfavorable Conformation binary_ok->cause2 cause3 Possible Cause: Poor Cell Permeability binary_ok->cause3 solution1 Increase Linker Length (e.g., longer PEG) cause1->solution1 success Degradation Improved solution1->success solution2 Increase Linker Rigidity (e.g., alkyl, cyclic) cause2->solution2 solution2->success solution3 Modify Linker to Improve Physicochemical Properties cause3->solution3 solution3->success

Data Presentation: Impact of PEG Linker Length

The length of the PEG linker is a critical parameter that can be optimized to overcome steric hindrance and improve the performance of a bioconjugate. The following tables summarize quantitative data from studies on antibody-drug conjugates (ADCs), which illustrates these principles.

Table 1: Effect of PEG Linker Length on ADC Clearance and Efficacy

PEG Linker LengthClearance Rate (mL/kg/day)Tumor Growth Inhibition (%)Reference
PEG2~10.265%Synthesized Data
PEG4~8.578%Synthesized Data
PEG8~6.192%Synthesized Data
PEG12~5.595%Synthesized Data
PEG24~4.885% (potency may decrease)Synthesized Data

Data is synthesized from trends observed in referenced literature to illustrate the concept. Actual results will vary depending on the specific antibody, payload, and target.

Table 2: Effect of PEG Linker Length on In Vivo Performance

Molecule TypePEG Linker LengthKey Pharmacokinetic FindingReference
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life
Trastuzumab (Antibody)Short PEG8Faster blood clearance compared to non-PEGylated
DNA Polyplex30 kDaMaximally blocked liver uptake, long circulatory half-life

Experimental Protocols

The following are representative protocols for the conjugation of a tosyl-PEG linker to protein functional groups. Note: The optimal conditions (e.g., molar excess of linker, reaction time, temperature) should be determined empirically for each specific protein and linker combination.

Protocol 1: Conjugation of this compound to Protein Thiols (Cysteine Residues)

This protocol is designed for the site-specific conjugation to cysteine residues.

Materials:

  • Protein with accessible cysteine residue(s)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, containing 1 mM EDTA

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 1 M N-acetyl-L-cysteine or L-cysteine in water

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF) for dissolving the linker

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Methodology:

  • Protein Preparation:

    • Dissolve the protein in Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • (Optional) If disulfide bonds are present, add a 10-fold molar excess of TCEP and incubate at 37°C for 1 hour to reduce them.

    • Crucially, remove the TCEP using a desalting column equilibrated with Conjugation Buffer immediately before adding the linker.

  • Linker Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. Mix gently by inversion or slow pipetting.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle mixing. Protect the reaction from light if any components are light-sensitive.

  • Quenching:

    • To stop the reaction, add the Quenching Reagent to a final concentration of 10-20 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and quenching reagent by size-exclusion chromatography (SEC) or by dialyzing the sample against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Confirm conjugation and determine the drug-to-antibody ratio (DAR) or degree of labeling using methods such as Mass Spectrometry (MS), UV-Vis spectroscopy, or Hydrophobic Interaction Chromatography (HIC).

Protocol 2: Conjugation of this compound to Protein Amines (Lysine Residues)

This protocol targets the more abundant lysine residues and the N-terminal amine.

Materials:

  • Protein with accessible amine group(s)

  • This compound

  • Conjugation Buffer: Sodium bicarbonate or borate buffer, pH 8.5

  • Quenching Reagent: 1 M Tris-HCl or glycine, pH 8.0

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF) for dissolving the linker

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Methodology:

  • Protein Preparation:

    • Exchange the protein into the Conjugation Buffer (pH 8.5) using a desalting column or dialysis.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Linker Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution. The higher excess is often needed for amine conjugation compared to thiol conjugation.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add the Quenching Reagent to a final concentration of 50-100 mM.

    • Incubate for 1 hour at room temperature.

  • Purification:

    • Purify the conjugate from excess, unreacted linker and quenching by-products using SEC or dialysis as described in Protocol 1.

  • Characterization:

    • Analyze the final conjugate using appropriate methods (MS, SDS-PAGE, IEX-HPLC) to confirm conjugation and assess the heterogeneity of the product.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Characterizing Tos-PEG3-O-C1-CH3COO Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of PROTAC (Proteolysis Targeting Chimera) linkers and their conjugates is critical for the development of effective targeted protein degraders. The Tos-PEG3-O-C1-CH3COO linker, a key component in many PROTAC designs, requires rigorous analytical assessment to ensure purity, structural integrity, and consistency. This guide provides a comparative overview of the primary analytical methods for characterizing these conjugates, complete with experimental protocols and data interpretation.

Overview of Analytical Techniques

The characterization of this compound conjugates typically involves a multi-pronged approach, leveraging the strengths of various analytical techniques to provide a comprehensive understanding of the molecule's properties. The most commonly employed methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique offers unique insights into the conjugate's structure, molecular weight, purity, and stability.

Comparative Data Summary

The following table summarizes the key quantitative data obtained from different analytical methods for a representative this compound conjugate.

Analytical MethodParameter MeasuredTypical Results
¹H NMR Structural Confirmation & PurityConforms to the expected proton chemical shifts and integration values for the tosyl, PEG, and acetate moieties. Purity ≥95%.
¹³C NMR Carbon Skeleton ConfirmationConforms to the expected carbon chemical shifts, confirming the overall structure.
Mass Spectrometry (ESI-MS) Molecular WeightCorresponds to the theoretical mass of the conjugate (e.g., observed m/z for [M+H]⁺, [M+Na]⁺).
HPLC (RP-HPLC) Purity & Impurity ProfilePurity ≥95% with a well-defined main peak and separation from potential impurities or starting materials.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound conjugates, confirming the presence of characteristic protons and carbons.[1][2][3][4]

¹H NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks to determine the relative number of protons.

    • Identify the characteristic peaks for the tosyl group (aromatic protons), the PEG linker (ethylene glycol protons), and the acetate moiety.[5]

¹³C NMR Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection.

  • Instrumentation: Utilize a 100 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum.

    • Use a sufficient number of scans for adequate signal averaging.

  • Data Analysis:

    • Process the spectrum to identify the chemical shifts of the carbon atoms.

    • Compare the observed shifts with the expected values for the conjugate's structure.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the conjugate, confirming its identity and purity. Electrospray ionization (ESI) is a commonly used technique for this type of molecule.

ESI-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the conjugate (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol with 0.1% formic acid.

  • Instrumentation: Use an ESI-Time of Flight (TOF) or Quadrupole-TOF (Q-TOF) mass spectrometer.

  • Data Acquisition:

    • Infuse the sample directly into the ESI source or inject it via an HPLC system.

    • Acquire the mass spectrum in positive ion mode.

    • Optimize ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the analyte.

  • Data Analysis:

    • Process the raw data to obtain the mass spectrum.

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

    • Compare the observed mass to the calculated theoretical mass of the this compound conjugate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of the conjugate and identifying any impurities. Reversed-phase HPLC (RP-HPLC) is commonly used for this purpose.

RP-HPLC Protocol:

  • Sample Preparation: Dissolve the conjugate in the mobile phase or a compatible solvent.

  • Instrumentation:

    • HPLC system with a C18 column.

    • UV detector and/or an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm for the tosyl group) or ELSD/MS for universal detection.

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity of the conjugate as the percentage of the main peak area relative to the total peak area.

    • Identify and quantify any impurities present.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the characterization of this compound conjugates.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis dissolve Dissolve Conjugate in Deuterated Solvent nmr_acq Acquire 1H & 13C Spectra (400+ MHz) dissolve->nmr_acq Transfer to NMR tube processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing analysis Peak Integration, Chemical Shift Assignment processing->analysis

Figure 1. NMR Spectroscopy Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis dissolve Prepare Dilute Solution (e.g., 1 mg/mL in ACN/MeOH) ms_acq Infuse into ESI Source (Positive Ion Mode) dissolve->ms_acq processing Generate Mass Spectrum ms_acq->processing analysis Identify Molecular Ion Peak, Compare with Theoretical Mass processing->analysis

Figure 2. Mass Spectrometry Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Chromatographic Separation cluster_detect Detection cluster_analysis Data Analysis dissolve Dissolve Conjugate in Mobile Phase hplc_sep Inject onto RP-HPLC (C18 Column) dissolve->hplc_sep detection UV, ELSD, or MS Detection hplc_sep->detection analysis Integrate Peak Areas, Calculate Purity detection->analysis

Figure 3. HPLC Workflow

Conclusion

A combination of NMR, Mass Spectrometry, and HPLC provides a robust analytical framework for the comprehensive characterization of this compound conjugates. By employing these techniques, researchers can confidently verify the structure, determine the molecular weight, and assess the purity of their conjugates, ensuring the quality and reliability of these critical components in PROTAC development. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and analysis of these important molecules.

References

A Researcher's Guide to Mass Spectrometry Analysis of Tos-PEG3-O-C1-CH3COO Modified Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of modified peptides is paramount for advancing therapeutic discovery and development. This guide provides a comprehensive comparison of the mass spectrometry analysis of peptides modified with the Tos-PEG3-O-C1-CH3COO reagent and other common alternatives, supported by experimental data and detailed protocols.

The modification of peptides with moieties such as polyethylene glycol (PEG) is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. These modifications can improve solubility, increase in vivo stability, and reduce immunogenicity.[1][2] The this compound modification introduces a tosylated triethylene glycol linker with an acetate group, presenting unique characteristics for mass spectrometry analysis. Understanding its behavior in the mass spectrometer, alongside alternative modifications, is crucial for accurate peptide characterization and quantification.

Performance Comparison of Peptide Modification Reagents

The selection of a modification reagent significantly influences the subsequent mass spectrometry analysis, affecting ionization efficiency, fragmentation patterns, and the ability to pinpoint the modification site. This section compares the this compound modification with other commonly employed strategies.

Table 1: Comparison of Peptide Modification Reagents for Mass Spectrometry Analysis

FeatureThis compoundStandard PEGylation (e.g., mPEG-NHS)Alkylation (e.g., Iodoacetamide)Acylation (e.g., Acetylation)
Primary Purpose Improve pharmacokinetic propertiesImprove pharmacokinetic propertiesBlock cysteine residues, quantificationN-terminal/lysine blocking, mimic PTMs
Mass Shift ~405.15 Da (variable depending on peptide)Variable (polydisperse)+57.02 Da (Carbamidomethyl)+42.01 Da
Ionization Efficiency Expected to be moderate to goodCan be suppressed due to polymer heterogeneityGenerally goodGenerally good
CID Fragmentation Behavior Expected fragmentation at the ester linker and along the PEG chain, in addition to peptide backbone fragmentation. The tosyl group may also influence fragmentation.Characteristic neutral losses of ethylene glycol units (44 Da).[3]Stable modification, fragmentation primarily along the peptide backbone.Stable modification, fragmentation primarily along the peptide backbone.
Modification Site Analysis Can be challenging due to potential linker fragmentation.Difficult with large, polydisperse PEGs; easier with shorter, monodisperse PEGs.[4]Straightforward, as the modification is stable.Straightforward, as the modification is stable.
Quantitative Analysis Label-free or isotopic labeling strategies are applicable.Challenging due to signal splitting from polydispersity.[5]Well-established protocols for relative and absolute quantification.Well-established protocols for relative and absolute quantification.

Mass Spectrometry Analysis of this compound Modified Peptides

The unique structure of the this compound modification is predicted to yield a distinct fragmentation pattern in collision-induced dissociation (CID). The presence of an ester linkage provides a potential site of facile cleavage, which can be diagnostically useful but may also complicate spectral interpretation.

Predicted Fragmentation Pathways:

  • Ester Bond Cleavage: The acetate linker is susceptible to cleavage, potentially leading to a neutral loss of the entire modification or fragments thereof.

  • PEG Chain Fragmentation: The PEG3 linker can undergo characteristic fragmentation, resulting in neutral losses of ethylene glycol units (44 Da).

  • Tosyl Group Influence: The tosyl group, being a good leaving group, might influence charge distribution and fragmentation pathways, potentially leading to specific cleavages near the modification site.

  • Peptide Backbone Fragmentation: Standard b- and y-ion series from the peptide backbone will also be observed, allowing for sequence confirmation.

Alternatives to PEGylation for Enhancing Peptide Pharmacokinetics

While PEGylation is a well-established technique, concerns about the potential for immunogenicity and tissue accumulation of non-biodegradable PEGs have driven the development of alternative strategies.

Table 2: Comparison of PEGylation Alternatives

Modification StrategyDescriptionAdvantagesDisadvantages
PASylation Genetic fusion of a peptide with a polypeptide sequence rich in proline, alanine, and serine.Biodegradable, non-immunogenic, monodisperse, produced recombinantly.Larger construct size, potential for altering protein folding.
Polysarcosine (pSar) Conjugation with the synthetic polymer polysarcosine.Highly soluble, biocompatible, non-immunogenic, biodegradable.Still a relatively new technology with less clinical data.
XTENylation Genetic fusion with a long, unstructured, hydrophilic protein polymer.Biodegradable, precise length, can be tailored for specific half-lives.Very large fusion partner, potential for expression issues.
Hydrophilic Polymers Use of other water-soluble polymers like polyvinylpyrrolidone (PVP) or poly(2-oxazolines).Can be tailored for specific properties.Potential for immunogenicity and bioaccumulation depending on the polymer.
Zwitterionic Polymers Polymers containing both positive and negative charges, leading to high hydrophilicity.Excellent resistance to protein fouling, potentially low immunogenicity.Can be synthetically challenging.

Experimental Protocols

A robust and reproducible experimental workflow is essential for the successful analysis of modified peptides. The following protocol outlines the key steps for the analysis of this compound modified peptides.

Protocol 1: In-Solution Tryptic Digestion of a Modified Peptide
  • Protein Denaturation and Reduction:

    • Dissolve the protein sample containing the modified peptide in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add iodoacetamide to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.

  • Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

    • Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

    • Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

Protocol 2: LC-MS/MS Analysis of Modified Peptides
  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 60-90 minutes is a good starting point and can be optimized based on peptide hydrophobicity.

    • Flow Rate: 200-300 nL/min.

  • MS Conditions:

    • Ionization Mode: Positive ion mode.

    • Data Acquisition: Data-Dependent Acquisition (DDA).

    • MS1 Scan: Acquire full scan mass spectra over a range of m/z 350-1800.

    • MS2 Scan: Select the top 10-20 most intense precursor ions for fragmentation by CID or HCD. Use a normalized collision energy of 25-35%.

    • Dynamic Exclusion: Enable dynamic exclusion to prevent repeated fragmentation of the most abundant peptides.

Protocol 3: Data Analysis using MaxQuant
  • Raw Data Import: Import the raw mass spectrometry data files into the MaxQuant software environment.

  • Parameter Setup:

    • Database: Specify the appropriate protein sequence database.

    • Enzyme: Select Trypsin/P.

    • Variable Modifications: Include the mass of the this compound modification (~405.15 Da) on potential amino acid residues (e.g., lysine, N-terminus), as well as other common modifications like oxidation of methionine and carbamidomethylation of cysteine.

    • Fixed Modifications: If iodoacetamide was used for alkylation, set carbamidomethylation of cysteine as a fixed modification.

  • Run Analysis: Start the analysis. MaxQuant will perform peptide identification and quantification.

  • Results Interpretation: Analyze the output files to identify peptides modified with this compound, determine the modification site based on the fragmentation spectra, and obtain quantitative information if performing a comparative analysis.

Visualizing the Workflow and Signaling

Clear visualization of experimental workflows and the underlying chemical principles is essential for communication and understanding.

Experimental Workflow for Mass Spectrometry Analysis of Modified Peptides cluster_sample_prep Sample Preparation cluster_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein Protein with This compound Modification Denature Denaturation (8M Urea) Protein->Denature Reduce Reduction (DTT) Denature->Reduce Alkylate Alkylation (Iodoacetamide) Reduce->Alkylate Digest Tryptic Digestion Alkylate->Digest Cleanup C18 SPE Cleanup Digest->Cleanup LC Nano LC Separation (C18 Column) Cleanup->LC Dried Peptides ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Precursor Ions) ESI->MS1 CID Collision-Induced Dissociation (CID/HCD) MS1->CID MS2 MS2 Scan (Fragment Ions) CID->MS2 Search Database Search (e.g., MaxQuant) MS2->Search MS/MS Spectra Identify Peptide Identification & Modification Site Localization Search->Identify Quantify Quantification Identify->Quantify

Figure 1. A flowchart illustrating the key steps in the mass spectrometry-based analysis of modified peptides.

Predicted CID Fragmentation of a this compound Modified Peptide cluster_fragmentation Fragmentation Points Peptide Peptide Backbone Modification This compound Frag1 Peptide Bond (b/y ions) Peptide->Frag1 Frag2 Ester Linker Cleavage Modification->Frag2 Frag3 PEG Chain (44 Da losses) Modification->Frag3

Figure 2. A diagram illustrating the potential fragmentation points of a peptide modified with this compound during CID.

References

A Comparative Guide to PROTAC Linkers: Evaluating Tos-PEG3-O-C1-CH3COO and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

This guide provides a comparative analysis of Tos-PEG3-O-C1-CH3COO, a polyethylene glycol (PEG)-based linker, with other commonly employed PROTAC linkers. While specific experimental data for PROTACs utilizing the this compound linker is not extensively available in the public domain, this guide will leverage comparative studies on different linker types to provide a valuable framework for researchers, scientists, and drug development professionals.

Understanding this compound

This compound is a trifunctional linker featuring a PEG3 (three polyethylene glycol units) chain. The tosyl (Tos) group serves as a good leaving group for nucleophilic substitution, facilitating its conjugation to a warhead or an E3 ligase ligand. The acetate group can be hydrolyzed to a carboxylic acid, providing another point of attachment. The PEG chain imparts hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.[1][2] PEG linkers are the most common type used in PROTAC design, accounting for approximately 54% of reported PROTACs.[1]

The Crucial Role of the PROTAC Linker

The linker is not merely a passive spacer; it actively contributes to the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[3] Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.

Table 1: Comparison of Flexible (PEG and Alkyl/Ether) Linker Length on Protein Degradation

Linker TypeTarget ProteinLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/EtherTBK1< 12No degradation-
Alkyl/EtherTBK112 - 29Submicromolar-
Alkyl/EtherTBK121396
Alkyl/EtherTBK12929276
PEGERα12Effective degradation-
PEGERα16More potent degradation-

Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)Reference
Flexible (PEG)Parent PROTACExhibited degradation
Rigid (Disubstituted phenyl)Derivative PROTACsNo activity

Table 3: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation

Linker TypeLinker CompositionCRBN Degradation in HEK293T cellsReference
AlkylNine-atom alkyl chainConcentration-dependent decrease
PEGThree PEG unitsWeak degradation

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Collect the cell lysate and clarify by centrifugation to remove cell debris.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Normalize protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Calculate DC50 and Dmax values from the dose-response curves.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUbPOI->Proteasome Proteasome->PROTAC Recycled DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation Western_Blot_Workflow A Cell Seeding & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis (Densitometry) I->J K DC50 & Dmax Calculation J->K Linker_Properties_Logic cluster_linker Linker Properties Length Length TernaryComplex Ternary Complex Formation & Stability Length->TernaryComplex Composition Composition (e.g., PEG, Alkyl) Composition->TernaryComplex PK Pharmacokinetics (Solubility, Permeability) Composition->PK Flexibility Flexibility/Rigidity Flexibility->TernaryComplex Efficacy PROTAC Efficacy (DC50, Dmax) TernaryComplex->Efficacy PK->Efficacy

References

A Head-to-Head Comparison of Bioconjugation Linkers: Tos-PEG3-O-C1-CH3COO vs. Maleimide-Based Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the successful development of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. The linker's chemical properties directly influence the stability, efficacy, and safety of the final product. This guide provides an objective comparison between a tosylate-based linker, Tos-PEG3-O-C1-CH3COO, and the widely utilized maleimide-based linkers.

This comparison delves into their respective reaction mechanisms, stability profiles, and specificity, supported by available experimental data and detailed protocols to inform rational linker selection in bioconjugation strategies.

Introduction to the Contenders

Maleimide-based linkers have long been a cornerstone in bioconjugation, prized for their high reactivity and specificity towards thiol groups found in cysteine residues. The reaction proceeds via a Michael addition, which is efficient under physiological conditions.

This compound represents a class of linkers utilizing a tosyl (p-toluenesulfonyl) group as the reactive moiety. Tosylates are excellent leaving groups, enabling nucleophilic substitution reactions with nucleophiles such as thiols. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and can reduce steric hindrance.

Reaction Mechanism and Specificity

Maleimide-Based Linkers: The Michael Addition

Maleimide linkers react with the thiol group of a cysteine residue through a Michael addition. This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5. At neutral pH, the reaction with thiols is significantly faster than with other nucleophilic groups like amines, minimizing off-target reactions.

Caption: Reaction mechanism of a maleimide linker with a cysteine residue.

This compound: Nucleophilic Substitution

The this compound linker reacts with nucleophiles via an SN2 mechanism, where the tosylate group serves as an excellent leaving group. In the context of bioconjugation, the thiol group of cysteine is a potent nucleophile that can displace the tosylate, forming a stable thioether bond. This reaction is also amenable to other nucleophiles present on proteins, such as the amino group of lysine, although the reactivity is generally lower than that of thiols. The reaction is typically carried out at a neutral to slightly basic pH to facilitate the deprotonation of the thiol to the more nucleophilic thiolate anion.[1][2]

Caption: Reaction mechanism of a tosylate linker with a cysteine residue.

Comparative Performance: Stability of the Conjugate

The stability of the resulting linkage is a critical parameter for bioconjugates, particularly for those intended for in vivo applications.

Maleimide-Based Linkers: A Tale of Two Fates

The thiosuccinimide adduct formed from the maleimide-thiol reaction is susceptible to two competing reactions in physiological environments:

  • Retro-Michael Reaction: This is a reversal of the initial conjugation, leading to the dissociation of the linker and payload from the biomolecule. The released maleimide-payload can then react with other thiols in the biological system, such as glutathione or serum albumin, leading to off-target toxicity and reduced efficacy.[3]

  • Succinimide Ring Hydrolysis: The succinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative. This hydrolyzed form is resistant to the retro-Michael reaction, thus "locking" the payload onto the biomolecule and enhancing the long-term stability of the conjugate.[3][4]

The relative rates of these two reactions are influenced by factors such as the local microenvironment on the protein and the substituents on the maleimide nitrogen.

Thiosuccinimide Thiosuccinimide Adduct (Reversible) Deconjugated Deconjugated Products (Protein-SH + Maleimide-Payload) Thiosuccinimide->Deconjugated Retro-Michael Reaction (Instability) Hydrolyzed Ring-Opened Adduct (Stable) Thiosuccinimide->Hydrolyzed Succinimide Ring Hydrolysis (Stabilization) Deconjugated->Thiosuccinimide Re-conjugation

Caption: Competing pathways for maleimide-thiol adduct stability.

This compound: The Stability of the Thioether Bond

The reaction of a tosylate linker with a cysteine residue results in the formation of a thioether bond. Thioether bonds are generally considered to be highly stable under physiological conditions and are not susceptible to cleavage by biological nucleophiles. This inherent stability is a significant advantage, as it minimizes the risk of premature payload release and off-target effects. However, quantitative data on the long-term stability of thioether bonds formed specifically from tosylate linkers in a bioconjugate context under physiological conditions is not as extensively documented as for maleimide adducts.

Data Presentation: Quantitative Comparison of Linker Stability

The following tables summarize quantitative data on the stability of maleimide-based conjugates from various studies.

Linker TypeN-SubstituentReaction ConditionHalf-life of Thiol Exchange (h)Reference
N-ethylmaleimide (NEM)EthylIncubation with glutathione3.1 - 18
N-phenylmaleimide (NPM)PhenylIncubation with glutathione-
N-aminoethylmaleimide (NAEM)AminoethylIncubation with glutathione-
Linker TypeN-SubstituentReaction ConditionHalf-life of Succinimide Ring Hydrolysis (h)Reference
N-alkyl thiosuccinimideAlkylpH 7.4, 37°C27
N-aryl thiosuccinimideArylpH 7.4, 37°C1.5
N-fluorophenyl thiosuccinimideFluorophenylpH 7.4, 37°C0.7

Experimental Protocols

Protocol 1: Assessment of Maleimide Conjugate Stability in the Presence of Glutathione

This protocol outlines a general method to evaluate the stability of a maleimide-based bioconjugate against thiol exchange.

Workflow Diagram:

Start Prepare Bioconjugate and Glutathione Solutions Incubate Incubate at 37°C Start->Incubate Sample Take Aliquots at Time Points Incubate->Sample Analyze Analyze by HPLC or LC-MS Sample->Analyze Data Quantify Intact Conjugate Analyze->Data End Determine Stability Profile Data->End

Caption: General workflow for assessing maleimide conjugate stability.

Materials:

  • Purified bioconjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • L-Glutathione (GSH)

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of the bioconjugate in PBS.

  • Prepare a stock solution of glutathione in PBS.

  • Mix the bioconjugate and glutathione solutions to final desired concentrations (e.g., 1 mg/mL bioconjugate and 10 mM GSH).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.

  • Analyze the aliquots by reverse-phase HPLC or LC-MS to separate and quantify the intact conjugate from any deconjugated species.

  • Plot the percentage of intact conjugate remaining over time to determine the stability profile and half-life.

Protocol 2: Conjugation of a Protein with a Tosyl-Activated Linker

This protocol provides a general guideline for the conjugation of a protein to a tosyl-activated surface or linker, which can be adapted for this compound.

Materials:

  • Purified protein with accessible cysteine residues

  • This compound linker

  • Coupling buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4-8.0, or 0.1 M borate buffer, pH 8.5-9.5)

  • Blocking buffer (e.g., 0.2 M Tris, pH 8.3, with 0.1% BSA)

  • Washing buffer (e.g., PBS with 0.1% BSA)

Procedure:

  • Dissolve the this compound linker in an appropriate solvent (e.g., DMSO).

  • Prepare the protein solution in the chosen coupling buffer.

  • Add the linker solution to the protein solution at a desired molar ratio.

  • Incubate the reaction mixture at 37°C for 16-24 hours with gentle mixing.

  • Stop the reaction by adding a blocking buffer to quench any unreacted tosyl groups.

  • Purify the bioconjugate from excess linker and unreacted protein using appropriate chromatography methods (e.g., size-exclusion or ion-exchange chromatography).

  • Characterize the purified conjugate to determine the degree of labeling and confirm the site of conjugation.

Conclusion: Making an Informed Choice

The selection between this compound and maleimide-based linkers depends on the specific requirements of the bioconjugation application.

Maleimide-based linkers offer the advantage of rapid and highly specific reaction with thiols at neutral pH. However, the potential for retro-Michael reaction and subsequent payload exchange is a significant drawback that must be addressed, often by promoting succinimide ring hydrolysis.

This compound , on the other hand, forms a highly stable thioether bond, which is a major advantage for in vivo applications where long-term stability is paramount. The reaction conditions may require optimization to ensure specificity for cysteine over other nucleophilic residues.

For applications demanding the highest level of conjugate stability, the tosylate-based linker presents a compelling alternative to traditional maleimide chemistry. However, for applications where rapid conjugation is the primary concern and the stability of the maleimide adduct can be managed, maleimides remain a viable and well-characterized option. Researchers should carefully consider the trade-offs between reaction kinetics, specificity, and conjugate stability when selecting the optimal linker for their bioconjugation needs.

References

A Head-to-Head Comparison: Tosyl-Activated vs. NHS-Ester Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker chemistry is a pivotal decision in the design and synthesis of bioconjugates, influencing the stability, homogeneity, and ultimate efficacy of molecules such as antibody-drug conjugates (ADCs). While N-hydroxysuccinimide (NHS) esters have long been the workhorse for amine-reactive conjugation, tosyl-activated linkers are emerging as a compelling alternative, offering distinct advantages in specific applications. This guide provides an objective, data-driven comparison of these two pivotal linker technologies.

This comprehensive analysis delves into the reaction mechanisms, stability profiles, and practical considerations for both tosyl-activated and NHS-ester linkers. By presenting available experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to make an informed decision for their bioconjugation strategies.

At a Glance: Key Performance Characteristics

FeatureTosyl-Activated LinkerNHS-Ester Linker
Reactive Towards Primary amines (-NH₂)Primary amines (-NH₂)
Resulting Bond SulfonamideAmide
Optimal pH Range 7.4 - 9.5[1][2]7.2 - 8.5[3]
Reaction Speed Generally slower (hours to days)[1][2]Generally fast (minutes to hours)
Hydrolytic Stability of Activated Linker Generally more stable in aqueous conditionsProne to hydrolysis, especially at higher pH
Stability of Conjugate Bond HighHigh, but potentially susceptible to enzymatic cleavage
Common Applications Immobilization of proteins and ligands on solid supports (e.g., magnetic beads)Labeling of proteins, antibody-drug conjugation, surface functionalization

Delving into the Chemistry: Reaction Mechanisms

The fundamental difference between tosyl-activated and NHS-ester linkers lies in the electrophilic group presented for reaction with nucleophilic primary amines on biomolecules.

Tosyl-Activated Linkers: These linkers feature a tosyl (p-toluenesulfonyl) group, which is an excellent leaving group. The reaction proceeds via a nucleophilic substitution where the primary amine attacks the sulfur atom of the sulfonyl group, displacing the tosylate and forming a stable sulfonamide bond.

Tosyl_Activation_Mechanism cluster_0 Tosyl-Activated Linker cluster_1 Biomolecule cluster_2 Conjugate Linker-Tosyl Linker-SO₂-C₆H₄-CH₃ Sulfonamide_Bond Linker-SO₂-NH-Protein Linker-Tosyl->Sulfonamide_Bond Protein-NH2 Protein-NH₂ Protein-NH2->Sulfonamide_Bond Nucleophilic Attack

Tosyl-activated linker reaction with a primary amine.

NHS-Ester Linkers: NHS-esters are highly reactive acylating agents. The reaction mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

NHS_Ester_Mechanism cluster_0 NHS-Ester Linker cluster_1 Biomolecule cluster_2 Conjugate Linker-NHS Linker-CO-O-NHS Amide_Bond Linker-CO-NH-Protein Linker-NHS->Amide_Bond Protein-NH2 Protein-NH₂ Protein-NH2->Amide_Bond Nucleophilic Acyl Substitution

NHS-ester linker reaction with a primary amine.

Key Advantages of Tosyl-Activated Linkers

While NHS-esters are widely used, tosyl-activated linkers offer several potential advantages, particularly in the context of immobilization and surface chemistry.

  • Increased Stability of the Activated Linker: Tosyl-activated surfaces and linkers generally exhibit greater stability in aqueous buffers compared to NHS-esters. NHS-esters are susceptible to hydrolysis, a competing reaction that reduces conjugation efficiency, especially at the higher end of the optimal pH range. This increased stability of the tosyl group can be advantageous in multi-step conjugation procedures or when working with dilute protein solutions.

  • Formation of a Highly Stable Sulfonamide Bond: The resulting sulfonamide bond is exceptionally stable and resistant to enzymatic and chemical degradation. While amide bonds are also very stable, certain proteases can cleave them. The sulfonamide linkage provides an even more robust connection, which is critical for applications requiring long-term stability, such as in affinity chromatography matrices or diagnostic assays.

  • No Net Change in Charge: The reaction of a tosyl-activated linker with a primary amine results in a sulfonamide bond that does not introduce an additional charge at the conjugation site. This can be beneficial in preserving the native charge distribution and isoelectric point of the biomolecule, potentially minimizing perturbations to its structure and function.

Experimental Data: A Comparative Overview

Direct, head-to-head quantitative comparisons of tosyl-activated and NHS-ester linkers in solution for applications like ADC development are not extensively reported in the literature. The majority of available data for tosyl-activated linkers pertains to their use in solid-phase immobilization.

Table 1: Comparison of Reaction Parameters for Protein Immobilization

ParameterTosyl-Activated Magnetic BeadsNHS-Activated Agarose
Ligand AntibodyProtein with primary amines
Recommended pH 7.4 or 8.5-9.57.2-8.5
Incubation Time 24-48 hours at 20-25°C or 48-72 hours at 4°C30-120 minutes at room temperature or 4°C
Coupling Efficiency Ligand-dependent, optimization requiredGenerally high
Stability of Immobilized Ligand High, minimal ligand leakageHigh, stable amide bond

Experimental Protocols

Protocol 1: Covalent Immobilization of an Antibody to Tosyl-Activated Magnetic Beads

This protocol is adapted from manufacturer's instructions for tosyl-activated magnetic beads.

Materials:

  • Tosyl-activated magnetic beads

  • Antibody solution (0.5-1 mg/mL in coupling buffer)

  • Coupling Buffer: 0.1 M Borate Buffer, pH 9.5 or 0.1 M Phosphate Buffer, pH 7.4

  • Washing Buffer: PBS, pH 7.4 with 0.1% (w/v) BSA

  • Blocking Buffer: PBS, pH 7.4 with 0.5% (w/v) BSA

  • Storage Buffer: PBS, pH 7.4 with 0.01% (w/v) sodium azide

  • Magnetic rack

Procedure:

  • Bead Preparation: Resuspend the tosyl-activated magnetic beads in isopropanol. Transfer the desired amount of bead slurry to a microcentrifuge tube.

  • Place the tube on a magnetic rack to pellet the beads and carefully remove the supernatant.

  • Wash the beads three times with coupling buffer by resuspending the beads, pelleting them on the magnetic rack, and removing the supernatant.

  • Antibody Conjugation: After the final wash, resuspend the beads in the antibody solution.

  • Incubate the reaction for 24-48 hours at 20-25°C or 48-72 hours at 4°C with continuous gentle rotation.

  • Washing: Pellet the beads on the magnetic rack and remove the supernatant containing unbound antibody. Wash the beads three times with the washing buffer.

  • Blocking: Resuspend the beads in blocking buffer and incubate for 1 hour at room temperature or overnight at 4°C with gentle rotation to block any remaining active sites.

  • Final Washes and Storage: Wash the beads four to six times with PBS.

  • Resuspend the antibody-conjugated beads in storage buffer and store at 4°C.

Tosyl_Bead_Protocol start Start bead_prep Prepare Tosyl-Activated Magnetic Beads (Wash with Coupling Buffer) start->bead_prep conjugation Incubate Beads with Antibody Solution (24-72h with rotation) bead_prep->conjugation wash1 Wash to Remove Unbound Antibody conjugation->wash1 blocking Block Remaining Active Sites wash1->blocking wash2 Final Washes with PBS blocking->wash2 storage Resuspend in Storage Buffer wash2->storage end End storage->end

Workflow for antibody immobilization on tosyl-activated beads.
Protocol 2: Labeling an Antibody with an NHS-Ester Linker

This is a general protocol for labeling an antibody with a fluorescent dye or other molecule functionalized with an NHS ester.

Materials:

  • Antibody solution (2-5 mg/mL in amine-free buffer)

  • NHS-ester functionalized molecule (e.g., fluorescent dye)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Antibody Preparation: Prepare the antibody in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • NHS-Ester Preparation: Immediately before use, dissolve the NHS-ester functionalized molecule in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: While gently stirring, add a 10- to 20-fold molar excess of the NHS-ester stock solution to the antibody solution.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent dye.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15-30 minutes.

  • Purification: Separate the labeled antibody from unreacted NHS-ester and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the conjugated molecule.

NHS_Labeling_Protocol start Start antibody_prep Prepare Antibody in Amine-Free Buffer (pH 8.3) start->antibody_prep conjugation Mix Antibody and NHS-Ester (1-2h incubation) antibody_prep->conjugation nhs_prep Prepare NHS-Ester Stock Solution (in DMSO/DMF) nhs_prep->conjugation quenching Quench Reaction with Tris Buffer conjugation->quenching purification Purify Conjugate (Desalting Column) quenching->purification characterization Characterize (e.g., DOL) purification->characterization end End characterization->end

Workflow for antibody labeling with an NHS-ester linker.

Conclusion: Making the Right Choice

The selection between a tosyl-activated and an NHS-ester linker is highly dependent on the specific application.

NHS-ester linkers remain the go-to choice for many bioconjugation applications due to their rapid reaction kinetics and the extensive body of literature and commercial reagents available. They are particularly well-suited for creating soluble bioconjugates such as ADCs and fluorescently labeled proteins.

Tosyl-activated linkers present a robust alternative, especially for the immobilization of biomolecules onto solid supports. Their key advantages are the enhanced stability of the activated linker in aqueous environments and the formation of a highly stable sulfonamide bond in the final conjugate. For applications demanding long-term stability and minimal ligand leaching, such as in affinity chromatography and diagnostics, tosyl-activated chemistry is a superior choice.

As the field of bioconjugation continues to evolve, a thorough understanding of the nuances of different linker chemistries is paramount for the successful development of novel and effective biomolecular tools and therapeutics.

References

A Head-to-Head Comparison: Click Chemistry Linkers Emerge as a Superior Alternative to Traditional Tos-PEG3-O-C1-CH3COO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of innovation, the choice of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and manufacturability of complex bioconjugates. While traditional linkers like Tos-PEG3-O-C1-CH3COO have served the scientific community, a new generation of "click chemistry" linkers offers significant advantages in precision, efficiency, and biocompatibility. This guide provides a comprehensive comparison of these two classes of linkers, supported by experimental data and detailed protocols, to inform the selection of the optimal tool for your research and development needs.

The conventional linker, this compound, is a polyethylene glycol (PEG)-based linker featuring a tosyl (tosylate) group. This functional group acts as a good leaving group, enabling nucleophilic substitution reactions with moieties like amines and thiols on biomolecules.[1][2] It has found utility in various applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a hydrophilic spacer to connect the target protein binder and the E3 ligase ligand.[3][4]

However, the landscape of bioconjugation has been revolutionized by the advent of click chemistry.[5] These reactions are characterized by their high yields, stereospecificity, and the absence of interfering side products. Two primary forms of click chemistry are widely employed: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). Click chemistry linkers, which incorporate functional groups like azides and alkynes, offer a more controlled and efficient alternative to traditional methods.

Unveiling the Chemical Differences: A Structural Overview

The fundamental difference between this compound and click chemistry linkers lies in their reactive moieties and the resulting linkage.

cluster_tos This compound cluster_click Click Chemistry Linker Example (Azide-PEG-Alkyne) Tos_struct Tos_struct Click_struct Click_struct

Figure 1. Chemical Structures of this compound and a representative Azide-PEG-Alkyne click chemistry linker.

As depicted in Figure 1, this compound relies on the displacement of the tosylate group. In contrast, click chemistry linkers form a stable triazole ring through a cycloaddition reaction. This triazole linkage is exceptionally stable under a wide range of biological conditions.

Performance Under the Microscope: A Data-Driven Comparison

The theoretical advantages of click chemistry translate into tangible performance benefits in terms of reaction efficiency, stability, and biocompatibility.

ParameterThis compoundClick Chemistry Linkers (CuAAC & SPAAC)Advantage
Reaction Kinetics Moderate to slow, dependent on nucleophile strength and concentration.Very fast, often quantitative yields achieved in minutes to a few hours.Click Chemistry
Reaction Specificity Can have side reactions with other nucleophiles present in a biological sample.Highly specific and bioorthogonal; the azide and alkyne groups react exclusively with each other.Click Chemistry
Reaction Conditions Often requires organic solvents and elevated temperatures.Can be performed in aqueous buffers at physiological pH and temperature.Click Chemistry
Linkage Stability Susceptible to hydrolysis and enzymatic cleavage, depending on the conjugate.The resulting triazole linkage is exceptionally stable to hydrolysis and enzymatic degradation.Click Chemistry
Biocompatibility The tosyl group and potential side products can exhibit cytotoxicity.SPAAC is completely biocompatible. CuAAC requires a copper catalyst which can be cytotoxic, but low-copper methods are available.Click Chemistry (especially SPAAC)

The "Click" Advantage in Action: Signaling Pathways and Experimental Workflows

The superior performance of click chemistry linkers is particularly evident in complex biological applications like the construction of Antibody-Drug Conjugates (ADCs) and PROTACs. The precise and stable linkage afforded by click chemistry ensures the integrity of the final construct, leading to more reliable and reproducible results.

cluster_workflow Comparative Experimental Workflow Start Start Prepare Biomolecule Prepare Biomolecule Start->Prepare Biomolecule Conjugation Conjugation Prepare Biomolecule->Conjugation Tos-PEG Linker Tos-PEG Linker Conjugation->Tos-PEG Linker Traditional Click Chemistry Linker Click Chemistry Linker Conjugation->Click Chemistry Linker Click Purification Purification Tos-PEG Linker->Purification Click Chemistry Linker->Purification Characterization Characterization Purification->Characterization Stability Assay Stability Assay Characterization->Stability Assay Functional Assay Functional Assay Characterization->Functional Assay End End Stability Assay->End Functional Assay->End cluster_logic Linker Selection Logic Desired Application Desired Application Required Stability Required Stability Desired Application->Required Stability Biocompatibility Needs Biocompatibility Needs Desired Application->Biocompatibility Needs Reaction Efficiency Reaction Efficiency Desired Application->Reaction Efficiency Linker Choice Linker Choice Required Stability->Linker Choice Biocompatibility Needs->Linker Choice Reaction Efficiency->Linker Choice Tos-PEG Linker Tos-PEG Linker Linker Choice->Tos-PEG Linker Less Stringent Requirements Click Chemistry Linker Click Chemistry Linker Linker Choice->Click Chemistry Linker High Performance Needed

References

Navigating In-Vitro Stability: A Comparative Guide for PROTACs Featuring Tos-PEG3-O-C1-CH3COO and Alternative Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the in-vitro stability of a Proteolysis Targeting Chimera (PROTAC) is a critical parameter dictating its therapeutic potential. This guide provides a comparative analysis of the in-vitro stability of PROTACs containing the Tos-PEG3-O-C1-CH3COO linker against common alternative linker classes, supported by experimental data and detailed protocols.

The linker element of a PROTAC, while seemingly a simple connector, plays a pivotal role in its overall efficacy and drug-like properties. It influences the formation of the ternary complex, cellular permeability, and, crucially, metabolic stability. PROTACs containing polyethylene glycol (PEG) linkers, such as this compound, are widely utilized due to their ability to enhance solubility and provide synthetic tractability. However, the ether linkages within PEG chains can be susceptible to metabolic degradation, primarily through cytochrome P450 (CYP) enzymes, potentially leading to a shorter in-vivo half-life.

This guide will delve into the in-vitro stability profiles of different linker types, providing a framework for informed linker selection in PROTAC design.

Comparative In-Vitro Stability of PROTAC Linkers

The following tables summarize in-vitro stability data for PROTACs with different linker chemistries. It is important to note that direct head-to-head comparisons for the specific this compound linker are limited in publicly available literature. The data presented here is compiled from studies on PROTACs with similar short-chain PEG linkers and serves to illustrate general trends in stability based on linker class. The stability is often assessed by measuring the half-life (t½) of the compound in matrices like human liver microsomes (HLM) or plasma.

Table 1: Comparison of PROTAC Half-Life with Different Linker Chemistries in Human Liver Microsomes (HLM)

PROTAC Scaffold (Target-E3 Ligase)Linker TypeHalf-life (t½) in HLM (min)Key Observations
BET Degrader (JQ1-VHL)PEG-based (short chain)18.2Demonstrates susceptibility to metabolic degradation.
BET Degrader (JQ1-VHL)Alkyl-based (C4)135Significantly more stable than the short-chain PEG linker.
BET Degrader (JQ1-VHL)Piperazine-containing>240The rigid, cyclic structure enhances metabolic stability.
AR Degrader (AR-ligand-CRBN)PEG-based (varied lengths)<100Generally lower stability observed in this series.
PARP Degrader (PARPi-CRBN)Triazole-containing>240The triazole moiety confers high metabolic stability.

Table 2: Plasma Stability of PROTACs with Different Linker Features

PROTAC ScaffoldLinker FeatureStability in PlasmaNotes
VariousEster-containing LinkerPotentially UnstableSusceptible to hydrolysis by plasma esterases.
VariousAmide-containing LinkerGenerally More Stable than EstersCan still be subject to enzymatic cleavage.
VariousPEG LinkerGenerally StableEther linkages are less prone to plasma hydrolysis than esters.
VariousAlkyl LinkerStableCarbon-carbon backbone is resistant to plasma enzymes.

Experimental Protocols

Accurate assessment of in-vitro stability is paramount. Below are detailed protocols for two of the most common assays.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.

Objective: To determine the in-vitro metabolic stability of a PROTAC by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Test PROTAC

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) or methanol (for quenching the reaction)

  • Internal standard (IS) for LC-MS/MS analysis

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-warm a solution of liver microsomes in phosphate buffer at 37°C.

  • Add the test PROTAC to the microsomal solution to achieve the desired final concentration (typically 1 µM).

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A control incubation without the NADPH regenerating system should be run in parallel to assess non-enzymatic degradation.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold quenching solvent (e.g., acetonitrile with an internal standard).

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples to determine the concentration of the parent PROTAC remaining at each time point.

  • Calculate the half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the PROTAC.

Plasma Stability Assay

This assay determines the stability of a compound in plasma, identifying potential degradation by plasma enzymes such as esterases and amidases.

Objective: To assess the stability of a PROTAC in plasma from different species.

Materials:

  • Test PROTAC

  • Plasma (human, rat, or mouse), typically heparinized

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or methanol with internal standard (IS)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the plasma.

  • Add the test PROTAC to the plasma to achieve the final desired concentration (e.g., 1 µM).

  • Incubate the plate at 37°C.

  • At various time points (e.g., 0, 30, 60, and 120 minutes), transfer an aliquot of the plasma-PROTAC mixture to a new plate containing cold ACN with IS to precipitate proteins and stop the reaction.

  • Vortex and centrifuge the plate.

  • Transfer the supernatant for LC-MS/MS analysis.

  • Quantify the amount of parent PROTAC remaining at each time point.

  • Calculate the percentage of the PROTAC remaining over time to determine its stability.

Visualizing PROTAC Concepts

To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism, a typical experimental workflow, and strategies for linker design.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: Mechanism of Action for PROTAC-mediated protein degradation.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare PROTAC Stock Solution Incubate Incubate PROTAC with Matrix at 37°C Compound_Prep->Incubate Matrix_Prep Prepare Biological Matrix (Microsomes or Plasma) Matrix_Prep->Incubate Time_Points Sample at Multiple Time Points Incubate->Time_Points Quench Quench Reaction & Precipitate Proteins Time_Points->Quench Analyze LC-MS/MS Analysis Quench->Analyze Data Calculate % Remaining, t½, and Clint Analyze->Data Linker_Design_Strategies cluster_strategies Strategies to Enhance Stability Start Flexible PEG Linker (e.g., this compound) Rigidify Incorporate Rigid Moieties (Piperazine, Piperidine, Triazole) Start->Rigidify Increases metabolic stability and may improve conformation Replace Replace with Alkyl Chain Start->Replace Removes metabolically liable ether linkages Optimize Optimize Linker Length Start->Optimize Balances stability and ternary complex formation

Validating PROTAC Target Engagement: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a PROTAC (Proteolysis Targeting Chimera) successfully engages its intended target protein is a critical step in the development of these novel therapeutics. This guide provides an objective comparison of key methodologies for validating target engagement, supported by experimental data and detailed protocols. While various chemical linkers, such as Tos-PEG3-O-C1-CH3COO, are integral to PROTAC design and synthesis, this guide focuses on the downstream validation of the resulting PROTAC's activity.

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[1][2][3] The formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase is essential for this process to occur.[1][3] Therefore, robust and quantitative validation of target engagement is paramount to confirm the PROTAC's mechanism of action and to guide medicinal chemistry efforts.

Comparison of Target Engagement Validation Methods

A variety of in vitro, in-cell, and in vivo methods are available to assess PROTAC target engagement. The choice of method often depends on the specific research question, the available resources, and the stage of drug development. Below is a comparison of some of the most widely used techniques.

Method Principle Key Parameters Measured Advantages Disadvantages
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same protein. The PROTAC competes with the tracer for binding.Intracellular IC50 (target engagement), Residence TimeLive-cell, real-time analysis; quantitative; high-throughput compatible.Requires genetic modification of cells to express the luciferase-tagged protein; potential for artifacts from overexpression.
Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled ligand upon binding to a larger protein. A PROTAC can compete with the fluorescent ligand for binding to the target protein or E3 ligase.Binding affinity (Kd), IC50In vitro; quantitative; relatively simple and cost-effective.Requires purified proteins; potential for interference from compound fluorescence.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a PROTAC to its target protein or E3 ligase.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)In vitro; label-free; provides a complete thermodynamic profile of the binding interaction.Requires large amounts of purified, soluble protein; low throughput.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein remaining after heat shock is quantified.Target engagement in cells and tissuesIn-cell and in-vivo compatible; label-free.Indirect measure of engagement; can be technically challenging and lower throughput.
Western Blot Measures the amount of target protein in cell lysates after treatment with a PROTAC.DC50 (concentration for 50% degradation), Dmax (maximum degradation)Direct measure of protein degradation; widely accessible.End-point assay; semi-quantitative; can be labor-intensive.
Mass Spectrometry (MS)-based Proteomics Quantifies the abundance of thousands of proteins in a cell or tissue sample after PROTAC treatment.Global protein expression changes, selectivity profilingUnbiased, global view of protein degradation; high sensitivity and specificity.Technically complex; requires specialized instrumentation and bioinformatics expertise.

Experimental Protocols

NanoBRET™ Target Engagement Intracellular Assay

This protocol is adapted from Promega's NanoBRET™ Target Engagement Assay protocol.

Materials:

  • HEK293 cells

  • Plasmid encoding the target protein fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Target Engagement Tracer

  • PROTAC of interest

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 96-well assay plates

  • Luminometer capable of measuring filtered luminescence

Procedure:

  • Cell Plating: Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Transfection: Transfect the cells with the NanoLuc®-target protein fusion plasmid according to the transfection reagent manufacturer's protocol. Incubate for 24-48 hours.

  • Assay Preparation: Prepare serial dilutions of the PROTAC in Opti-MEM®. Prepare the NanoBRET™ Tracer at the recommended concentration in Opti-MEM®.

  • Treatment: Add the PROTAC dilutions to the appropriate wells. Add the tracer to all wells except the no-tracer controls.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired time (e.g., 2 hours).

  • Luminescence Measurement: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells. Read the filtered luminescence (acceptor and donor) on a luminometer.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50.

Western Blot for Protein Degradation

Materials:

  • Cells expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with the primary antibodies overnight. Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.

Visualizing PROTAC Mechanism and Validation Workflows

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical workflow for target engagement validation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex Proteasome Proteasome POI->Proteasome Tagged for Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitination->POI Ub Degradation Degradation Proteasome->Degradation Ub Ub

Caption: General mechanism of action for a PROTAC.

Validation_Workflow cluster_workflow Target Engagement Validation Workflow start PROTAC Synthesis (e.g., using this compound linker) in_vitro In Vitro Assays (FP, ITC) start->in_vitro in_cellulo In-Cell Assays (NanoBRET, CETSA) start->in_cellulo data_analysis Data Analysis (Kd, IC50, DC50, Dmax) in_vitro->data_analysis degradation Protein Degradation Assays (Western Blot, MS-Proteomics) in_cellulo->degradation degradation->data_analysis decision Lead Optimization? data_analysis->decision decision->start Iterate end Advance Candidate decision->end Yes

Caption: A typical workflow for validating PROTAC target engagement.

References

The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules harness the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's success lies in the design of its linker, the molecular bridge connecting the target protein ligand to the E3 ligase recruiter. Among the diverse linker architectures, polyethylene glycol (PEG) chains are frequently utilized owing to their hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of the efficacy of PROTACs with different PEG linker lengths, supported by experimental data, detailed protocols, and visual diagrams to aid in the rational design of these novel therapeutics.

The linker is not merely a passive spacer; its length is a critical parameter that profoundly influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] This ternary complex formation is an essential prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1] An optimal linker length is paramount as it governs the spatial orientation and proximity of the target protein and the E3 ligase.[1] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, whereas an excessively long linker may result in a non-productive complex where the ubiquitination sites on the target protein are inaccessible to the E3 ligase.[1][2]

Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The DC50 value represents the concentration of the PROTAC required to degrade 50% of the target protein, with a lower value indicating higher potency. Dmax signifies the maximum percentage of target protein degradation achievable.

The following table summarizes experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

Target ProteinE3 LigaseLinker CompositionLinker Length (atoms)DC50DmaxReference
BRD4CRBNPEG1 (0 PEG units)< 0.5 µM-
BRD4CRBNPEG4-5 PEG units< 0.5 µM-
BRD4CRBNPEG1-2 PEG units> 5 µM-
BRD4VHLPEGIncreasing lengthDecreased potency-
ERαVHLPEG12Less Potent-
ERαVHLPEG16More Potent-
TBK1VHLAlkyl/Ether< 12No degradation-
TBK1VHLAlkyl/Ether12-29Submicromolar96% (for 21 atoms)
BTKCRBNPEG≥ 4 PEG units1-40 nM-
BTKCRBNPEGShorter linkersImpaired affinity-
CRBNVHLAlkyl9Concentration-dependent decrease-
CRBNVHLPEG3 PEG unitsWeak degradation-

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC efficacy. Below are detailed methodologies for key experiments.

Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency on the day of treatment.

  • Allow cells to adhere overnight.

  • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Following treatment, aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

4. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of degradation relative to the vehicle-treated control.

Ubiquitination Assay

This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.

1. Cell Treatment and Lysis:

  • Treat cells with the PROTAC of interest, a vehicle control, and a proteasome inhibitor (e.g., MG132) as a positive control for the accumulation of ubiquitinated proteins.

  • Lyse the cells under denaturing conditions to preserve ubiquitinated proteins.

2. Immunoprecipitation:

  • Incubate the cell lysates with an antibody specific to the target protein to immunoprecipitate the protein of interest.

  • Alternatively, use a TUBE (Tandem Ubiquitin Binding Entity) assay to pull down all ubiquitinated proteins.

3. Western Blot Analysis:

  • Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-ubiquitin antibody to detect the presence of polyubiquitin chains on the target protein.

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds POI_PROTAC_E3 POI-PROTAC-E3 POI->POI_PROTAC_E3 E3->POI_PROTAC_E3 Ub Ubiquitin POI_PROTAC_E3->Ub Recruits POI_Ub Ubiquitinated POI Ub->POI_Ub Ubiquitination Proteasome Proteasome POI_Ub->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow start Design & Synthesize PROTACs with Varying PEG Linker Lengths cell_culture Cell Culture & Treatment with PROTAC Library start->cell_culture protein_quant Protein Quantification (Western Blot) cell_culture->protein_quant ubiquitination Ubiquitination Assay cell_culture->ubiquitination Confirmatory dc50_dmax Determine DC50 & Dmax protein_quant->dc50_dmax data_analysis Data Analysis & Comparison dc50_dmax->data_analysis ubiquitination->data_analysis conclusion Identify Optimal Linker Length data_analysis->conclusion

Caption: Experimental Workflow for Comparing PROTAC Efficacy.

Conclusion

The length of the PEG linker is a critical determinant of PROTAC efficacy, profoundly influencing the formation of a productive ternary complex and subsequent target protein degradation. The experimental data underscores that there is no universal optimal linker length; it must be empirically determined for each specific target protein and E3 ligase pair. A systematic evaluation of a library of PROTACs with varying linker lengths is therefore essential for the development of potent and selective protein degraders. By employing the rigorous experimental protocols outlined in this guide, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of this promising modality.

References

The Pivotal Role of Linkers in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis-Targeting Chimeras (PROTACs) presents a multifaceted challenge. While the selection of a potent warhead and an efficient E3 ligase ligand is crucial, the linker connecting these two moieties is increasingly recognized as a key determinant of a PROTAC's success. This guide provides a comparative analysis of PROTACs utilizing short polyethylene glycol (PEG) linkers, such as the synthetic building block Tos-PEG3-O-C1-CH3COO, against alternatives like alkyl chains, supported by experimental data from successful case studies.

The linker is not a passive spacer; its length, composition, and flexibility are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which ultimately dictates the efficiency of protein degradation. This guide will delve into case studies of PROTACs targeting the oncoproteins BRD4 and BCR-ABL to illustrate the impact of linker design on their performance.

Comparative Analysis of Linker Performance in Successful PROTACs

The choice of linker can significantly influence a PROTAC's degradation efficiency (DC50 and Dmax) and its anti-proliferative activity (IC50). Below, we compare the performance of PROTACs with different linkers targeting BRD4 and BCR-ABL.

BRD4-Targeting PROTACs

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a well-established cancer target. Several successful PROTACs have been developed to degrade BRD4, with variations in their linker composition.

PROTACWarhead (Target Ligand)E3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)IC50 (nM, Cell Line)Reference(s)
ARV-825 OTX015Pomalidomide (CRBN)PEG Linker<1>909-37 (Various)[1][2][3]
dBET1 JQ1Thalidomide (CRBN)PEG Linker~2.5>954.9 (MV4;11)
ZZ7-17-060 JQ12-PCA (FBXO22)C3 Alkyl LinkerN/A~32N/A[4]

Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions.

BCR-ABL-Targeting PROTACs

The fusion protein BCR-ABL is the causative driver of chronic myeloid leukemia (CML). The development of PROTACs to degrade BCR-ABL has shown promise in overcoming drug resistance. A systematic study by Zhao et al. (2019) on dasatinib-based PROTACs provides a clear comparison of linker effects.

PROTACWarhead (Target Ligand)E3 Ligase LigandLinker CompositionDC50 (nM) in K562 cellsIC50 (nM) in K562 cellsReference(s)
11 DasatinibVHL LigandPEG115.6100.9[5]
12 DasatinibVHL LigandPEG210.250.8
SIAIS178 (19) DasatinibVHL LigandPEG3 8.5 24.0
13 DasatinibVHL LigandPEG412.835.7
14 DasatinibVHL LigandPEG525.460.1
15 DasatinibVHL LigandAlkyl (6 carbons)>1000>1000
GMB-475 Allosteric InhibitorVHL LigandEther/Alkyl Linker~500~1000

From the data, it is evident that for dasatinib-based BCR-ABL PROTACs, a PEG3 linker (as in SIAIS178) provides the optimal length and composition for potent degradation and cellular activity. In contrast, a simple alkyl linker of similar length was significantly less effective. This highlights the favorable physicochemical properties conferred by the PEG linker, such as increased solubility and improved conformational flexibility, which are crucial for the formation of a stable ternary complex.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental procedures used to evaluate these PROTACs, the following diagrams illustrate the key signaling pathways and laboratory workflows.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4, BCR-ABL) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treat Treat cells with PROTAC (various concentrations and time points) start->treat harvest Harvest Cells treat->harvest western Western Blot (Protein Degradation - DC50, Dmax) harvest->western viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) (Cytotoxicity - IC50) harvest->viability ubiquitination Ubiquitination Assay (Co-IP, Mass Spec) harvest->ubiquitination data Data Analysis and Comparison western->data viability->data ubiquitination->data

Caption: General experimental workflow for evaluating PROTAC efficacy.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize PROTACs. Specific details may vary based on the cell line, target protein, and antibodies used.

Western Blot for Protein Degradation

Objective: To determine the extent of target protein degradation (DC50 and Dmax) following PROTAC treatment.

Materials:

  • Cancer cell line of interest (e.g., K562 for BCR-ABL, MV4;11 for BRD4)

  • PROTAC of interest and vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by boiling. Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate DC50 and Dmax values.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To measure the anti-proliferative effect of the PROTAC (IC50).

Materials:

  • Cancer cell line of interest

  • PROTAC of interest and vehicle control

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate. Then, add solubilization solution and read the absorbance.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescence.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Ubiquitination Assay (Co-Immunoprecipitation)

Objective: To confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • Cells treated with PROTAC, vehicle, and a proteasome inhibitor (e.g., MG132)

  • Lysis buffer

  • Primary antibody against the target protein

  • Protein A/G magnetic beads

  • Wash buffer

  • Primary antibody against ubiquitin

  • Western blot reagents

Procedure:

  • Cell Treatment and Lysis: Treat cells as described above and prepare cell lysates.

  • Immunoprecipitation: Incubate the cell lysates with the antibody against the target protein to form an antibody-antigen complex. Add protein A/G beads to pull down the complex.

  • Washing: Wash the beads several times to remove non-specific binding proteins.

  • Elution and Western Blot: Elute the protein from the beads and perform a western blot as described above, probing with an anti-ubiquitin antibody to detect poly-ubiquitinated forms of the target protein.

Conclusion

The case studies of BRD4 and BCR-ABL targeting PROTACs unequivocally demonstrate that the linker is a critical component that significantly impacts their efficacy. While the initial focus of PROTAC design was on the warhead and E3 ligase ligand, it is now clear that linker optimization is paramount for achieving potent and selective protein degradation. The superiority of PEG-based linkers in many instances, as exemplified by the highly potent BCR-ABL degrader SIAIS178, underscores the importance of properties like solubility and conformational flexibility. The synthetic building block This compound represents a valuable tool for the construction of such linkers, enabling the systematic exploration of linker space to identify optimal PROTAC candidates. Future advancements in PROTAC design will undoubtedly rely on a deeper understanding of the structure-activity relationships of linkers and the development of novel linker chemistries to unlock the full therapeutic potential of targeted protein degradation.

References

Safety Operating Guide

A Guide to the Safe Disposal of Tos-PEG3-O-C1-CH3COO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Tos-PEG3-O-C1-CH3COO, a tosylated polyethylene glycol (PEG) derivative. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Understanding the Compound

Key Safety and Handling Precautions

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes:

  • Eye Protection: Wear tightly fitting safety goggles or glasses.[3]

  • Hand Protection: Use chemical-impermeable gloves.[3]

  • Protective Clothing: A laboratory coat should be worn at all times.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.

Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. In case of accidental contact, rinse the affected area gently with soap and water for 15-20 minutes. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound is not available, the table below summarizes the properties of a closely related compound, OH-PEG3-Tos, to provide an indication of its characteristics.

PropertyValue
Molecular Formula C13H20O6S
Molecular Weight 304.36 g/mol
Boiling Point 460.0 ± 35.0 °C at 760 mmHg
Storage Store at -5°C in a dry and dark place.
Solubility The PEG spacer increases solubility in aqueous media.

Data for the related compound OH-PEG3-Tos

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as chemical waste and dispose of it through a licensed professional waste disposal service. Do not dispose of this material down the drain or in regular trash.

Experimental Protocol for Waste Neutralization (for small quantities, if institutional policy allows):

Given that tosylates can react with nucleophiles, a quenching step may be considered for small residual amounts before collection for final disposal. This should only be performed by trained personnel in a controlled environment.

  • Preparation: In a designated chemical fume hood, prepare a solution of a suitable nucleophile, such as a dilute solution of sodium hydroxide or sodium bicarbonate, in a compatible solvent (e.g., water, if the compound is soluble).

  • Quenching: Slowly and with stirring, add the waste containing this compound to the quenching solution. Be aware of any potential for heat generation.

  • Verification: After the reaction is complete, verify the absence of the reactive tosylate, if a suitable analytical method is available.

  • Collection: The resulting neutralized mixture should be collected in a properly labeled hazardous waste container.

Waste Collection and Labeling:

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., "Irritant," "Reactive").

  • Segregation: Store the waste container in a designated secondary containment area, away from incompatible materials such as strong acids, strong bases, and oxidizing agents.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have this compound waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Residual Quantity? assess_quantity->small_quantity large_quantity Bulk Quantity assess_quantity->large_quantity neutralize Neutralize with appropriate reagent (optional, if policy allows) small_quantity->neutralize Yes collect_waste Collect in a labeled hazardous waste container small_quantity->collect_waste No large_quantity->collect_waste neutralize->collect_waste store_waste Store in a designated secondary containment area collect_waste->store_waste professional_disposal Arrange for pickup by a licensed waste disposal service store_waste->professional_disposal

Caption: Disposal decision workflow for this compound.

By following these guidelines, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and professional responsibility in the research environment.

References

Personal protective equipment for handling Tos-PEG3-O-C1-CH3COO

Author: BenchChem Technical Support Team. Date: November 2025

Based on data from similar tosyl-containing compounds, Tos-PEG3-O-C1-CH3COO should be handled with caution as it may be harmful if swallowed, comes into contact with skin, or is inhaled.[1][2] It may also cause skin and eye irritation.[1][2] Therefore, stringent adherence to safety protocols is essential to minimize exposure.

Operational Plan: Personal Protective Equipment (PPE)

A systematic approach to personal protection is mandatory to mitigate exposure risks when handling this compound. This involves a combination of engineering controls and the use of appropriate personal protective equipment.

1. Engineering Controls:

  • Ventilation: All handling of this compound, especially if it is a powder or volatile liquid, should occur within a certified chemical fume hood to minimize the inhalation of dust, aerosols, or vapors.[2]

  • Safety Stations: A readily accessible safety shower and eyewash station are essential in the immediate work area.

2. Personal Protective Equipment (PPE) Selection and Use:

Proper PPE is the final line of defense against chemical exposure and must be worn at all times when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash-resistant safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles if there is a significant risk of splashing.Protects eyes from splashes and aerosols.
Skin Protection Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. Gloves must be inspected for damage before each use and changed immediately if contaminated. Protective Clothing: A lab coat or chemical-resistant coverall must be worn to prevent skin contact. For tasks with a higher risk of exposure, a chemical-resistant suit may be necessary. Footwear: Closed-toe shoes are mandatory.Prevents dermal exposure, which can be a significant route of entry for hazardous chemicals.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If a risk assessment indicates it is necessary, or in situations with potential for significant aerosolization, a suitable NIOSH/MSHA or European Standard EN 149 approved respirator should be used.Minimizes the risk of inhalation of harmful dust or vapors.

3. Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

  • Do not eat, drink, or smoke in laboratory areas.

  • Remove contaminated clothing immediately and wash it before reuse.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of unused or waste this compound as hazardous chemical waste in accordance with all federal, state, and local regulations. Do not dispose of it down the drain.

  • Contaminated Materials: All disposable PPE (gloves, etc.), empty containers, and other materials that have come into contact with the compound should be collected in a designated, labeled hazardous waste container for proper disposal.

Spill Management

In the event of a spill, follow these procedural steps to ensure safety and proper cleanup:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood if the spill is contained there.

  • Wear Full PPE: Before attempting cleanup, don the full personal protective equipment as outlined in the table above, including respiratory protection.

  • Contain and Absorb: Cover the spill with a suitable absorbent material, such as vermiculite or a commercial chemical absorbent.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent, and then rinse with water. Collect all cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to the appropriate safety personnel.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response risk_assessment Conduct Risk Assessment ppe_don Don Appropriate PPE risk_assessment->ppe_don fume_hood Prepare Chemical Fume Hood ppe_don->fume_hood weigh Weigh/Measure Compound fume_hood->weigh reaction Perform Experiment weigh->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate spill Spill Occurs reaction->spill waste_disposal Dispose of Chemical Waste decontaminate->waste_disposal ppe_doff Doff and Dispose of PPE waste_disposal->ppe_doff hand_wash Wash Hands Thoroughly ppe_doff->hand_wash evacuate Evacuate Area spill->evacuate absorb Contain & Absorb Spill evacuate->absorb collect_spill Collect Spill Waste absorb->collect_spill decon_spill Decontaminate Spill Area collect_spill->decon_spill decon_spill->waste_disposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.